Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRZFGLEWZSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743509 | |
| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-87-7 | |
| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key structural motif in numerous pharmacologically active agents, and the incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity.[1][2] This document outlines a robust and efficient synthetic strategy based on the well-established Hantzsch thiazole synthesis, detailing the preparation of key intermediates, the final cyclocondensation step, and the underlying chemical mechanisms. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction: The Significance of Fluorinated Thiazoles
Thiazoles are a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of approved drugs, including the anti-inflammatory Meloxicam and the vitamin Thiamine (Vitamin B1).[3] The thiazole ring system is valued for its relative stability and its capacity to engage in various non-covalent interactions with biological targets.
The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic in modern drug design. The 2-fluorophenyl substituent, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity and pKa, while also improving metabolic resistance by blocking potential sites of oxidative metabolism. Consequently, compounds like Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate serve as valuable building blocks and scaffolds for discovering new therapeutic agents, including potential anticancer agents and xanthine oxidase inhibitors.[4][5][6]
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3][7][8] This strategy involves the cyclocondensation of a thioamide with an α-halo carbonyl compound.
Our retrosynthetic analysis deconstructs the target molecule, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (I), into two key precursors: 2-fluorobenzothioamide (II) and an α-halo-β-ketoester, specifically Methyl 2-bromo-3-oxobutanoate (III).
Caption: Retrosynthetic approach for the target molecule.
This guide will detail the synthesis in two primary stages:
-
Preparation of 2-Fluorobenzothioamide: A two-step process starting from 2-fluorobenzoic acid.
-
Hantzsch Cyclocondensation: The final ring-forming reaction to yield the target compound.
Synthesis of Key Precursor: 2-Fluorobenzothioamide
The preparation of the requisite thioamide is a critical phase of the synthesis. It is achieved by converting the more common carboxamide into its thio-analogue using a specialized thionating agent.
Step 1: Amidation of 2-Fluorobenzoic Acid
The initial step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzamide. This is efficiently accomplished by first activating the carboxylic acid, typically by converting it to an acid chloride, followed by reaction with an ammonia source.
Protocol 1: Synthesis of 2-Fluorobenzamide
-
Activation: To a solution of 2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
-
Acid Chloride Formation: Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Amidation: Cool the reaction mixture again to 0 °C. Cautiously add an excess of aqueous ammonia solution (e.g., 28-30% NH₃ in H₂O) dropwise. A white precipitate will form.
-
Work-up: Stir the mixture vigorously for 1 hour. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum to yield 2-fluorobenzamide as a white solid.
Step 2: Thionation using Lawesson's Reagent
The conversion of the amide's carbonyl group to a thiocarbonyl is achieved using Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. This reagent is highly effective for the thionation of amides and ketones.[9][10][11]
Mechanism of Thionation: The reaction proceeds through a reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's Reagent dimer in solution.[10][12] This ylide attacks the amide carbonyl, forming a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the stable and high-energy P=O bond in the byproduct, yielding the desired thioamide.[9][12]
Caption: Mechanism of amide thionation with Lawesson's Reagent.
Protocol 2: Synthesis of 2-Fluorobenzothioamide
-
Safety Note: Lawesson's Reagent should be handled in a well-ventilated fume hood. It has a strong, unpleasant odor.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 2-fluorobenzamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq, as it provides two sulfur atoms) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The primary challenge in this step is the removal of the phosphorus-containing byproduct, which can have similar polarity to the product.[9] Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the 2-fluorobenzothioamide.
| Reagent | Molar Eq. | Purpose |
| 2-Fluorobenzamide | 1.0 | Starting Amide |
| Lawesson's Reagent | 0.55 | Thionating Agent |
| Anhydrous Toluene/THF | - | Solvent |
Table 1: Reagents for the Thionation Reaction.
Hantzsch Thiazole Synthesis: The Core Cyclocondensation
With both precursors in hand, the final step is the construction of the thiazole ring. The Hantzsch synthesis is a robust reaction that forms the thiazole heterocycle with high efficiency.[7][8]
Mechanism of Hantzsch Thiazole Synthesis: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halo-β-ketoester (Methyl 2-bromo-3-oxobutanoate), displacing the bromide in an SN2 reaction.[13][14] The resulting intermediate then undergoes an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[8][14]
Caption: Reaction mechanism for the Hantzsch Thiazole Synthesis.
Protocol 3:
-
Setup: Combine 2-fluorobenzothioamide (1.0 eq) and Methyl 2-bromo-3-oxobutanoate (1.0-1.1 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.[15]
-
Reaction: Heat the mixture to reflux (typically 70-85 °C) with stirring. The reaction progress can be monitored by TLC. The formation of the product is often accompanied by the precipitation of an intermediate salt, which redissolves as the reaction proceeds to completion (usually 4-8 hours).
-
Neutralization & Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize any HBr formed during the reaction.[8] This will often cause the product to precipitate.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Dry the collected solid or the concentrated organic extracts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the pure Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| 2-Fluorobenzothioamide | 1.0 | Thioamide precursor |
| Methyl 2-bromo-3-oxobutanoate | 1.05 | α-halo-β-ketoester precursor |
| Ethanol | - | Solvent |
| aq. NaHCO₃ | - | Neutralizing agent during work-up |
Table 2: Reagents for the Hantzsch Cyclocondensation.
Conclusion
The synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate can be reliably executed through a three-step sequence commencing with 2-fluorobenzoic acid. The key transformations—amidation, thionation with Lawesson's Reagent, and the final Hantzsch cyclocondensation—are all well-established and high-yielding reactions in the synthetic organic chemistry repertoire. The protocols provided herein offer a clear and reproducible pathway for obtaining this valuable heterocyclic building block, enabling further exploration of its potential in drug discovery and materials science. Careful execution of the purification steps, particularly after the thionation reaction, is critical for achieving high purity of the final compound.
References
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An In-depth Technical Guide to Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor ligands.[1] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a 2-aryl substituent, particularly one bearing a fluorine atom, can significantly modulate the compound's physicochemical properties and biological activity. The 2-fluorophenyl moiety, in particular, can influence conformation and metabolic stability, making it a key area of interest in drug discovery. This guide provides a comprehensive overview of the chemical properties of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a representative member of this important class of compounds.
Physicochemical Properties
| Property | Predicted/Inferred Value | Justification |
| Molecular Formula | C₁₁H₈FNO₂S | Based on the chemical structure. |
| Molecular Weight | 237.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this type. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The aromatic rings and ester group confer lipophilicity, while the nitrogen and oxygen atoms provide some polarity. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases, which can catalyze hydrolysis of the ester. | The thiazole ring is generally stable, but the ester linkage is a reactive site. |
Synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, the key precursors are 2-fluorobenzothioamide and a methyl 3-halo-2-oxopropanoate.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
Caption: Proposed Hantzsch synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Step-by-Step Experimental Protocol
Materials:
-
2-Fluorobenzothioamide
-
Methyl 3-bromo-2-oxopropanoate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-fluorobenzothioamide (1 equivalent) in anhydrous ethanol, add methyl 3-bromo-2-oxopropanoate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Justification of Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Stoichiometry: A slight excess of the α-haloketone is often used to ensure complete consumption of the thioamide.
-
Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any hydrobromic acid formed during the reaction, which could otherwise lead to side reactions or degradation of the product.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this type, ensuring high purity of the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected key features can be predicted based on the structure of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aromatic protons of the 2-fluorophenyl group (multiplets in the aromatic region, ~7.0-8.0 ppm). - A singlet for the proton at the 5-position of the thiazole ring (~8.0-8.5 ppm). - A singlet for the methyl ester protons (~3.9 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (~160-165 ppm). - Thiazole ring carbons (~115-165 ppm). - Aromatic carbons of the 2-fluorophenyl group, showing C-F coupling. |
| IR (Infrared) | - A strong absorption band for the C=O stretch of the ester (~1720-1740 cm⁻¹). - C=N and C=C stretching vibrations of the thiazole and phenyl rings (~1500-1600 cm⁻¹). - C-F stretching vibration (~1100-1200 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |
Chemical Reactivity
The chemical reactivity of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is primarily governed by the ester functional group and the thiazole ring itself.
Reactions at the Ester Group
The methyl ester at the 4-position of the thiazole ring is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-fluorophenyl)thiazole-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, for instance with lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, is generally preferred for its efficiency.[3]
-
Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This reaction may require heating or the use of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the amide bond. This two-step approach is often more versatile and provides higher yields.[4]
Reactions involving the Thiazole Ring
The thiazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylate group at the 4-position may deactivate the ring towards some electrophiles. The most likely position for electrophilic attack would be the 5-position.
Caption: Key reactions of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Applications in Drug Discovery and Materials Science
Thiazole-containing compounds are of significant interest in drug discovery. The 2-arylthiazole motif is present in several approved drugs and clinical candidates. The introduction of a 2-fluorophenyl group can enhance metabolic stability and cell permeability.
-
Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents. They can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes critical for cancer cell growth and survival.[5]
-
Antimicrobial Agents: The thiazole scaffold is also a key component of many antimicrobial agents. Derivatives of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate could be explored for their activity against a range of bacterial and fungal pathogens.
-
Materials Science: The rigid, aromatic structure of the thiazole ring makes it a potential building block for novel organic materials, such as polymers and organic electronics. The functional groups on the molecule allow for its incorporation into larger macromolecular structures.
Conclusion
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a valuable research compound with significant potential in medicinal chemistry and materials science. Its synthesis can be readily achieved through the well-established Hantzsch thiazole synthesis. The ester functional group provides a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening and materials development. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling them to leverage its chemical properties for innovative applications.
References
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Spectroscopic Elucidation of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural confirmation of such molecules is paramount, and this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical and biological properties, making a thorough structural characterization essential. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data anticipated for this molecule, offering a detailed interpretation based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and the substitution pattern of the aromatic rings.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | H-5 (thiazole) |
| ~8.05 | td | 1H | Ar-H (ortho to C-F, ortho to C-thiazole) |
| ~7.50-7.60 | m | 1H | Ar-H (para to C-F) |
| ~7.20-7.30 | m | 2H | Ar-H (meta to C-F and ortho to C-F) |
| ~3.95 | s | 3H | -OCH₃ |
Data Interpretation:
-
Thiazole Proton (H-5): A singlet peak expected around 8.20 ppm is characteristic of the proton at the 5-position of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the ester group.
-
Fluorophenyl Protons: The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to both the fluorine and the thiazole ring is expected to be the most downfield of the aromatic protons (around 8.05 ppm) and will likely appear as a triplet of doublets. The remaining aromatic protons will resonate between 7.20 and 7.60 ppm with complex multiplicities.
-
Methyl Ester Protons: A sharp singlet at approximately 3.95 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides insights into their electronic environment. The presence of fluorine will introduce characteristic C-F couplings.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
| ~162.0 | C=O (ester) | |
| ~160.0 | d, ¹JCF ≈ 250 | C-F (ipso-carbon) |
| ~168.0 | C-2 (thiazole) | |
| ~148.0 | C-4 (thiazole) | |
| ~132.0 | d, ³JCF ≈ 8 | Ar-C |
| ~131.0 | d, ⁴JCF ≈ 3 | Ar-C |
| ~125.0 | d, ³JCF ≈ 3 | Ar-C |
| ~128.0 | C-5 (thiazole) | |
| ~118.0 | d, ²JCF ≈ 22 | Ar-C (ipso-carbon) |
| ~116.0 | d, ²JCF ≈ 21 | Ar-C |
| ~52.5 | -OCH₃ |
Data Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 162.0 ppm.
-
Thiazole Carbons: The C-2 and C-4 carbons of the thiazole ring are anticipated at approximately 168.0 ppm and 148.0 ppm, respectively. The C-5 carbon will appear further upfield, around 128.0 ppm.[1][2]
-
Fluorophenyl Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of about 250 Hz and will appear as a doublet around 160.0 ppm. The other carbons in the fluorophenyl ring will exhibit smaller two-, three-, and four-bond couplings to fluorine, resulting in doublet signals.[1][2]
-
Methyl Ester Carbon: The carbon of the methyl ester group will be observed as a singlet at approximately 52.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Data Interpretation:
-
C=O Stretch: A strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group.[3][4]
-
Aromatic and Thiazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the phenyl and thiazole rings are expected in the 1480-1610 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be observed just below 3000 cm⁻¹.
-
C-O and C-F Stretches: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 252.03 | [M+H]⁺ (Calculated for C₁₁H₉FNO₂S⁺: 252.0338) |
| 274.01 | [M+Na]⁺ (Calculated for C₁₁H₈FNNaO₂S⁺: 274.0157) |
Fragmentation Analysis:
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), characteristic fragmentation patterns would be expected. Key fragment ions could arise from:
-
Loss of the methoxy group (-OCH₃) from the molecular ion.
-
Loss of the entire methyl ester group (-COOCH₃).
-
Cleavage of the bond between the phenyl and thiazole rings.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[5][6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.[6]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). [7] * Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. [7] * If necessary, add a small amount of formic acid to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to obtain a stable signal.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).
-
If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate. By combining the detailed interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data with standardized experimental protocols, researchers can confidently verify the identity and purity of this and structurally related compounds. This multi-faceted spectroscopic approach is fundamental to advancing research and development in fields where such molecules play a critical role.
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Ho, K. K., & Cole, R. B. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). [Link]
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The Architectural Nuances of Fluorinated Phenylthiazole Carboxylates: A Crystallographic Perspective for Drug Design
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutics, exhibiting a wide spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool in drug design, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide, authored from the perspective of a Senior Application Scientist, delves into the critical yet often overlooked aspect of this chemical marriage: the crystal structure of fluorinated phenylthiazole carboxylates. Understanding the three-dimensional architecture of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing crystal packing for formulation, and ultimately, designing more efficacious drug candidates.
This document will navigate the synthesis, crystallographic analysis, and the intricate web of non-covalent interactions that govern the supramolecular assembly of these compounds. We will dissect specific examples to reveal how the subtle interplay of molecular conformation and intermolecular forces, modulated by fluorine substitution, dictates the crystal lattice.
The Rationale: Why Fluorine in Phenylthiazole Carboxylates?
The phenylthiazole carboxylate core is a privileged scaffold in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a versatile platform for chemical modification.[2][4] When coupled with a phenyl ring and a carboxylate group, it presents multiple points for interaction with biological targets.
The introduction of fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. In the context of crystal engineering, fluorine's role is multifaceted and a subject of ongoing research.[5][6] It can participate in a range of weak non-covalent interactions, including C–H⋯F hydrogen bonds and halogen bonds, which can significantly influence crystal packing and polymorphism.[7][8] These interactions, though individually weak, collectively contribute to the overall stability and organization of the crystal lattice.[9]
Synthesis and Crystallization: From Solution to Single Crystal
The synthesis of fluorinated phenylthiazole carboxylates typically follows established heterocyclic chemistry protocols. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the compounds of interest, this would involve reacting a fluorinated benzothioamide with an ethyl bromopyruvate derivative.
Another synthetic route involves the condensation of respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone.[10] Suzuki coupling reactions have also been employed, for instance, by coupling an ethyl 2-bromothiazole-5-carboxylate with a fluorinated phenylboronic acid derivative.[1]
Experimental Protocol: A Representative Synthesis and Crystallization
The following is a generalized protocol based on common synthetic strategies for obtaining single crystals of fluorinated phenylthiazole carboxylates:
Step 1: Synthesis of the Fluorinated Phenylthiazole Carboxylate Ester
-
To a solution of the appropriate fluorinated thiobenzamide (1.0 eq.) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Single Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/DMF, or tetrahydrofuran).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Alternatively, employ vapor diffusion by placing the vial containing the compound solution in a larger sealed container with a more volatile anti-solvent.
-
Needle-like or prismatic crystals suitable for X-ray diffraction are typically obtained within several days to a week.[1][2]
Decoding the Crystal Architecture: A Deep Dive into Specific Structures
The true impact of fluorination on the solid-state structure of phenylthiazole carboxylates is best understood through the detailed analysis of their crystal structures, determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the comprehensive examination of molecular geometry, conformation, and intermolecular interactions.
Case Study 1: Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
The crystal structure of ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate provides a fascinating example of the influence of a trifluoromethyl group on molecular conformation.[2]
| Crystallographic Data | Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [2] |
| Chemical Formula | C₁₃H₁₀F₃NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.930 (3) |
| b (Å) | 21.232 (6) |
| c (Å) | 7.574 (2) |
| β (°) | 110.861 (4) |
| V (ų) | 1342.0 (7) |
| Z | 4 |
A key structural feature of this molecule is the near co-planarity of the thiazole and phenyl rings, with a dihedral angle of only 5.15 (1)°.[2] This planarity is significant as it can facilitate π-π stacking interactions, which are crucial in the packing of aromatic molecules. However, in this particular crystal structure, no intermolecular hydrogen bonding was observed.[2] The crystal packing is therefore likely dominated by van der Waals forces. The trifluoromethyl group, with its high electron-withdrawing capacity, significantly alters the electronic landscape of the thiazole ring, which can influence its interactions with neighboring molecules.
Case Study 2: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
This more complex molecule incorporates a 4-fluorophenyl group and provides valuable insights into the role of a single fluorine substituent in directing crystal packing.[3]
| Crystallographic Data | Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate [3] |
| Chemical Formula | C₂₂H₁₇ClFN₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0296 (5) |
| b (Å) | 19.4428 (6) |
| c (Å) | 9.5847 (3) |
| β (°) | 112.922 (1) |
| V (ų) | 2064.74 (12) |
| Z | 4 |
In the crystal structure of this compound, the molecules are linked into one-dimensional chains along the a-axis by intermolecular C—H⋯O hydrogen bonds.[3] The fluorophenyl ring is not directly involved in strong hydrogen bonding but its presence influences the overall molecular conformation. The pyrazole ring is nearly planar and forms dihedral angles of 35.78 (18)° with the fluorophenyl ring and 4.95 (19)° with the thiazole ring.[3] This demonstrates how different aromatic moieties within the same molecule can adopt varied spatial orientations.
Case Study 3: A Fused System - Ethyl (3E)-5-(4-fluorophenyl)...thiazolo[3,2-a]pyrimidine-6-carboxylate
While a fused system, the crystal structure of this compound reveals the importance of a network of weak interactions involving the fluorine atom. In the crystal, zigzag chains are formed by N—H⋯N hydrogen bonds, and these chains are connected into layers by a variety of hydrogen bonds, including O—H⋯F and C—H⋯F interactions.[11] This highlights the capacity of fluorine to act as a hydrogen bond acceptor, contributing to the formation of a robust three-dimensional network.
The Supramolecular Synthon Approach: Understanding Intermolecular Interactions
The predictable and recurring patterns of intermolecular interactions that form the basis of crystal packing are known as supramolecular synthons. In fluorinated phenylthiazole carboxylates, several key interactions can be anticipated and are visualized in the diagrams below.
Diagram 1: Key Intermolecular Interactions
Caption: Potential intermolecular interactions in fluorinated phenylthiazole carboxylates.
Diagram 2: Experimental Workflow for Crystal Structure Analysis
Caption: Workflow for the determination and analysis of crystal structures.
The presence and nature of these interactions are highly dependent on the specific substitution pattern on both the phenyl and thiazole rings. The interplay between stronger hydrogen bonds (e.g., involving the carboxylate oxygen) and weaker interactions involving fluorine dictates the final crystal packing arrangement.
Implications for Drug Development and Future Directions
A thorough understanding of the crystal structure of fluorinated phenylthiazole carboxylates offers several advantages in the drug development pipeline:
-
Structure-Activity Relationship (SAR) Elucidation: By correlating the precise three-dimensional arrangement of functional groups with biological activity, more potent and selective inhibitors can be designed.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. Knowledge of the primary crystal structure can guide polymorph screening studies.
-
Formulation Development: The stability and dissolution properties of a solid dosage form are intrinsically linked to the crystal structure of the active pharmaceutical ingredient (API).
-
Intellectual Property: Novel crystalline forms of a drug can be patentable, extending the intellectual property life of a new therapeutic.
Future research in this area should focus on systematically synthesizing and crystallizing a wider range of fluorinated phenylthiazole carboxylates with varying substitution patterns. This would allow for the development of predictive models for crystal packing based on the nature and position of the substituents. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental X-ray diffraction data to provide deeper insights into the energetics of intermolecular interactions.
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2009). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. (2010). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2018). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Fluorine in Crystal Engineering – The Little Atom That Could. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
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Role of organic fluorine in crystal engineering. (2011). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
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Investigation of Noncovalent Interactions in Organofluorine Compounds with C–F bonds in different Electronic Environment. (2015). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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“Organic Fluorine” and its Importance in Crystal Engineering. (2014). Sci-Hub. Retrieved January 22, 2026, from [Link]
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The Multifaceted Biological Activities of Novel Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of biologically active compounds. From naturally occurring molecules like thiamine (Vitamin B1) to a multitude of synthetic drugs, the thiazole nucleus has demonstrated remarkable versatility, contributing to treatments for a wide range of diseases.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of novel thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and present a curated summary of their quantitative activities.
I. The Broad Spectrum of Biological Activity: A Mechanistic Overview
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for drug development across multiple therapeutic areas.[1][2][3] This section will explore the key biological activities, elucidating the underlying molecular mechanisms and signaling pathways that these compounds modulate.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine. Thiazole derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5][6][7][8] Their anticancer activity is often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.
1.1.1. Inhibition of Protein Kinases: A Key Strategy
Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[9][10] Thiazole derivatives have been successfully designed as inhibitors of several crucial kinases.
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Several thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[6] One notable compound, a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative, demonstrated a potent VEGFR-2 inhibitory concentration (IC50) of 0.15 µM.[6]
graph VEGFR2_Signaling_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5]; }
VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives. -
PI3K/Akt/mTOR Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.[12][13] Thiazole derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K or mTOR directly.[14] For instance, a series of novel thiazole compounds were designed as dual PI3K/mTOR inhibitors, with some exhibiting IC50 values in the nanomolar range against PI3Kα and mTOR.[12]
graph PI3K_Akt_mTOR_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5]; }
Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.
1.1.2. Induction of Apoptosis and Cell Cycle Arrest
Another key mechanism of anticancer activity for thiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[4] Studies have shown that certain thiazole compounds can arrest cancer cells in specific phases of the cell cycle, such as the G1/S or G2/M phase, preventing their proliferation.[4][11] Furthermore, these compounds can trigger the apoptotic cascade, leading to the selective elimination of cancer cells. For example, compound 4c, a hydrazinyl-thiazole derivative, was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 breast cancer cells.[4]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
| Diphyllin thiazole derivative (5d) | HepG2 (Liver) | 0.3 | [15] |
| Diphyllin thiazole derivative (5e) | HepG2 (Liver) | 0.4 | [15] |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [8] |
| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [8] |
| Thiazole-pyrazole analogue (4c) | Panc-1 (Pancreatic) | Potent | [16] |
| Thiazole-pyrazole analogue (4d) | MCF-7 (Breast) | Potent | [16] |
| Thiazole derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [17] |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | HepG-2 (Liver) | 14.05 µg/mL | [7] |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | MCF-7 (Breast) | 17.77 µg/mL | [7] |
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new and effective antimicrobial agents.[18] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][14][18][19][20][21]
The antimicrobial mechanism of action for many thiazole derivatives is attributed to their ability to disrupt the microbial cell membrane. Their amphiphilic nature allows them to embed within the lipid bilayer, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately cell death.[22] Some derivatives also inhibit essential microbial enzymes. For instance, certain thiazole compounds have been shown to inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[21]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | [18] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | [18] |
| Heteroaryl(aryl) thiazole derivative (3) | B. cereus | 0.23-0.70 | [21] |
| Heteroaryl(aryl) thiazole derivative (9) | Antifungal | 0.06-0.23 | [21] |
| Benzo[d]thiazole derivative (13) | S. aureus (MRSA) | 50-75 | [14] |
| Benzo[d]thiazole derivative (14) | E. coli | 50-75 | [14] |
| Thiazole derivative (p-t) | Various bacteria | More active than standard | [19] |
| Thiazole derivative (p-t) | Various fungi | Higher activity than standard | [19] |
| Thiazole-imidazole-furan scaffold (3a) | E. coli | 4.88 | [20] |
| Thiazole-imidazole-furan scaffold (3a) | S. aureus | 4.88 | [20] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory process.[1][10][11][23][24][25][26][27][28][29][30]
A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10][27][28][29] Additionally, some thiazole derivatives can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[26] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators.
}
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| Thiazole derivative (34) | COX-2 | 0.140 ± 0.006 | [28] |
| Benzo[d]thiazole analog (4a) | COX-2 | 0.28 | [10] |
| Thiazolidin-4-one (THZD1) | COX-2 | 1.9 | [29] |
| Thiazolidin-4-one (THZD2) | COX-2 | 2.3 | [29] |
| Thiazole carboxamide (2b) | COX-1 | 0.239 | [27] |
| Thiazole carboxamide (2b) | COX-2 | 0.191 | [27] |
| Thiazole carboxamide (2a) | COX-2 | 0.958 | [27] |
Antiviral Activity: A Promising Frontier
The emergence of new and drug-resistant viruses underscores the need for novel antiviral therapies. Thiazole derivatives have demonstrated antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses.[12][16][18][22][31][32][33][34]
One of the key mechanisms of antiviral action for some thiazole derivatives is the inhibition of viral enzymes. For example, in the context of influenza, certain thiazole compounds have been shown to inhibit neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[12][33] A novel influenza neuraminidase inhibitor based on a thiazole core, compound 4d, exhibited an IC50 of 3.43 µM.[12]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Thiazole derivatives are being investigated for their potential neuroprotective effects.[9][13][35][36] Their mechanisms of action in this context are often multifactorial and can involve the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[36] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. Some thiazole-based compounds have also shown the ability to modulate AMPA receptors, which are involved in synaptic plasticity and neuronal communication.[13]
II. Experimental Protocols for Biological Evaluation
The robust evaluation of the biological activity of novel thiazole derivatives is crucial for their advancement in the drug discovery pipeline. This section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity Assays
}
2.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2.1.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Protocol:
-
Treat cancer cells with the thiazole derivative for a specific duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
2.1.3. Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
-
Protocol:
-
Treat cells with the thiazole derivative to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol (Broth Microdilution Method):
-
Prepare a serial dilution of the thiazole derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity Assay
2.3.1. In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay typically uses a colorimetric or fluorometric method to measure the production of prostaglandins from arachidonic acid by purified COX-2 enzyme.
-
Protocol:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate for a specific time.
-
Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
III. Conclusion and Future Perspectives
The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlight their immense potential in drug development. This technical guide has provided a comprehensive overview of these activities, the underlying molecular mechanisms, and the experimental protocols for their evaluation.
As our understanding of disease biology deepens, the rational design of thiazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of more potent and selective drugs. The integration of computational methods, such as molecular docking, with traditional medicinal chemistry approaches will further accelerate this process. The future of thiazole-based drug discovery is bright, with the promise of new and improved treatments for a wide range of human diseases.
IV. References
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC. Retrieved from [Link]
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Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2024). Taylor & Francis. Retrieved from [Link]
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Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2011). PMC. Retrieved from [Link]
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Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. (2023). PubMed. Retrieved from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PMC. Retrieved from [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2010). Taylor & Francis. Retrieved from [Link]
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Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. Retrieved from [Link]
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Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis. Retrieved from [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved from [Link]
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New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2023). PMC. Retrieved from [Link]
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Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PubMed Central. Retrieved from [Link]
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Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2024). PubMed. Retrieved from [Link]
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Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). PubMed. Retrieved from [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC. Retrieved from [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]
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IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PMC. Retrieved from [Link]
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Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Retrieved from [Link]
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Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (2017). ResearchGate. Retrieved from [Link]
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Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. (2023). MDPI. Retrieved from [Link]
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IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay … (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity (IC 50, µg/mL) of the tested compounds on human breast... (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Discovery and Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.
The 2-Phenylthiazole-4-carboxamide Core: A Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous biologically active molecules, including the essential vitamin B1 (thiamine). When functionalized at the 2-position with a phenyl group and at the 4-position with a carboxamide linkage, the resulting 2-phenylthiazole-4-carboxamide core structure offers a unique combination of rigidity and opportunities for diverse substitutions. This allows for the precise tuning of physicochemical properties and biological targeting, making it a "privileged scaffold" in drug discovery.
Strategic Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
The construction of the 2-phenylthiazole-4-carboxamide framework is primarily achieved through a multi-step synthetic sequence. The renowned Hantzsch thiazole synthesis is a common and efficient method for assembling the core thiazole ring.[1][2]
Hantzsch Thiazole Synthesis: Building the Core
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[1] For the synthesis of our target scaffold, a substituted thiobenzamide is reacted with an α-haloacetoacetate derivative. Microwave-assisted variations of this reaction have been shown to improve yields and reduce reaction times.[3]
Experimental Protocol: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
-
Thiobenzamide Formation: A substituted benzonitrile is treated with ammonium sulfide in a suitable solvent like DMF to yield the corresponding thiobenzamide.[4]
-
Cyclocondensation: The thiobenzamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol. The reaction mixture is typically refluxed to drive the condensation and cyclization, forming the ethyl 2-phenylthiazole-4-carboxylate.[4]
Caption: Amidation workflow via ester hydrolysis and coupling.
Biological Activity and Structure-Activity Relationships (SAR)
A significant body of research has demonstrated the potential of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. [5][6]These compounds have been evaluated against various human cancer cell lines, including breast, colon, and neuroblastoma cancers. [4][5] The biological activity of these derivatives is highly dependent on the substitution patterns on both the phenyl ring and the carboxamide nitrogen.
| Position | Substituent Type | General Effect on Anticancer Activity |
| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Often leads to increased cytotoxic potency. For instance, a 3-fluoro analog showed good activity against multiple cell lines. [5]A compound with a para-nitro group displayed the best activity against the SKNMC neuroblastoma cell line. [4] |
| Phenyl Ring | Electron-donating groups (e.g., -OCH3) | A 4-methoxy substitution improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. [5][6] |
| Carboxamide | Varied anilines | Replacement of a piperidine moiety with various aniline-derived amides has been explored to modulate anticancer activity. [4] |
Table 1: Structure-Activity Relationship (SAR) Summary for Anticancer Activity.
Some derivatives have also been investigated for their antimicrobial properties, with chloro and methyl analogs showing significant antibacterial activity. [7]Furthermore, certain 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, highlighting their potential as antifungal agents. [8]
Mechanism of Action
Studies have begun to elucidate the mechanisms by which these compounds exert their cytotoxic effects. Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. [9]This is a desirable characteristic for an anticancer agent, as it can lead to the selective elimination of tumor cells. The activation of caspases, key enzymes in the apoptotic pathway, has been observed in cells treated with these compounds. [9]
Future Directions
The 2-phenylthiazole-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Future research efforts will likely focus on:
-
Further SAR exploration: Synthesis of new analogs with diverse substitution patterns to optimize potency and selectivity. [4]* Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
The continued development of these versatile compounds holds significant promise for the discovery of novel and effective therapies for a range of diseases.
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Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]
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Aliabadi, A., Ebrahimi, M., & Rameshk, M. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 267–274. [Link]
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Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]
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Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Scilit. [Link]
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G. S. S. R. K. Kumar, et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2013(5), 234-246. [Link]
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The Thiazole Nucleus: A Physicochemical Compass for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and bioactive compounds underscores its significance as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the core physicochemical properties of thiazole-based compounds, offering field-proven insights for drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for optimizing the drug-like properties of this versatile heterocyclic system.
The Thiazole Scaffold: A Privileged Player in Medicinal Chemistry
Thiazole, with the molecular formula C₃H₃NS, is an aromatic heterocyclic compound.[3][4] Its unique electronic configuration, arising from the presence of both sulfur and nitrogen atoms, imparts a distinct set of physicochemical characteristics that are highly tunable. This adaptability makes the thiazole ring a versatile building block in the design of therapeutic agents targeting a wide array of diseases, including cancer, bacterial and fungal infections, inflammation, and viral illnesses.[5][6][7] The thiazole moiety is a key component in numerous FDA-approved drugs, such as the anti-HIV agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory Meloxicam, highlighting its profound impact on modern medicine.[2][4][8]
The strategic incorporation of the thiazole nucleus into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding and manipulating its physicochemical properties is therefore paramount for successful drug design and development.
Key Physicochemical Properties and Their Impact on Drug Action
The journey of a drug from administration to its target site is governed by a complex interplay of its physicochemical properties. For thiazole-based compounds, the following parameters are of critical importance.
Lipophilicity (LogP/LogD): Navigating Biological Membranes
Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilic character of di-substituted thiazoles, for example, enhances their ability to traverse biological membranes.[9]
Causality in Experimental Choice: The selection of the appropriate method for determining lipophilicity depends on the ionization state of the compound. For non-ionizable thiazole derivatives, the octanol-water partition coefficient (LogP) is the standard measure. However, for ionizable compounds, the distribution coefficient (LogD) at a physiological pH of 7.4 provides a more accurate representation of their behavior in the body.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This protocol outlines the universally accepted shake-flask method for determining the partition coefficient.
Materials:
-
Thiazole-based compound of interest
-
n-Octanol (pre-saturated with water)
-
Water or 0.1 M phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Glassware (separatory funnels, volumetric flasks, vials)
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiazole compound in the aqueous phase (water or buffer). The concentration should be accurately known and fall within the linear range of the analytical method.
-
-
Partitioning:
-
In a separatory funnel, combine equal volumes of the aqueous stock solution and the pre-saturated n-octanol.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
-
Quantification:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the thiazole compound in each phase using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Compound]octanol / [Compound]aqueous
-
-
LogP or LogD is the logarithm of this value.
-
Self-Validation:
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The sum of the amount of compound in both phases should be close to the initial amount to confirm mass balance.
Data Presentation: Lipophilicity of Representative Thiazole Derivatives
| Compound | R1 | R2 | LogP | Reference |
| Thiazole | H | H | 0.43 | [Calculated] |
| 2-Phenylthiazole | Phenyl | H | 2.57 | [Calculated] |
| 4-Methyl-2-phenylthiazole | Phenyl | Methyl | 2.91 | [Calculated] |
| 2-(4-Chlorophenyl)thiazole | 4-Chlorophenyl | H | 3.28 | [Calculated] |
Note: These are predicted values and should be experimentally verified.
Acidity and Basicity (pKa): Ionization State and Biological Interactions
The pKa value dictates the extent of ionization of a compound at a given pH. The nitrogen atom in the thiazole ring is weakly basic, and substituents can significantly influence its pKa. The acidic proton at the C-2 position also contributes to the reactivity of the thiazole ring.[10] The ionization state affects solubility, membrane permeability, and the ability to form ionic interactions with biological targets.
Causality in Experimental Choice: Potentiometric titration is a robust and accurate method for determining the pKa of a compound. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added.
Experimental Protocol: Potentiometric Titration for pKa Determination
Materials:
-
Thiazole-based compound
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the thiazole compound in a known volume of deionized water. A co-solvent (e.g., methanol, DMSO) may be used if solubility is an issue, but its effect on the pKa should be considered.
-
-
Titration:
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid (for basic pKa) or base (for acidic pKa), adding small increments of the titrant. . Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
-
Self-Validation:
-
Calibrate the pH meter before each experiment using standard buffers.
-
Perform a blank titration (without the compound) to account for the acidity or basicity of the solvent system.
Visualization: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Structure-Activity and Structure-Property Relationships
The physicochemical properties of thiazole derivatives can be fine-tuned by modifying the substituents at various positions of the ring. For instance, the introduction of electron-withdrawing groups can increase the acidity of the C-2 proton, while bulky substituents can impact solubility and crystal packing. A thorough understanding of these structure-activity relationships (SAR) and structure-property relationships (SPR) is essential for rational drug design.
Visualization: Logical Relationship of Physicochemical Properties
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Solubility and stability of methyl 2-arylthiazole-4-carboxylates
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-Arylthiazole-4-carboxylates
Executive Summary
Methyl 2-arylthiazole-4-carboxylates are a class of heterocyclic compounds featuring a core thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous clinically used drugs.[1] The physicochemical properties of these molecules, specifically their solubility and stability, are paramount parameters that dictate their utility and feasibility in drug development and synthetic chemistry. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides a comprehensive technical overview for researchers and drug development professionals on the key factors governing the solubility and stability of this compound class. It offers detailed, field-proven experimental protocols for their quantitative assessment, explains the causal mechanisms behind degradation pathways, and provides a framework for establishing robust, self-validating stability studies in line with regulatory expectations.
Introduction to Methyl 2-Arylthiazole-4-carboxylates
The thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen.[2] This structural motif is a cornerstone in medicinal chemistry, found in agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The methyl 2-arylthiazole-4-carboxylate scaffold combines this privileged heterocycle with an aryl substituent at the 2-position and a methyl ester at the 4-position. This arrangement offers a versatile template for chemical modification to modulate biological activity.
Understanding the fundamental physicochemical characteristics of these molecules is a prerequisite for their successful application.
-
Solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles, influencing bioavailability and therapeutic efficacy. In process chemistry, solubility dictates the choice of solvents for reaction, purification, and crystallization.[3]
-
Stability determines a compound's shelf-life, storage conditions, and degradation profile. Forced degradation studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify potential degradation products and develop stability-indicating analytical methods.[4]
Solubility Profile and Determination
The solubility of methyl 2-arylthiazole-4-carboxylates is governed by the interplay between the crystalline solid's lattice energy and the solvation energy of the molecule in the solvent. While specific quantitative data is sparse, solubility can be predicted qualitatively based on the principle of "like dissolves like." The polar thiazole ring and ester group suggest solubility in polar organic solvents. However, the lipophilicity will be heavily influenced by the nature of the aryl substituent.
Experimental Workflow for Solubility Determination
A robust determination of solubility is achieved by creating a saturated solution at a constant temperature and quantifying the dissolved solute concentration. The most widely accepted method is the Shake-Flask equilibrium method.[3]
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Exploring the chemical space of 2,4-disubstituted thiazoles
An In-depth Technical Guide to the Chemical Space of 2,4-Disubstituted Thiazoles for Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point of drug discovery efforts.[4][5] This guide provides a comprehensive exploration of the chemical space of 2,4-disubstituted thiazoles, a particularly significant class of these derivatives. We will delve into the core synthetic methodologies, survey the diverse pharmacological landscape, and analyze the critical structure-activity relationships that govern their biological effects. This document is intended to serve as a technical resource for researchers and scientists, offering both foundational knowledge and practical insights for the design and development of novel 2,4-disubstituted thiazole-based therapeutics.
PART 1: The Thiazole Core: A Foundation of Versatility
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone of heterocyclic chemistry.[6][7] Its planarity and π-electron delocalization contribute to its aromatic character, influencing its chemical reactivity and pharmacological properties.[4][6] The substituents at the 2 and 4 positions play a pivotal role in defining the biological activity of these molecules, making the exploration of this chemical space a rich area for drug discovery.[6]
PART 2: Synthetic Strategies for 2,4-Disubstituted Thiazoles
The construction of the 2,4-disubstituted thiazole scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Cornerstone Methodology
The most prominent and widely utilized method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch synthesis, first reported in 1887.[6][8][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[8][10] Its enduring popularity stems from its high yields and operational simplicity.[10]
Mechanism of the Hantzsch Synthesis:
The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10]
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.[10]
-
Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[10]
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[10]
-
Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.[10]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.[10]
Modern Synthetic Approaches
While the Hantzsch synthesis remains a workhorse, several modern methods have been developed to improve efficiency, sustainability, and substrate scope. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[11]
-
One-pot multi-component reactions: These procedures combine multiple reaction steps into a single operation, enhancing efficiency and reducing waste.[1][12][13]
-
Use of green catalysts and solvents: Efforts to develop more environmentally benign syntheses have led to the use of catalysts like silica-supported tungstosilisic acid and alternative reaction media.[12]
-
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety and scalability.
PART 3: The Biological Landscape of 2,4-Disubstituted Thiazoles
The 2,4-disubstituted thiazole scaffold is associated with a remarkably broad spectrum of biological activities. The ability to readily modify the substituents at the C2 and C4 positions allows for the fine-tuning of pharmacological properties.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the development of 2,4-disubstituted thiazoles as antimicrobial and antifungal agents.[3][14] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][15]
Table 1: Examples of Antimicrobial Activity of 2,4-Disubstituted Thiazoles
| Compound Reference | R2 Substituent | R4 Substituent | Target Organism | MIC (µM/mL) | Citation |
| 36 | Phenylamino | Nitrophenyl | B. subtilis | 3.92-4.01 | [6] |
| 37 | Substituted phenylamino | Nitrophenyl | S. aureus | 3.39-4.11 | [6] |
| 38 | Phenylamino | Phenyl | E. coli | 4.32 | [6] |
| 7a, 7b, 7c | Hydrazinyl | para-substituted phenyl | C. albicans | 3.9 | [16] |
Anticancer and Antitumor Activity
The thiazole nucleus is a key component of several anticancer agents.[15][17] Researchers have synthesized and evaluated numerous 2,4-disubstituted thiazole derivatives for their cytotoxic activity against various cancer cell lines.[15][17][18]
Anti-inflammatory and Antioxidant Properties
2,4-Disubstituted thiazoles have also demonstrated potent anti-inflammatory and antioxidant activities.[2][6] The antioxidant properties are often evaluated using methods like the DPPH radical scavenging assay.[13]
PART 4: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For 2,4-disubstituted thiazoles, the nature of the substituents at the C2 and C4 positions is a primary determinant of their pharmacological profile.
Caption: Conceptual overview of SAR for 2,4-disubstituted thiazoles.
Key SAR Insights:
-
C2 Position: The substituent at the C2 position often plays a crucial role in target recognition and potency. For example, the presence of a 2-amino group is a common feature in many biologically active thiazoles.
-
C4 Position: The group at the C4 position can significantly influence the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its pharmacokinetic profile. Aromatic and heterocyclic rings are frequently incorporated at this position.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the substituents can modulate the electronic properties of the thiazole ring and influence its binding to biological targets.[6] For instance, nitro groups on a phenyl substituent have been shown to enhance antimicrobial activity.[6]
-
Steric Factors: The size and shape of the substituents at both positions can impact how the molecule fits into the active site of a target enzyme or receptor.
PART 5: Conclusion and Future Outlook
The chemical space of 2,4-disubstituted thiazoles represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the vast potential for structural diversification, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues through a deeper understanding of their mechanisms of action and the application of modern drug design strategies, such as computational modeling and high-throughput screening. The integration of green chemistry principles into the synthesis of these valuable compounds will also be a key area of focus.
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In Silico Prediction of Bioactivity for Novel Thiazole Compounds: A Technical Guide
Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of natural and synthetic compounds with significant therapeutic value.[1][2] From the essential vitamin B1 (thiamine) to the penicillin core and a multitude of antimicrobial, antiretroviral, antifungal, and anticancer agents, the thiazole moiety has consistently proven to be a privileged scaffold in drug discovery.[1][2][3][4][5] The unique electronic properties of the thiazole ring, arising from the presence of heteroatoms, allow it to engage in diverse non-covalent interactions with biological targets, thereby modulating their function.[3] This inherent "biological friendliness" has made thiazole and its derivatives a focal point for the development of novel therapeutic agents targeting a wide spectrum of diseases.[3][6][7]
The relentless pursuit of new drugs is, however, a time-consuming and expensive endeavor, with high attrition rates in the development pipeline.[8][9] In this context, in silico methodologies have emerged as indispensable tools to accelerate and rationalize the drug discovery process.[10][11] By leveraging computational power, researchers can predict the biological activity and pharmacokinetic properties of novel compounds before their actual synthesis, thereby prioritizing the most promising candidates and minimizing wasted resources.[12][13] This guide provides an in-depth technical overview of the core in silico strategies employed in the prediction of bioactivity for novel thiazole compounds, tailored for researchers, scientists, and drug development professionals.
I. The In Silico Drug Discovery Workflow: A Strategic Overview
The journey from a novel chemical entity to a viable drug candidate is a multi-step process. In silico methods are integrated at various stages to guide decision-making and enhance the probability of success. A generalized workflow for the computational prediction of bioactivity is depicted below.
Figure 1: A generalized workflow for the in silico prediction of bioactivity and subsequent lead optimization.
II. Quantitative Structure-Activity Relationship (QSAR) Modeling: Deciphering the Molecular Blueprint of Bioactivity
QSAR represents a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For thiazole derivatives, QSAR studies can elucidate the key molecular features that govern their therapeutic effects, thereby guiding the design of more potent analogs.[14][15]
Causality Behind QSAR
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to build predictive models that can estimate the activity of unsynthesized compounds.
Experimental Protocol: A Step-by-Step QSAR Workflow
-
Data Set Curation:
-
Compile a dataset of thiazole derivatives with experimentally determined biological activity (e.g., IC50, EC50) against a specific target.
-
Ensure data quality and consistency. The dataset should ideally span a significant range of activity and structural diversity.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be categorized as:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Molecular shape, surface area, etc.
-
Physicochemical descriptors: LogP, polar surface area (PSA), etc.
-
-
Software such as PaDEL-Descriptor, Dragon, or RDKit can be utilized for this purpose.
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data. A common split is 80% for training and 20% for testing.
-
-
Model Building:
-
Employ statistical methods to build the QSAR model. Common techniques include:
-
Multiple Linear Regression (MLR)[14]
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Artificial Neural Networks (ANN)
-
-
-
Model Validation:
-
Rigorously validate the developed QSAR model to ensure its robustness and predictive power. Key validation metrics include:
-
Internal Validation: Cross-validation (leave-one-out or k-fold).
-
External Validation: Prediction on the external test set.
-
-
Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess model performance.[14]
-
| QSAR Model Validation Parameters | Acceptable Value | Interpretation |
| R² (Coefficient of Determination) | > 0.6 | Indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model on the training set. |
| R²_pred (R² for external test set) | > 0.5 | Assesses the model's ability to predict the activity of new compounds. |
III. Molecular Docking: Visualizing the Thiazole-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a thiazole derivative) when bound to a specific protein target.[11][13] It provides valuable insights into the binding mode, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[7][15][16][17][18][19][20][21]
The Rationale for Molecular Docking
By simulating the binding process, molecular docking helps in:
-
Identifying potential binding poses of a thiazole compound within the active site of a target protein.
-
Estimating the binding affinity (e.g., in kcal/mol), which can be correlated with biological activity.
-
Understanding the structure-activity relationships at a molecular level, guiding lead optimization.[16][17][18][19][22]
Experimental Protocol: A Typical Molecular Docking Workflow
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of the thiazole compound and optimize its geometry. Assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Identify the active site of the protein. This can be done based on the location of a co-crystallized ligand or through computational prediction methods.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the simulation. The program will explore various conformations and orientations of the ligand within the defined binding site.
-
-
Pose Analysis and Scoring:
-
The docking program will generate a set of possible binding poses, each with a corresponding docking score. The score is an estimation of the binding affinity.
-
Analyze the top-ranked poses to identify key interactions with the protein's amino acid residues. Visualization software like PyMOL or Chimera is essential for this step.
-
Figure 2: A streamlined workflow for performing molecular docking studies.
IV. Pharmacophore Modeling: Identifying the Essential Features for Bioactivity
A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to be recognized by a specific biological target.[11][23][24] For thiazole compounds, pharmacophore modeling can help in identifying the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for activity.[25]
The Power of Pharmacophore-Based Approaches
Pharmacophore models are particularly useful for:
-
Virtual Screening: Rapidly searching large chemical databases to identify novel scaffolds that match the pharmacophoric features.[24]
-
Lead Optimization: Guiding the modification of a lead compound to better fit the pharmacophore model and enhance its activity.
-
Target Identification: In some cases, a pharmacophore model generated from a set of active compounds can be used to search for potential protein targets.[25]
Experimental Protocol: A Ligand-Based Pharmacophore Modeling Workflow
-
Training Set Selection:
-
Select a set of structurally diverse thiazole derivatives with known high affinity for the target of interest.
-
-
Conformational Analysis:
-
Generate multiple low-energy conformations for each molecule in the training set to account for its flexibility.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features present in the active molecules. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable groups
-
-
-
Pharmacophore Model Generation and Validation:
-
Use software like LigandScout, MOE, or Discovery Studio to align the training set molecules and generate one or more pharmacophore models.
-
Validate the model by its ability to distinguish between active and inactive compounds. A good model should retrieve a high percentage of active compounds from a database containing both actives and decoys.
-
V. ADMET Prediction: Assessing the "Drug-Likeness" of Novel Thiazoles
A compound's biological activity is only one aspect of its potential as a drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12][13][26] In silico ADMET prediction plays a crucial role in the early identification of compounds with potential liabilities, thereby reducing the risk of late-stage failures in drug development.[12][27][28]
The Imperative of Early ADMET Assessment
Early ADMET profiling helps to:
-
Filter out compounds with poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism).
-
Identify potential toxicity issues (e.g., cardiotoxicity, hepatotoxicity).
-
Guide chemical modifications to improve the ADMET profile of lead compounds.[12]
Commonly Predicted ADMET Properties and Tools
A variety of computational models, many of which are based on machine learning, are available to predict a wide range of ADMET properties.[26][27]
| ADMET Property | Description | In Silico Tools |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | SwissADME, pkCSM, ADMETlab 2.0[26][28] |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM, ADMET-AI[29] |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | SwissADME, pkCSM, ADMETlab 2.0 |
| Excretion | Total clearance, Renal OCT2 substrate | pkCSM |
| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | pkCSM, ADMETlab 2.0, admetSAR |
Step-by-Step Protocol for In Silico ADMET Prediction
-
Input Compound Structure:
-
Provide the chemical structure of the novel thiazole compound, typically in SMILES or SDF format, to an online ADMET prediction server or standalone software.[29]
-
-
Select Properties for Prediction:
-
Choose the desired ADMET properties to be calculated.
-
-
Run Prediction and Analyze Results:
VI. The Rise of Machine Learning in Bioactivity Prediction
Machine learning (ML) and deep learning (DL) are revolutionizing drug discovery by enabling the development of highly accurate predictive models from large and complex datasets.[8][31][32][33] For thiazole compounds, ML models can be trained on extensive chemical and biological data to predict bioactivity with greater accuracy than traditional QSAR methods.[34]
Why Machine Learning?
ML models offer several advantages:
-
Ability to handle large and high-dimensional data: They can effectively learn from vast chemical libraries and complex descriptor sets.
-
Non-linear relationships: ML algorithms can capture complex, non-linear relationships between chemical structure and biological activity that may be missed by linear methods.[33]
-
Continuous improvement: As more data becomes available, ML models can be retrained and improved over time.
Popular Machine Learning Algorithms in Drug Discovery
-
Random Forest: An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control over-fitting.[33][34]
-
Support Vector Machines (SVM): A powerful algorithm for classification and regression tasks.
-
Gradient Boosting: An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one.[33]
-
Deep Neural Networks (DNN): A class of machine learning algorithms that are particularly effective for learning from complex patterns in large datasets.[8]
Conclusion: An Integrated In Silico Approach for Thiazole Drug Discovery
The in silico prediction of bioactivity is an indispensable component of modern drug discovery. For novel thiazole compounds, a multi-faceted computational approach that integrates QSAR, molecular docking, pharmacophore modeling, ADMET prediction, and machine learning can significantly enhance the efficiency and success rate of identifying promising drug candidates. By providing a deeper understanding of structure-activity relationships and early insights into potential liabilities, these computational strategies empower researchers to make more informed decisions and accelerate the development of the next generation of thiazole-based therapeutics. It is crucial to remember that in silico predictions are not a replacement for experimental validation but rather a powerful tool to guide and prioritize experimental efforts.[28]
References
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- IEEE Computer Society. (n.d.). Leveraging Machine Learning Algorithms for Enhanced Drug Bioactivity Prediction in Pharmaceutical Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- Bentham Science. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
- IEEE Xplore. (n.d.). Leveraging Machine Learning Algorithms for Enhanced Drug Bioactivity Prediction in Pharmaceutical Discovery.
- ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- ResearchGate. (2025, October 16). (PDF) Thiazole Ring—A Biologically Active Scaffold.
- PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model.
- MDPI. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.
- ACS Omega. (n.d.). Machine Learning-Assisted Prediction of the Biological Activity of Aromatase Inhibitors and Data Mining to Explore Similar Compounds.
- Ingenta Connect. (2024, September 1). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis, 21(6), 810-821.
- Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
- ADMET-AI. (n.d.).
- ACS Omega. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- ResearchGate. (2023, October 9). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- MDPI. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
- The Clinical Trial Vanguard. (2024, April 17). How Do In Silico Trials Work? A Brief Guide.
- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
- dockdynamics In-Silico Lab. (2022, December 6). Drug discovery by using in-silico experiments.
- Patheon pharma services. (2023, September 27). In silico modeling: Accelerating drug development.
- RHAZES: Green and Applied Chemistry. (2020, June 14). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods.
- PubMed Central. (2017, May 1). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds.
- LACCEI.org. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors.
- Taylor & Francis Online. (n.d.). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives.
- PubMed Central. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Benchchem. (n.d.). Cross-Validation of In Silico Predictions for 5,6-Dichlorobenzo[d]thiazole Bioactivity: A Comparative Guide.
- ResearchGate. (2025, November 20). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives | Request PDF.
- NIH. (n.d.). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations.
- MDPI. (n.d.). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach.
- PubMed. (2020, September 15). Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(18).
- Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
- NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- PubMed. (n.d.). Pharmacophore modeling for the identification of small-molecule inhibitors of TACE.
- NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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Methodological & Application
Application Note: One-Pot Hantzsch Thiazole Synthesis of 2-Amino-4-phenyl-5-(2-fluorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole via a one-pot, three-component Hantzsch thiazole synthesis. This method offers an efficient and direct route to this fluorinated thiazole derivative, a scaffold of significant interest in medicinal chemistry due to the prevalence of thiazole moieties in numerous FDA-approved drugs.[1] This guide details the experimental procedure, explains the underlying reaction mechanism, and provides expected characterization data, empowering researchers to confidently replicate and adapt this synthesis for their drug discovery and development programs.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and versatile method for the construction of the thiazole ring.[2] The classical approach involves the condensation of an α-haloketone with a thioamide.[2][3]
Modern variations of this synthesis have focused on improving efficiency and sustainability. One such advancement is the one-pot, three-component reaction, which combines multiple synthetic steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. This application note focuses on a one-pot synthesis of 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole, utilizing 2-fluorobenzaldehyde, thiourea, and 2-bromoacetophenone as the key starting materials. The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Reaction Scheme
The overall transformation is depicted below:
Experimental Protocol
This protocol is designed for the synthesis of 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.0 | 124 mg (0.10 mL) |
| Thiourea | CH₄N₂S | 76.12 | 1.2 | 91 mg |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 | 199 mg |
| Silica Supported Tungstosilisic Acid (SiW.SiO₂) | - | - | 15 mol % | ~30 mg |
| Ethanol/Water (1:1 v/v) | - | - | - | 5 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-fluorobenzaldehyde (1.0 mmol), thiourea (1.2 mmol), 2-bromoacetophenone (1.0 mmol), and silica-supported tungstosilisic acid (15 mol %).
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.
-
Reaction: Stir the mixture at 65 °C under reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: If a solid catalyst is used, it can be recovered by filtration.[5]
-
Neutralization and Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of water. Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Workflow Diagram
Caption: Workflow for the one-pot Hantzsch synthesis.
Mechanism of the Three-Component Hantzsch Thiazole Synthesis
The one-pot synthesis of 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole is believed to proceed through a cascade of reactions. The plausible mechanism is as follows:
-
Formation of 2-aminothiazole intermediate: The reaction is initiated by the classical Hantzsch synthesis between 2-bromoacetophenone and thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the bromoacetophenone in an SN2 reaction.[3][6] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration yields a 2-amino-4-phenylthiazole intermediate.[3][6]
-
Knoevenagel Condensation: The C-5 position of the newly formed 2-aminothiazole is nucleophilic and can react with an aldehyde. In the presence of a catalyst (in this case, silica-supported tungstosilisic acid), a Knoevenagel-type condensation occurs between the 2-aminothiazole intermediate and 2-fluorobenzaldehyde.
-
Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to furnish the final, stable aromatic product, 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole.
Caption: Simplified mechanism of the three-component reaction.
Characterization and Expected Outcomes
The final product, 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole, should be characterized by standard spectroscopic techniques.
Physical Properties
-
Appearance: Typically a yellow or off-white solid.
-
Melting Point: Expected to be in the range of 150-200 °C, depending on purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.0-8.0 ppm (m, 9H): Aromatic protons from the phenyl and 2-fluorophenyl rings. The protons on the 2-fluorophenyl ring will exhibit coupling to the fluorine atom.
-
δ ~7.0 ppm (s, 2H): Protons of the amino group (-NH₂). This signal may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).
-
δ ~100-150 ppm: Aromatic and thiazole ring carbons.
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₅H₁₁FN₂S [M+H]⁺. The mass spectrum will show the molecular ion peak corresponding to the protonated product. Fragmentation patterns may involve the loss of small molecules like HCN or the cleavage of the thiazole ring.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst, low reaction temperature, insufficient reaction time. | Ensure the catalyst is active. Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC. |
| Formation of multiple byproducts | Side reactions due to high temperature, incorrect stoichiometry. | Optimize the reaction temperature. Ensure the correct stoichiometry of reactants. Purify the starting materials if necessary. |
| Difficulty in purification | Product is an oil or difficult to crystallize. | Attempt purification by column chromatography. For recrystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of 2-amino-4-phenyl-5-(2-fluorophenyl)thiazole. The three-component Hantzsch synthesis offers an efficient and straightforward route to this valuable fluorinated heterocyclic compound. The information on the reaction mechanism, purification, and characterization will be a valuable resource for researchers in medicinal chemistry and drug discovery.
References
-
Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Li, J. T., et al. (2004). A new use of an old catalyst: clay-catalyzed Hantzsch thiazole synthesis in the absence of a solvent. Green Chemistry, 6(10), 503-505.
- Dawane, B. S., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), S357-S362.
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ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912.
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BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). Available at: [Link]
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ResearchGate. (n.d.). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
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Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11575-11587. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Fluorinated Thiazole Esters
Introduction: The Strategic Importance of Fluorinated Thiazoles in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] These enhancements may include increased metabolic stability, improved membrane permeability, and enhanced binding affinity to target proteins.[1][2] The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[4][5] Consequently, the synthesis of fluorinated thiazole esters represents a critical area of research for the development of novel therapeutics with improved efficacy and safety profiles.[2][4] This guide provides a detailed experimental procedure for the synthesis of fluorinated thiazole esters, with a focus on the well-established Hantzsch thiazole synthesis, offering insights into the reaction mechanism, safety considerations, and characterization techniques.[1][6]
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[6][7] The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction.[6]
The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[7] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[7]
Experimental Workflow and Mechanism
The overall workflow for the synthesis, purification, and characterization of fluorinated thiazole esters is depicted below.
Caption: Experimental workflow for the synthesis of fluorinated thiazole esters.
The mechanism of the Hantzsch thiazole synthesis is a well-documented pathway involving nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative fluorinated thiazole ester, ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate, via the Hantzsch synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-bromo-4-fluorobenzoylacetate | ≥95% | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Ethanol (Absolute) | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Heating mantle | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Büchner funnel and flask | - | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[3]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-bromo-4-fluorobenzoylacetate (10 mmol, 1.0 eq) and thiourea (12 mmol, 1.2 eq) in absolute ethanol (50 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to distinguish between the starting materials and the product. The reaction is typically complete within 4-6 hours.[1]
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of the product may form upon cooling.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction. This will further promote the precipitation of the product.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[6]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of the Synthesized Compound
The identity and purity of the synthesized fluorinated thiazole ester should be confirmed using a combination of analytical techniques.[1][10]
| Analytical Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | A single spot with a distinct Rf value different from the starting materials.[1] |
| Melting Point | A sharp and specific melting point range.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C=N stretching (thiazole ring), and C-F stretching.[1] |
| ¹H NMR Spectroscopy | Resonances corresponding to the aromatic protons, the thiazole proton, and the ethyl ester protons. The chemical shifts and coupling patterns will be specific to the structure.[1] |
| ¹³C NMR Spectroscopy | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiazole and fluorophenyl rings.[1] |
| ¹⁹F NMR Spectroscopy | A characteristic signal for the fluorine atom on the phenyl ring.[1][2] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the product.[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is adequate. |
| Loss of product during work-up. | Use minimal amounts of cold solvent for washing. Ensure complete precipitation before filtration. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the molar ratio of reactants. Purify the product by recrystallization or column chromatography. |
| Inadequate washing. | Ensure thorough washing of the filtered solid with appropriate solvents. | |
| Reaction does not start | Low quality of starting materials. | Use pure, dry starting materials and solvents. |
| Insufficient heating. | Ensure the reaction mixture is at a consistent reflux. |
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of fluorinated thiazole esters, which are valuable building blocks in drug discovery and materials science. By following the detailed protocol and safety guidelines outlined in this application note, researchers can successfully synthesize and characterize these important compounds. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on both the thiazole and the phenyl rings, enabling the creation of diverse libraries of fluorinated thiazoles for further investigation.
References
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Ullah, F., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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ACS Publications. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Gomha, S. M., et al. (2025). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Thiazole. [Link]
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Al-Tel, T. H., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
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SciSpace. (2022). (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. [Link]
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The Organic Chemistry Tutor. (2019). synthesis of thiazoles. [Link]
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Purdue University. (n.d.). Fluorine Safety. [Link]
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ResearchGate. (2025). One-pot cascade synthesis of fluorinated thiazolidine-, thiazoline- and thiazole-5-carboxylic acid esters from N-monosubstituted perfluoroalkanethioamides. [Link]
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ResearchGate. (2025). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
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ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
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ResearchGate. (n.d.). Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies. [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
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Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
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ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]
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McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]
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Application Note: Utilizing Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate for High-Throughput Screening of Kinase Inhibitors
Abstract
This document provides a comprehensive guide for the application of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a representative small molecule featuring the privileged thiazole scaffold, in the screening and characterization of potential kinase inhibitors. We detail the scientific rationale for employing this compound class and provide two detailed, field-proven protocols for its use in robust, high-throughput screening (HTS) platforms: a luminescence-based biochemical assay (ADP-Glo™) and a fluorescence polarization (FP) competition assay. Furthermore, this note outlines essential steps for data analysis, interpretation, and a logical workflow for hit validation to ensure the selection of high-quality lead candidates for drug discovery programs.
Introduction: The Central Role of Kinases and the Thiazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[1] The identification of small molecules that can selectively modulate the activity of specific kinases is the foundational step in developing novel therapeutics.[2]
The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4] This is due to the thiazole's ability to engage in various non-covalent interactions with biological targets and serve as a versatile core for chemical modification.[4] Specifically, the 2-aminothiazole and 2-phenylthiazole frameworks are present in numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[3][5]
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate serves as an exemplary candidate for screening campaigns. Its structure contains the core 2-phenylthiazole moiety, making it a valuable tool for probing the ATP-binding site of a wide range of kinases. This application note will use this compound as a model to describe robust methodologies for identifying and characterizing novel kinase inhibitors.
Foundational Principles of Kinase Inhibition Assays
The primary goal of a kinase inhibitor screen is to identify compounds that reduce the rate of the phosphorylation reaction. This reaction involves the transfer of a phosphate group from a donor molecule, typically ATP, to a protein or peptide substrate, producing ADP and the phosphorylated substrate.
Caption: General principle of a kinase-catalyzed phosphorylation reaction and its inhibition.
Assay technologies are designed to measure the consumption of a reactant (ATP) or the formation of a product (ADP or phospho-substrate). The choice of assay depends on factors like throughput requirements, cost, and the specific kinase-substrate pair being investigated.[6] For initial HTS campaigns, homogeneous assays (no wash steps) with luminescent or fluorescent readouts are preferred for their speed and sensitivity.[1][7]
Application Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[8] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which serves as a substrate for luciferase to produce a light signal directly proportional to the initial kinase activity.[9][10] Inhibition is therefore measured as a decrease in luminescence.
Rationale for Method Selection
-
Universality: Applicable to virtually any kinase, as it detects the universal product, ADP.
-
High Sensitivity: The luciferase-based signal is highly sensitive, allowing for the use of low enzyme concentrations, which is critical for detecting potent inhibitors.[2]
-
Robustness: The ratiometric nature of the signal (light vs. no light) makes it less susceptible to interference from colored compounds compared to absorbance-based methods.
Materials & Reagents
-
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Test Compound)
-
Target Kinase (e.g., Aurora B)
-
Peptide Substrate for Target Kinase
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Solid white, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a typical 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of each compound concentration into the wells of a 384-well plate. Also, plate DMSO vehicle controls and a positive control inhibitor (e.g., Staurosporine).
-
-
Kinase Reaction (5 µL total volume):
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically but should be at or below their respective Km values to ensure sensitive detection of ATP-competitive inhibitors.[2]
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the pre-spotted compounds.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at its apparent Km for the specific kinase.[11]
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[2]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction by chelating Mg²⁺ and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase/luciferin components.[8][12]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Application Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol describes a direct binding assay using Fluorescence Polarization (FP). The principle relies on the change in the rotational speed of a small, fluorescently labeled molecule (a tracer) when it binds to a much larger protein (the kinase).[13] When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the kinase, its tumbling slows, and the emitted light remains polarized. A test compound that binds to the same site will displace the tracer, causing a decrease in polarization.[14]
Rationale for Method Selection
-
Direct Binding Confirmation: FP directly measures the binding of a compound to the target kinase, reducing the likelihood of identifying compounds that interfere with the assay technology itself (false positives).
-
Homogeneous Format: The mix-and-read format is highly amenable to HTS.[13]
-
Mechanistic Insight: Can be used to confirm competitive binding at the same site as the tracer.
Materials & Reagents
-
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Test Compound)
-
Target Kinase
-
Fluorescently-labeled Tracer (a known high-affinity ligand for the target kinase)
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO (Vehicle Control)
-
Black, low-volume 384-well assay plates
-
Plate reader equipped with FP optics (excitation and parallel/perpendicular emission filters)
Step-by-Step Protocol
-
Assay Optimization (Prior to Screening):
-
Determine the optimal concentration of the kinase and tracer by performing a saturation binding experiment. Titrate the kinase against a fixed, low concentration of the tracer (e.g., 1-5 nM) to find a kinase concentration that gives a robust signal window (typically ~80% of maximal binding).
-
-
Compound Plating:
-
Follow the same procedure as described in Section 3.3, Step 1 to plate the test compound, DMSO, and a known unlabeled competitor as a positive control.
-
-
Assay Assembly (10 µL total volume):
-
Prepare a 2X Kinase solution in FP Assay Buffer at the pre-determined optimal concentration.
-
Add 5 µL of the 2X Kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Prepare a 2X Tracer solution in FP Assay Buffer.
-
Add 5 µL of the 2X Tracer solution to all wells.
-
Seal the plate and incubate at room temperature for 60-120 minutes, or until the binding equilibrium is reached. Protect the plate from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader. The instrument will excite the sample with polarized light and measure the intensity of the emitted light in both the parallel (I-parallel) and perpendicular (I-perpendicular) planes relative to the excitation light.
-
The instrument software will automatically calculate the millipolarization (mP) value for each well.
-
Data Analysis and Interpretation
For both assays, raw data must be normalized to determine the inhibitory activity of the test compound.
-
Calculate Percent Inhibition:
-
Define controls on each plate:
-
High Signal (0% Inhibition): Wells with DMSO vehicle control. This represents uninhibited kinase activity (ADP-Glo) or maximal tracer binding (FP).
-
Low Signal (100% Inhibition): Wells with a saturating concentration of a potent control inhibitor (e.g., Staurosporine for ADP-Glo) or a known unlabeled competitor (for FP).
-
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Dose-Response Curves and IC₅₀ Determination:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Sample Data Table
| Compound Concentration (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 100 | 15,500 | 98.2% |
| 33.3 | 21,300 | 91.8% |
| 11.1 | 45,600 | 65.1% |
| 3.7 | 89,900 | 16.5% |
| 1.2 | 98,400 | 7.1% |
| 0.4 | 104,200 | 0.8% |
| High Control (DMSO) | 105,100 | 0% |
| Low Control (Staurosporine) | 12,800 | 100% |
| Calculated IC₅₀ | 5.8 µM |
Hit Validation Workflow
A single positive result from a primary screen is considered a "hit" but requires further validation to be advanced to a "lead".[15] A rigorous validation cascade is essential to eliminate false positives and artifacts.[16][17]
Caption: A decision-making workflow for kinase inhibitor hit validation.
-
Orthogonal Assay Confirmation: Hits identified in the primary screen should be tested in a secondary assay that uses a different detection technology (e.g., confirm an ADP-Glo hit with an FP assay).[17] This minimizes the risk of artifacts related to a single assay platform.
-
Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) should be used to unequivocally confirm direct binding of the compound to the kinase target.[17][18]
-
Selectivity Profiling: To assess the specificity of the compound, it should be screened against a broad panel of other kinases. A desirable inhibitor shows high potency for the intended target and minimal activity against other kinases.[19]
-
Cellular Target Engagement: Finally, the compound's activity must be confirmed in a cellular context to ensure it can cross the cell membrane and engage the target kinase, leading to a functional downstream effect.[17]
Conclusion
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate and similar compounds containing the 2-phenylthiazole scaffold represent a valuable starting point for kinase inhibitor discovery campaigns. By employing robust, well-validated screening protocols such as the ADP-Glo™ and Fluorescence Polarization assays, researchers can effectively identify initial hits. A rigorous, multi-step validation process is paramount to confirming these hits, characterizing their selectivity, and ultimately advancing the most promising candidates toward preclinical development. The methodologies described herein provide a solid framework for the successful application of this compound class in modern drug discovery.
References
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-
Zhang, Y., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery". PubMed Central. Available from: [Link]
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El-Sayed, M. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". MDPI. Available from: [Link]
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National Center for Biotechnology Information. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships". National Institutes of Health. Available from: [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]
-
Wissing, J., et al. (2011). "Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries". Wiley-VCH. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". National Institutes of Health. Available from: [Link]
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National Center for Biotechnology Information. "Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1". National Institutes of Health. Available from: [Link]
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National Center for Biotechnology Information. "Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging". National Institutes of Health. Available from: [Link]
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Klicquennoi, J. (2012). "Assay Development for Protein Kinase Enzymes". National Center for Biotechnology Information. Available from: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors". National Institutes of Health. Available from: [Link]
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National Center for Biotechnology Information. "Measuring and interpreting the selectivity of protein kinase inhibitors". National Institutes of Health. Available from: [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
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MDPI. (2017). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives". Available from: [Link]
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BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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ACS Publications. (2017). "Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis". Journal of Medicinal Chemistry. Available from: [Link]
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Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]
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ACS Omega. (2024). "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met". Available from: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
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Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
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PubMed. (2009). "N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors". Available from: [Link]
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ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available from: [Link]
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PubMed. (2025). "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor". Available from: [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiazole Derivatives
Introduction: The Significance of Thiazole Derivatives and the Imperative for Robust Cytotoxicity Profiling
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] Notably, this heterocyclic moiety is a cornerstone in the development of novel anticancer therapeutics.[2] The thiazole ring's unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets, leading to the disruption of cancer cell signaling pathways and the induction of apoptosis.[1][3] Prominent examples of FDA-approved thiazole-containing anticancer drugs, such as Dasatinib and Ixazomib, underscore the clinical significance of this chemical class.[1]
As researchers and drug development professionals, the accurate in vitro assessment of the cytotoxic potential of novel thiazole derivatives is a critical step in the identification of promising lead compounds. This guide provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of thiazole derivatives using the widely accepted MTT assay. Beyond a mere recitation of steps, this document elucidates the rationale behind key experimental choices, addresses potential pitfalls specific to thiazole compounds, and offers a comprehensive guide to data analysis and interpretation. Our objective is to equip researchers with a self-validating system for generating reliable and reproducible cytotoxicity data.
Foundational Principles: Selecting the Appropriate Cytotoxicity Assay
A variety of in vitro assays are available to measure cytotoxicity, each with its own underlying principle, advantages, and limitations.[4] The most common methods rely on assessing cell membrane integrity, metabolic activity, or cellular proliferation.[4][5] For the initial screening of thiazole derivatives, two assays are predominantly employed: the MTT assay and the LDH assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[6] It is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of viable cells. While robust and cost-effective, the MTT assay can be susceptible to interference from colored compounds or molecules with reducing potential.[7][8]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the cell culture medium upon damage to the plasma membrane.[4] It serves as a reliable indicator of cytotoxicity and necrotic cell death. The LDH assay is often used as a complementary method to the MTT assay to provide a more comprehensive picture of a compound's cytotoxic mechanism.
This guide will focus on a detailed protocol for the MTT assay, as it is the most frequently utilized method for the initial cytotoxic evaluation of thiazole derivatives.[2][9] We will also address how to mitigate potential interferences associated with this class of compounds.
Experimental Workflow: A Step-by-Step Guide to the MTT Assay for Thiazole Derivatives
The following protocol is a comprehensive guide for assessing the cytotoxicity of thiazole derivatives in adherent cancer cell lines. It is imperative to optimize cell seeding density and incubation times for each specific cell line to ensure logarithmic growth and optimal assay performance.
I. Materials and Reagents
-
Cell Lines: Select appropriate human cancer cell lines for your study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[2]
-
Thiazole Derivatives: Prepare stock solutions of your test compounds, typically in sterile dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Use the recommended medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term use or -20°C for long-term storage.
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
Sterile PBS: For washing cells.
-
96-well flat-bottom sterile microplates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO2.
II. Experimental Protocol
Step 1: Cell Seeding
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and enter a logarithmic growth phase.
Step 2: Compound Treatment
-
Prepare serial dilutions of your thiazole derivatives in culture medium from your DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of your thiazole derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.
-
Media Blank: Culture medium without cells to measure background absorbance.
-
Compound Blank: The highest concentration of your thiazole derivative in culture medium without cells to check for direct MTT reduction or color interference.[6]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
Step 3: MTT Incubation
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.
Step 4: Formazan Solubilization
-
After the MTT incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
III. Data Analysis and Interpretation
1. Calculation of Percentage Cell Viability:
The percentage of cell viability is calculated using the following formula:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Field-Proven Insights and Troubleshooting
The chemical nature of thiazole derivatives can sometimes present challenges in cytotoxicity assays. Here are some expert insights and troubleshooting tips to ensure the integrity of your data.
-
Compound Color Interference: Some thiazole derivatives may be colored, which can interfere with the absorbance readings of the formazan product.
-
Causality: The absorbance of the compound at 570 nm will artificially inflate the final reading, leading to an underestimation of cytotoxicity.
-
Solution: Always include a "compound blank" control (the highest concentration of your compound in medium without cells). [6]Subtract the absorbance of the compound blank from the absorbance of the treated wells. If the interference is significant, consider using an alternative assay such as the Sulforhodamine B (SRB) assay, which is less prone to colorimetric interference. [8]
-
-
Direct MTT Reduction: Thiazole derivatives with reducing properties can directly reduce MTT to formazan, independent of cellular metabolic activity. [7] * Causality: This non-enzymatic reduction leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Solution: The "compound blank" control is also crucial here. A significant increase in absorbance in the compound blank indicates direct MTT reduction. If this occurs, alternative assays that do not rely on tetrazolium reduction, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels), should be considered.
-
-
Poor Compound Solubility: Thiazole derivatives can sometimes exhibit poor aqueous solubility, leading to precipitation in the culture medium.
-
Causality: Compound precipitation can lead to inaccurate dosing and can also interfere with absorbance readings.
-
Solution: Visually inspect your compound dilutions under a microscope to check for precipitation. If solubility is an issue, consider using a co-solvent system or preparing a fresh stock solution.
-
Mechanistic Insights: Thiazole Derivatives and Cancer Cell Signaling
Many cytotoxic thiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. [5][10]A frequently targeted pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. [10]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.
By inhibiting key kinases like PI3K, Akt, and mTOR, thiazole derivatives can effectively block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis. [10]Understanding the potential molecular targets of your thiazole derivatives can aid in the interpretation of your cytotoxicity data and guide further mechanistic studies.
Conclusion: Towards Reliable and Insightful Cytotoxicity Profiling
The protocol and insights provided in this guide are designed to empower researchers to conduct robust and reliable in vitro cytotoxicity assays for thiazole derivatives. By understanding the principles of the MTT assay, implementing appropriate controls, and being mindful of the specific chemical properties of thiazole compounds, you can generate high-quality data that will confidently guide your drug discovery and development efforts. Remember that in vitro cytotoxicity is a critical first step, and promising compounds should be further evaluated in more complex models to fully elucidate their therapeutic potential.
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Antimicrobial Screening of Fluorinated Thiazole Compounds
Introduction: The Rising Profile of Fluorinated Thiazoles in Antimicrobial Research
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. When combined with fluorine—an element known for its ability to enhance metabolic stability, binding affinity, and lipophilicity—the resulting fluorinated thiazole compounds represent a promising frontier in the search for novel antimicrobial agents.[1][2][3] The increasing prevalence of multidrug-resistant pathogens necessitates robust and reliable screening methods to identify and characterize new chemical entities that can overcome these challenges.[4]
This guide provides a comprehensive overview of field-proven methods for the antimicrobial screening of newly synthesized fluorinated thiazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. We will cover a hierarchical screening cascade, from initial hit identification to more detailed characterization of promising leads.
Special Considerations for Fluorinated Compounds
The unique physicochemical properties imparted by fluorine atoms require special attention during screening.
-
Solubility: Fluorination can significantly decrease aqueous solubility. Therefore, initial stock solutions of test compounds are almost universally prepared in 100% dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the assay medium does not exceed a level toxic to the test microorganisms (typically ≤1%). A solvent toxicity control must always be included.
-
Compound Stability: While generally stable, the specific placement of fluorine on the thiazole ring or its substituents could potentially influence compound stability in aqueous media over the course of an assay. Preliminary stability checks can be beneficial.
-
Mechanism of Action: The high electronegativity of fluorine can alter the electronic properties of the thiazole scaffold, potentially leading to novel interactions with microbial targets.[2] This makes mechanism-of-action studies particularly intriguing for this class of compounds.
A Hierarchical Approach to Antimicrobial Screening
A structured, multi-stage screening process is essential for efficiently identifying and validating promising antimicrobial candidates. This approach minimizes resource expenditure by using a high-throughput primary screen to identify initial "hits," which are then subjected to more rigorous and informative secondary assays.
Caption: High-level antimicrobial screening workflow.
Part 1: Primary Screening - The Hunt for Hits
The primary goal is to rapidly assess a library of fluorinated thiazole compounds for any signs of antimicrobial activity. The broth microdilution method is the gold standard for this purpose, as it is quantitative, scalable, and provides the Minimum Inhibitory Concentration (MIC).[5][6][7]
Protocol 1: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[5][7]
Caption: Detailed workflow for the MIC determination assay.
Materials:
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Fluorinated thiazole compounds (dissolved in 100% DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Methodology:
-
Compound Plate Preparation:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of your fluorinated thiazole compounds. Start with a high concentration (e.g., 1000 µg/mL) in CAMHB. Ensure the DMSO concentration is kept constant across the dilution series if possible.
-
Scientist's Insight: This intermediate plate minimizes the time bacteria spend in contact with high DMSO concentrations before the final inoculation step.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[6][8]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Plate Inoculation:
-
Transfer a set volume (e.g., 50 µL) from your compound dilution plate to a new sterile 96-well assay plate.
-
Add the prepared bacterial inoculum (e.g., 50 µL) to each well, bringing the final volume to 100 µL. This results in the desired final compound concentrations and bacterial density.
-
Crucial Controls:
-
Growth Control: Wells with CAMHB and bacteria, but no compound.
-
Solvent Control: Wells with CAMHB, bacteria, and the highest concentration of DMSO used in the test wells.
-
Positive Control: Wells with a serial dilution of a known reference antibiotic.
-
Sterility Control: Wells with CAMHB only.[6]
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. A small button of cells at the bottom of a well is considered growth.
-
The MIC is the lowest concentration of the compound where no visible growth is observed.[6]
-
Validate the assay: The sterility control should be clear, the growth and solvent controls should be turbid, and the MIC of the positive control should be within the expected range for the QC strain used.[9][10]
-
Data Presentation:
| Compound ID | Gram-Positive (e.g., S. aureus) MIC (µg/mL) | Gram-Negative (e.g., E. coli) MIC (µg/mL) |
| F-Thiazole-001 | 8 | >128 |
| F-Thiazole-002 | 128 | 64 |
| F-Thiazole-003 | 4 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Part 2: Secondary Screening - Validating and Characterizing Hits
Compounds that demonstrate promising MIC values (e.g., ≤16 µg/mL) in the primary screen should be advanced to secondary assays to confirm their activity and gather more information about their properties.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Test)
This qualitative method provides a rapid visual confirmation of antimicrobial activity. It's particularly useful for observing differences in susceptibility between various bacterial strains. The methodology is standardized by CLSI document M02.[8][11]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[8]
Methodology:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in Protocol 1.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate. Repeat this two more times, rotating the plate approximately 60° each time to ensure even coverage.[8]
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the fluorinated thiazole compound solution (e.g., 10 µL of a 1 mg/mL stock). Allow the solvent to evaporate completely.
-
Aseptically place the disks onto the inoculated MHA plate. Gently press them down to ensure complete contact.
-
Include positive (e.g., ciprofloxacin disk) and negative (solvent-only disk) controls.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides crucial information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12][13] A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][13][14]
Methodology:
-
Prepare a log-phase bacterial culture in CAMHB.
-
In sterile tubes, add the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Also, prepare a no-compound growth control tube.
-
Inoculate each tube with the bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[12][15]
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration.
Protocol 4: Biofilm Inhibition/Eradication Assay
Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Assessing a compound's effect on biofilms is a critical step in evaluating its potential clinical utility. The crystal violet assay is a common method for quantifying biofilm mass.[16][17]
Methodology:
-
Biofilm Formation:
-
Grow an overnight bacterial culture in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Dilute the culture (e.g., 1:100) and add 200 µL to the wells of a 96-well plate.[16]
-
To test for inhibition , add your compound at various concentrations at this stage.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.[16][18]
-
-
Biofilm Eradication (for pre-formed biofilms):
-
If testing for eradication , form the biofilm first for 24-48 hours.
-
Gently remove the planktonic (free-floating) cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh media containing your compound at various concentrations to the wells with the pre-formed biofilms and incubate for another 24 hours.
-
-
Quantification:
-
Discard the media and gently wash the wells twice with PBS to remove non-adherent cells.[16]
-
Fix the biofilms by air-drying or with heat (e.g., 60°C for 1 hour).[16]
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15-20 minutes.[17]
-
Wash away excess stain with water and allow the plate to dry completely.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid or 95% ethanol to each well.[16][17]
-
Measure the absorbance at 570-595 nm using a plate reader.[16][17] A lower absorbance in treated wells compared to the control indicates biofilm inhibition or eradication.
-
Conclusion
The screening cascade detailed in these application notes provides a robust framework for the systematic evaluation of novel fluorinated thiazole compounds. By starting with a quantitative primary screen (broth microdilution) and progressing to more complex secondary assays (time-kill kinetics, biofilm disruption), researchers can efficiently identify and prioritize candidates with the most promising therapeutic potential. Adherence to standardized protocols, inclusion of all necessary controls, and careful consideration of the unique properties of fluorinated molecules are paramount to generating reliable and reproducible data in the quest for the next generation of antimicrobial agents.
References
-
Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Kim, Y., Lee, J. H., Raorane, D., Oh, S. T., Park, J. G., & Lee, J. (2018). Crystal-Violet Biofilm Assay. Bio-protocol, 8(17), e2998. Retrieved from [Link]
-
CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Crystal Violet Biofilm Assay. (2018). iGEM WPI Worcester 2018 Team. Retrieved from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
-
Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Antimicrobial susceptibility testing – disk diffusion methods. (n.d.). Slideshare. Retrieved from [Link]
-
EUCAST. (n.d.). ESCMID. Retrieved from [Link]
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Using Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate in cell-based assays
Application Notes & Protocols
Title: A General Framework for the Characterization of Novel Thiazole-Based Compounds in Cell-Based Assays: A Case Study with Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
Abstract
This document provides a comprehensive framework for the initial characterization of novel small molecules, using Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate as a representative example of a thiazole-based compound with uncharacterized biological activity. In the absence of specific target information for this molecule, we present a logical, stepwise progression of cell-based assays designed to elucidate its cytotoxic profile, identify potential intracellular target engagement, and assess its impact on a key cellular signaling pathway. The protocols herein are established, robust methods that can be broadly applied to the preliminary screening of new chemical entities in a drug discovery or chemical biology context.
Introduction: The Challenge of Novel Compound Characterization
The discovery and development of novel small molecules are foundational to therapeutic innovation.[1] A critical early step in this process is the characterization of a compound's activity in relevant biological systems.[2][3][4] Cell-based assays provide a powerful platform for this initial assessment, offering insights into a compound's potential efficacy and toxicity in a physiologically relevant context.[3][4]
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, a scaffold present in numerous biologically active agents.[5] While its direct biological targets and mechanism of action are not yet defined in public literature, its structure warrants investigation. This guide uses this compound as a case study to outline a systematic approach for researchers to follow when encountering a new chemical entity.
For the purpose of this guide, we will hypothesize that Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate may modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a critical regulator of inflammation, immunity, and cell survival, making it a common target for therapeutic intervention.[6] The following sections will detail the necessary preliminary steps and a cascade of assays to test this hypothesis.
Preliminary Steps: Compound Handling and Preparation
Accurate and reproducible results begin with proper handling of the test compound. This section details essential preparatory protocols.
Assessment of Compound Solubility
Determining the solubility of a compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), is a critical first step for in vitro assays.[7] Inaccurate assumptions about solubility can lead to significant errors in experimental outcomes.
Protocol: Determining Maximum Solubility in DMSO [7]
-
Weigh out approximately 10 mg of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate into a 2 mL microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[7]
-
Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium.[7]
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[7]
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) for quantification via a standard method like UV-Vis spectrophotometry or LC-MS to determine the concentration.[7]
Preparation of Stock Solutions
Once the maximum solubility is known, a concentrated stock solution can be prepared. It is crucial to maintain a low final DMSO concentration in cell culture media (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO [7]
-
Calculate the required mass of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate for the desired volume and concentration (e.g., for 1 mL of a 10 mM stock).
-
Accurately weigh the calculated mass into a sterile, light-protected tube.
-
Add the required volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the compound is heat-stable.[7]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for Compound Characterization
The following diagram illustrates the proposed workflow for characterizing Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Caption: Experimental workflow for novel compound characterization.
Phase 1: Cytotoxicity Assessment
Before investigating the mechanistic effects of a compound, it is essential to determine its impact on cell viability. This allows for the selection of non-toxic concentrations for subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.[8][9]
Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.[8]
Protocol: MTT Cytotoxicity Assay [8][10]
-
Cell Seeding: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 1: Example Data Presentation for MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 95.2 ± 3.8 |
| 10 | 88.4 ± 6.2 |
| 50 | 52.1 ± 4.9 |
| 100 | 15.3 ± 2.7 |
Phase 2: Target Engagement Assessment
To test the hypothesis that our compound interacts with a specific intracellular target, a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is a powerful method for verifying drug-target engagement in a cellular environment.[11][12][13]
Principle of CETSA: Ligand binding often stabilizes a protein, increasing its resistance to thermal denaturation.[11][14] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.[11][13][14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for a Hypothesized Target (e.g., IKKβ in the NF-κB pathway) [15]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with a non-toxic concentration of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[15]
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., IKKβ) by Western blot or ELISA. A loading control (e.g., GAPDH) should also be analyzed.[15]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates stabilization and target engagement.
Phase 3: Functional and Mechanistic Assays
Following confirmation of target engagement, functional assays are performed to measure the downstream consequences.
NF-κB Reporter Assay
This assay directly measures the transcriptional activity of NF-κB, providing a functional readout of the pathway's activation or inhibition.[6]
Principle of the Assay: The assay uses a cell line (e.g., HEK293) that has been engineered to contain a reporter gene, such as firefly luciferase, under the control of NF-κB response elements.[6][16] When NF-κB is activated, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.[16][17]
Protocol: Luciferase-Based NF-κB Reporter Assay [6]
-
Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate or vehicle control. Incubate for 1-2 hours.[6]
-
Pathway Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the unstimulated control. Incubate for an additional 6 to 24 hours.[6]
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent to each well to lyse the cells and provide the luciferase substrate.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from the unstimulated control.[6]
Western Blot for MAPK Pathway Activation
Cross-talk between signaling pathways is common. To assess the specificity of the compound, it is prudent to investigate its effect on other major pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This can be done by examining the phosphorylation status of key proteins like ERK1/2.[18][19]
Protocol: Western Blot for Phospho-ERK1/2 [18]
-
Cell Treatment and Lysis: Treat cells with the compound as in previous assays. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18] Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK and express the results as a ratio of phosphorylated to total protein.
Best Practices in Cell Culture for Assay Reliability
The quality and reproducibility of cell-based assay data are critically dependent on maintaining a healthy, contaminant-free cell culture environment.
-
Aseptic Technique: Always work in a certified biological safety cabinet. Decontaminate work surfaces and equipment with 70% ethanol before and after use.[20][21]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat and gloves.[21][22]
-
Routine Maintenance: Regularly clean incubators, water baths, and other equipment to prevent contamination.[21][22]
-
Avoid Antibiotics: Routine use of antibiotics can mask low-level contamination and lead to the development of resistant microbes.[20][21]
-
Cell Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid issues with misidentified or cross-contaminated cells.
Conclusion
The systematic application of the protocols described in this guide provides a robust framework for the initial characterization of a novel compound like Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate. By progressing from foundational cytotoxicity and solubility assessments to hypothesis-driven target engagement and functional assays, researchers can efficiently gather the critical data needed to build a comprehensive profile of a new chemical entity, paving the way for further investigation and development.
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High-Throughput Screening of Thiazole Libraries: A Strategic Guide for Modern Drug Discovery
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] High-Throughput Screening (HTS) is a critical technology for unlocking the therapeutic potential of large, combinatorial thiazole libraries by rapidly identifying compounds that modulate specific biological targets.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for thiazole-based drug discovery. We delve into the causality behind experimental choices, from assay development and validation to the hit confirmation cascade, ensuring a self-validating and scientifically rigorous workflow. Detailed protocols for a target-based biochemical screen, data analysis, and hit validation are provided, supported by authoritative references and visual diagrams to facilitate understanding and implementation.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The Privileged Nature of the Thiazole Ring
The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][5] Its aromaticity and the presence of heteroatoms create a unique electronic environment that allows for a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.[4] This structural versatility enables thiazole-containing molecules to bind with high affinity and specificity to a diverse range of biological targets, including enzymes and receptors.[4][8] Furthermore, the thiazole ring is amenable to straightforward and diverse chemical synthesis, allowing for the creation of large combinatorial libraries essential for HTS campaigns.[9][10][11][12]
Therapeutic Landscape of Thiazole-Containing Drugs
The clinical and commercial success of thiazole derivatives underscores their importance in drug discovery. The scaffold is present in a wide array of marketed drugs with varied therapeutic applications.[1][2] Notable examples include:
-
Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[3][13][14]
-
Ritonavir: An antiretroviral protease inhibitor used to treat HIV/AIDS.[2]
-
Sulfathiazole: An early antimicrobial sulfonamide.[2][3][14]
The proven track record of these and other thiazole-containing drugs provides a strong rationale for the continued exploration of thiazole libraries for novel therapeutic agents.[1][4][8]
High-Throughput Screening (HTS) as an Engine for Discovery
HTS is a drug discovery paradigm that utilizes automation, miniaturization, and sensitive detection methods to test hundreds of thousands to millions of compounds against a specific biological target.[7][15][16] This process allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity.[7] For diverse chemical spaces like those represented by thiazole libraries, HTS is the most efficient method to explore vast structure-activity relationships (SAR) and identify novel starting points for drug development programs.[7][17]
Assay Development and Miniaturization for Thiazole HTS
The foundation of any successful HTS campaign is a robust, reliable, and reproducible assay.[18][19][20] The choice of assay technology is dictated by the nature of the biological target and must be rigorously optimized for the HTS environment.
Selecting the Right Assay: Principles and Common Formats
Biochemical assays, which measure the direct effect of a compound on a purified target like an enzyme or receptor, are frequently employed in primary screens due to their simplicity and robustness.[18][21][22]
Commonly Used Biochemical Assay Formats:
-
Fluorescence Resonance Energy Transfer (FRET): Measures proximity between two fluorophores. In an enzyme assay, cleavage of a substrate can separate the FRET pair, leading to a loss of signal. This is a powerful tool for proteases and kinases.[21][23]
-
Time-Resolved FRET (TR-FRET): An advancement on FRET that uses long-lifetime lanthanide donors to reduce background fluorescence, increasing assay sensitivity.[21][22][23]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based proximity assay.[24][25] When a biological interaction brings donor and acceptor beads close, a cascade of chemical reactions produces a strong luminescent signal.[24][26] This is adaptable for detecting protein-protein interactions, enzyme activity, and analyte quantification.[18][27]
-
Luminescence-Based Assays: Often use enzymes like luciferase. Inhibition of the target enzyme can be coupled to the production or consumption of ATP, which is then measured by the light-producing luciferase reaction. These assays are known for high sensitivity and low background interference.[22]
Causality in Assay Selection: The choice to use a biochemical assay like AlphaScreen for a primary screen is driven by the need for a high signal-to-background ratio, tolerance to compound interference, and a homogenous "mix-and-read" format that is amenable to full automation, thereby minimizing variability and maximizing throughput.[28]
Protocol: Development of a Target-Based AlphaScreen Kinase Inhibition Assay
This protocol describes the development of an assay to identify thiazole inhibitors of a hypothetical protein kinase, "Thiazole Target Kinase 1" (TTK1).
Objective: To establish a robust, miniaturized (384-well) AlphaScreen assay to measure TTK1 activity.
Materials:
-
Recombinant human TTK1 enzyme
-
Biotinylated peptide substrate
-
Anti-phospho-substrate antibody conjugated to AlphaScreen Acceptor beads
-
Streptavidin-coated Donor beads
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
384-well low-volume white microplates (e.g., Corning 3826)
-
Plate reader capable of AlphaScreen detection (e.g., Revvity EnVision®).[25]
Step-by-Step Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of TTK1 in Assay Buffer.
-
Add a fixed, saturating concentration of biotinylated substrate and ATP (at its Km value) to all wells.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction by adding a detection mix containing EDTA, Acceptor beads, and Donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-capable reader.
-
Goal: Determine the enzyme concentration that yields ~80% of the maximum signal (EC₈₀), ensuring the assay is sensitive to inhibitors.
-
-
ATP and Substrate Titration (Matrix Experiment):
-
Using the determined EC₈₀ of TTK1, perform a matrix titration of ATP and the biotinylated substrate.
-
Vary ATP concentrations around its known Km value and vary substrate concentrations.
-
Follow the incubation and detection steps as above.
-
Goal: Identify the optimal concentrations of ATP and substrate that provide a robust assay window while ensuring the assay is sensitive to competitive inhibitors. For ATP-competitive inhibitors, using the Km concentration of ATP is crucial.
-
-
Reaction Time Course:
-
Set up the reaction with the optimized concentrations of enzyme, ATP, and substrate.
-
Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Goal: Determine the optimal incubation time where the reaction is still in the linear phase. This ensures that the measured inhibition is not masked by substrate depletion.
-
Miniaturization and Automation
Transitioning the assay from a 96-well to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[15] This requires automated liquid handlers (e.g., Echo acoustic dispensers, robotic liquid handlers) to ensure precision and reproducibility at low volumes.[29]
Assay Validation: Establishing Robustness
Before initiating the full screen, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds.[30] The key statistical parameter for this is the Z'-factor.[31][32][33]
Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size of the assay.[33] It is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., no enzyme or a potent known inhibitor) and negative control (n, e.g., full reaction with DMSO).
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[31][34] |
| 0 to 0.5 | Acceptable, but may be prone to variability.[31][34] |
| < 0 | Unsuitable for screening; requires optimization.[33][34] |
Additional Validation Metrics:
-
Signal-to-Basal (S/B) Ratio: The ratio of the mean signal of the negative control to the positive control. A higher S/B is generally better.
-
Coefficient of Variation (%CV): (σ / μ) * 100. Should be <10-15% for both controls.[20]
-
DMSO Tolerance: The assay must be robust in the presence of the compound solvent, typically dimethyl sulfoxide (DMSO). The assay performance should not significantly change at the final DMSO concentration used in the screen (e.g., 0.5-1%).[20]
The High-Throughput Screening Workflow
The HTS process is a highly orchestrated workflow that moves from library preparation to data generation.
// Connections Lib -> Dispense [label="Transfer"]; AssayPlate -> Dispense; Reagents -> AddReagent1; Dispense -> AddReagent1; AddReagent1 -> Incubate1; Incubate1 -> AddReagent2; Reagents -> AddReagent2; AddReagent2 -> Incubate2; Incubate2 -> AddReagent3; Reagents -> AddReagent3; AddReagent3 -> Incubate3; Incubate3 -> Read; Read -> QC; QC -> Normalize; Normalize -> HitSelect; } enddot Caption: Automated High-Throughput Screening (HTS) Workflow.
Library Preparation and Management
The thiazole library, typically stored in DMSO in source plates, must be carefully managed to ensure compound integrity. For screening, compounds are often transferred to destination assay plates at a single high concentration (e.g., 10-20 µM final) using non-contact dispensing technologies to avoid cross-contamination.
Protocol: Automated HTS of a 10,000-Compound Thiazole Library
Objective: To screen a 10,000-compound thiazole library against TTK1 using the validated AlphaScreen assay.
Workflow (Executed on an integrated robotic platform):
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound (from 10 mM DMSO stocks) into 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL total volume. Each plate must include wells for positive controls (e.g., staurosporine, a known kinase inhibitor) and negative controls (DMSO vehicle).
-
Reagent Addition 1: A robotic liquid handler dispenses 2.5 µL of TTK1 enzyme solution into all wells.
-
Pre-incubation: Plates are incubated for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: The liquid handler dispenses 2.5 µL of a solution containing the biotinylated substrate and ATP to start the kinase reaction.
-
Kinetic Incubation: Plates are incubated for the pre-determined optimal reaction time (e.g., 60 minutes) at room temperature.
-
Detection: A bulk dispenser adds 5 µL of the AlphaScreen detection mix (containing stop reagent, acceptor beads, and donor beads) to all wells.
-
Signal Development: Plates are incubated in the dark for 60 minutes.
-
Data Acquisition: Plates are read on an AlphaScreen-capable plate reader.
Data Acquisition and Primary Analysis
Raw data from the plate reader is uploaded to a data analysis platform (e.g., Genedata Screener).[19] For each plate, the Z'-factor is calculated to ensure data quality. The raw signal for each compound well is then normalized to the plate controls to determine the percent inhibition.
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
A primary hit is typically defined as any compound that exceeds a certain inhibition threshold, often set at three standard deviations from the mean of the sample population (or a fixed cutoff like >50% inhibition).
Hit Confirmation and Validation Cascade
A primary hit from a single-concentration screen is not a validated active compound.[35] A rigorous triage process is required to eliminate false positives and confirm the activity of genuine hits.[17][35]
// Connections PrimaryScreen -> HitSelection; HitSelection -> Reorder; Reorder -> QC; QC -> Confirmation; Confirmation -> IC50 [label="Confirmed Hits"]; IC50 -> Orthogonal [label="Potent Hits"]; Orthogonal -> Selectivity [label="Confirmed, Potent Hits"]; Selectivity -> SAR [label="Selective Hits"]; SAR -> LeadOp; } enddot Caption: The Hit Confirmation and Validation Cascade.
From Primary Hits to Confirmed Actives
The initial list of hits is filtered to remove known problematic compounds. This involves computational filters to flag Pan-Assay Interference Compounds (PAINS).[35][36] PAINS are chemical structures known to interfere with assay technologies rather than interacting specifically with the target.[37][38][39] However, it is crucial to use PAINS filters as a guide rather than an absolute rule, as some valid drugs contain PAINS substructures.[37] Promising hits are then re-ordered as fresh, dry powder to confirm their identity and purity via methods like LC-MS.[17]
Protocol: Hit Confirmation and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 50 µM).
-
Assay Execution: Test the dilution series in the primary TTK1 AlphaScreen assay, performed in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
-
Orthogonal Assays and Selectivity Profiling
Causality in Orthogonal Testing: To ensure that the observed activity is not an artifact of the primary assay technology (e.g., interference with the AlphaScreen beads), confirmed hits must be tested in an orthogonal assay.[28] This assay should measure the same biological endpoint (TTK1 inhibition) but use a different detection method (e.g., a TR-FRET or mobility-shift assay). A true hit should be active in both assays.
Selectivity: To be a viable drug candidate, a compound should be selective for its intended target. Confirmed, potent hits are profiled against a panel of related kinases to determine their selectivity profile. A compound that inhibits many kinases is promiscuous and less desirable than one that selectively inhibits TTK1.
Data Analysis and Interpretation
Visualization of HTS Data
Visual tools are essential for interpreting large HTS datasets.
-
Scatter Plots: Plotting percent inhibition for all compounds can help visualize the overall hit rate and identify potent outliers.
-
Plate Heat Maps: Visualizing the data on a per-plate basis can help identify systematic errors, such as dispensing errors or edge effects.
Initial Structure-Activity Relationship (SAR) Analysis
Once a set of validated, selective hits is identified, medicinal chemists can begin to analyze the relationship between the chemical structure of the thiazole compounds and their biological activity.[35] By comparing the structures of active and inactive analogs, initial hypotheses about the key chemical features required for potency and selectivity can be formed. This crucial step guides the synthesis of new analogs in the lead optimization phase.[4]
Conclusion and Future Directions
This guide provides a detailed framework for conducting a high-throughput screen of a thiazole library, from initial assay development to hit validation. The principles of scientific integrity—explaining the causality behind experimental choices, ensuring self-validating protocols, and grounding claims in authoritative references—are paramount to success. The thiazole scaffold remains a highly valuable starting point for drug discovery.[4][8] By combining diverse thiazole libraries with robust and well-validated HTS campaigns, researchers can efficiently identify novel, potent, and selective lead compounds, paving the way for the development of next-generation therapeutics.
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Application Notes and Protocols: Target Identification and Validation for Bioactive Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Quest for its Targets
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3][4] Many of these bioactive thiazole compounds have been discovered through phenotypic screening, a process that identifies molecules eliciting a desired cellular or organismal response without prior knowledge of their molecular target.[5]
While phenotypic screening is a powerful engine for drug discovery, the subsequent identification of the specific protein(s) with which a bioactive compound interacts—a process known as target deconvolution—is a critical and often challenging step.[5][6] Elucidating the molecular target is paramount for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects and toxicities.[7]
These application notes provide a comprehensive guide to the multifaceted strategies and detailed protocols for the identification and subsequent validation of protein targets for bioactive thiazole compounds. We will delve into the causality behind experimental choices, emphasizing the importance of orthogonal approaches to build a robust and validated case for a drug-target interaction.[8][9][10]
Section 1: Target Identification Strategies: A Multi-pronged Approach
The journey to pinpoint the molecular target of a bioactive thiazole compound rarely follows a linear path. Instead, a combination of experimental and computational methods is often required to generate and converge upon a high-confidence hypothesis.[5][11] The primary strategies can be broadly categorized into affinity-based, genetic and genomic, and computational approaches.
Affinity-Based Target Identification: Fishing for Binding Partners
Affinity-based methods are a cornerstone of target identification, relying on the specific physical interaction between the small molecule and its protein target.[12] These techniques typically involve immobilizing the bioactive compound to a solid support or tagging it with a reporter molecule to "pull down" or "fish out" its binding partners from a complex biological sample, such as a cell lysate.[6][13]
Chemical proteomics is a powerful and widely used affinity-based approach.[7][14] It necessitates the synthesis of a chemical probe derived from the parent thiazole compound. This probe is typically modified with a linker and a reactive group or an affinity tag (e.g., biotin).[13]
Key Considerations for Probe Design:
-
Preservation of Bioactivity: The modification should not significantly diminish the compound's biological activity. A thorough Structure-Activity Relationship (SAR) study is crucial to identify a suitable position on the thiazole scaffold for linker attachment.
-
Linker Length and Composition: The linker should be of sufficient length and flexibility to minimize steric hindrance and allow the probe to access the target's binding site.
-
Reactive Group/Affinity Tag: The choice of the reactive moiety (for covalent capture) or affinity tag (for reversible capture) will dictate the experimental workflow.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The AC-MS workflow is a classic and effective method for identifying protein targets.[15][16][17]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 1: Affinity Chromatography Pull-Down Assay
-
Probe Immobilization: Covalently attach the synthesized thiazole probe to activated agarose or magnetic beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Self-Validation: A critical control is to perform a parallel experiment with a structurally similar but inactive thiazole analog or by competing for binding with an excess of the free, unmodified bioactive compound. A true target should show significantly reduced binding in these control experiments.
PAL is a powerful technique that creates a covalent bond between the probe and its target upon UV irradiation.[15] This is particularly useful for capturing transient or weak interactions. The thiazole probe is synthesized with a photo-reactive moiety, such as a diazirine or benzophenone.
Protocol 2: Photo-Affinity Labeling
-
Probe Incubation: Incubate cells or cell lysate with the photo-affinity probe.
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking.
-
Lysis and Enrichment: Lyse the cells (if applicable) and enrich the cross-linked protein-probe complexes, often via a tag incorporated into the probe (e.g., biotin).
-
Identification: Identify the enriched proteins by mass spectrometry.
Genetic and Genomic Approaches: Unmasking Functional Relationships
Genetic and genomic methods identify targets by observing the phenotypic consequences of gene modulation in the presence of the bioactive compound.[5][11] These approaches do not require modification of the compound, thus preserving its native structure and activity.
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized functional genomics.[18][19] Genome-wide CRISPR screens can be employed to identify genes that, when knocked out (CRISPRko), activated (CRISPRa), or inhibited (CRISPRi), confer resistance or sensitivity to the thiazole compound.[20][21]
Conceptual Framework:
-
Resistance: Knockout of a gene encoding the direct target of a cytotoxic compound is expected to confer resistance.
-
Sensitization: Knockout of a gene in a parallel survival pathway or a drug efflux pump may sensitize cells to the compound.
Experimental Workflow: Pooled CRISPR-Cas9 Screen
Caption: Workflow for a Pooled CRISPR-Cas9 Screen.
Protocol 3: CRISPR-Cas9 Loss-of-Function Screen
-
Library Transduction: Introduce a genome-wide sgRNA library into a population of Cas9-expressing cells.
-
Drug Treatment: Treat the cell population with the bioactive thiazole compound at a concentration that causes partial growth inhibition (e.g., IC50).
-
Cell Proliferation: Allow the cells to proliferate for a defined period.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA and sequence the sgRNA cassettes to determine their relative abundance.
-
Data Analysis: Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the drug-treated population compared to a vehicle-treated control.
Computational Approaches: In Silico Target Prediction
Computational methods can provide valuable initial hypotheses about potential targets, helping to prioritize experimental efforts.[17][22] These approaches can be broadly classified as ligand-based and structure-based.
-
Ligand-Based Methods: These methods compare the chemical structure of the bioactive thiazole compound to databases of known ligands with annotated targets (e.g., ChEMBL, DrugBank).[22][23]
-
Structure-Based Methods (Molecular Docking): If the three-dimensional structure of a potential target protein is known, molecular docking can be used to predict the binding mode and estimate the binding affinity of the thiazole compound.[24][25]
Table 1: Comparison of Target Identification Strategies
| Strategy | Advantages | Disadvantages |
| Affinity-Based | Direct physical interaction evidence. | Requires chemical modification of the compound; potential for non-specific binding. |
| Genetic/Genomic | No compound modification needed; provides functional context. | Indirect evidence of interaction; can be complex to deconvolute direct vs. indirect effects. |
| Computational | Rapid and cost-effective for hypothesis generation. | Predictive in nature; requires experimental validation. |
Section 2: Target Validation: Confirming the Interaction
Identifying a list of potential targets is only the first step.[8][26] Rigorous validation is essential to confirm that a specific protein is a bona fide target of the bioactive thiazole compound and that modulation of this target is responsible for the observed biological effect.[27][28][29] The use of multiple, orthogonal validation methods is crucial for building a strong and convincing case.[9][10][30]
Direct Target Engagement in a Cellular Context
Confirming that the thiazole compound directly binds to the putative target protein within the complex environment of a living cell is a critical validation step.
CETSA is a powerful label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[31][32][33] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation.[32]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 4: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the thiazole compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[33]
-
Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Melting Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[34]
Biophysical Characterization of the Interaction
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between the purified protein and the thiazole compound.[35][36]
-
Surface Plasmon Resonance (SPR): SPR measures the binding of the compound to an immobilized protein target in real-time, providing kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).[37][38]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters (enthalpy, entropy) and the binding affinity (KD).[38][39]
Table 2: Quantitative Biophysical Methods for Target Validation
| Technique | Key Parameters Measured | Throughput |
| SPR | ka, kd, KD | Medium to High |
| ITC | KD, ΔH, ΔS | Low to Medium |
Functional Validation in a Biological System
Ultimately, it is crucial to demonstrate that the interaction between the thiazole compound and its validated target leads to the observed biological phenotype.
-
Target Knockdown/Knockout: Silencing the expression of the target gene (e.g., using siRNA or CRISPR) should phenocopy the effect of the compound or render the cells insensitive to it.[9]
-
Overexpression: Overexpressing the target protein may enhance the cellular response to the compound or, in some cases, lead to resistance if the compound is a competitive inhibitor.
-
Enzymatic/Functional Assays: If the target is an enzyme or a receptor, in vitro assays should be performed to confirm that the thiazole compound modulates its activity (e.g., inhibition or activation).
Conclusion: An Integrated and Iterative Process
The identification and validation of targets for bioactive thiazole compounds is an integrated and iterative process. It requires a thoughtful combination of chemical, biological, and computational approaches. The strength of the evidence for a specific drug-target interaction is significantly enhanced by the convergence of data from multiple orthogonal methods. By following the principles and protocols outlined in these application notes, researchers can confidently navigate the complexities of target deconvolution and accelerate the translation of promising bioactive thiazole compounds into novel therapeutics.
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Chen, Y. P., & Chen, F. (2015). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 31(12), 1941-1948. [Link]
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AACR Journals. Target deconvolution using chemiproteomics. [Link]
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Kumar, A., Sharma, S., & Sharma, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1361-1393. [Link]
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Reaction Biology. Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR. [Link]
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Terstiege, I., & Crews, C. M. (2009). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 5(9), 598-606. [Link]
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Uesugi, M. (2019). Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 83(1), 1-10. [Link]
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Gohlke, H., & Klebe, G. (2002). Computational evaluation of protein–small molecule binding. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Application Note: A Comprehensive Guide to Assessing Tubulin Polymerization Inhibition by Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for assessing the inhibitory effects of thiazole derivatives on tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division and intracellular transport, making them a key target in cancer chemotherapy.[1] Thiazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors.[2][3] This document outlines both in vitro and cell-based methodologies to characterize the activity of these compounds, offering insights into the rationale behind experimental design and data interpretation.
Introduction: The Rationale for Targeting Tubulin with Thiazole Derivatives
Microtubules are highly dynamic structures, and their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to their cellular functions. Disruption of this dynamic equilibrium can halt the cell cycle at the G2/M phase, ultimately leading to apoptosis.[1] This vulnerability is exploited by many successful anticancer drugs.
Thiazole derivatives have garnered significant attention as potential antimitotic agents due to their ability to interfere with microtubule formation.[3][4][5] Many of these compounds exert their effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin heterodimers into microtubules.[3][4]
This guide provides a robust framework for screening and characterizing novel thiazole derivatives as tubulin polymerization inhibitors, encompassing both biochemical and cellular assays.
In Vitro Assessment of Tubulin Polymerization Inhibition
The most direct method to evaluate the effect of a compound on tubulin polymerization is through an in vitro assay using purified tubulin. The principle of this assay is to monitor the change in a measurable signal as tubulin monomers polymerize into microtubules. Two common methods are turbidity-based assays and fluorescence-based assays.
Principle of the Fluorescence-Based Tubulin Polymerization Assay
The fluorescence-based assay is often preferred due to its higher sensitivity and lower sample requirement compared to the absorbance-based method.[6][7] This assay utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[8] The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Figure 1: Workflow of the in vitro fluorescence-based tubulin polymerization assay.
Detailed Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and published research.[6][8][9]
Materials:
-
Lyophilized >99% pure tubulin (from porcine brain or other sources)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (for enhancing polymerization)
-
Thiazole derivatives to be tested
-
Positive control: Nocodazole or Combretastatin A-4 (inhibitors)
-
Negative control: DMSO (vehicle)
-
384-well black, non-binding surface microplates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice at all times to prevent premature polymerization.[10][11]
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the thiazole derivatives and control compounds in General Tubulin Buffer. The final concentration of DMSO should be consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
In a pre-chilled 384-well plate on ice, add the test compounds and controls.
-
Prepare a master mix containing tubulin, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter in General Tubulin Buffer.
-
Add the master mix to each well containing the test compounds. The final tubulin concentration is typically 2 mg/mL.[6]
-
-
Data Acquisition:
Data Analysis and Interpretation
The kinetic data will show an increase in fluorescence over time, which plateaus as the polymerization reaches a steady state. Inhibition of polymerization will result in a lower rate of fluorescence increase and a lower final plateau.
-
Plotting the Data: Plot fluorescence intensity versus time for each concentration of the thiazole derivative and controls.
-
Calculating Inhibition: The extent of inhibition can be quantified by calculating the area under the curve (AUC) for each concentration.
-
Determining IC50: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition (calculated from AUC) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Data for a Thiazole Derivative in a Tubulin Polymerization Assay
| Compound Concentration (µM) | Average AUC | % Inhibition |
| 0 (Vehicle) | 50,000 | 0 |
| 0.1 | 45,000 | 10 |
| 0.5 | 37,500 | 25 |
| 1.0 | 26,000 | 48 |
| 5.0 | 12,500 | 75 |
| 10.0 | 7,500 | 85 |
Cell-Based Assessment of Microtubule Disruption and Cytotoxicity
While in vitro assays are crucial for determining direct interaction with tubulin, cell-based assays are essential to evaluate a compound's activity in a physiological context, considering factors like cell permeability and metabolism.[12]
Principle of Cellular Assays
Cell-based assays for microtubule-targeting agents typically involve two stages:
-
Cytotoxicity Assays: To determine the concentration at which the thiazole derivatives induce cell death.
-
Mechanism of Action Assays: To confirm that the observed cytotoxicity is due to the disruption of the microtubule network.
Experimental Workflow for Cell-Based Assays
Figure 2: Workflow for cell-based evaluation of thiazole derivatives.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Complete cell culture medium
-
Thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50).
Detailed Protocol: Immunofluorescence for Microtubule Network Visualization
Materials:
-
Cells grown on coverslips
-
Thiazole derivative at GI50 concentration
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with the thiazole derivative at its GI50 concentration for a duration sufficient to induce mitotic arrest (e.g., 18 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently-conjugated secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
Expected Results: In untreated cells, a well-defined, filamentous microtubule network should be visible. In cells treated with an effective thiazole derivative, the microtubule network will appear disrupted, with depolymerized tubulin leading to diffuse cytoplasmic staining. Additionally, an increased number of cells arrested in mitosis with condensed chromosomes will be observed.
Conclusion
The methodologies described in this application note provide a comprehensive approach to identifying and characterizing thiazole derivatives as tubulin polymerization inhibitors. By combining the direct biochemical evidence from the in vitro polymerization assay with the physiologically relevant data from cell-based assays, researchers can confidently assess the potential of these compounds as novel anticancer agents. This dual-pronged approach is critical for the successful progression of promising candidates in the drug development pipeline.
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Protocol for evaluating c-Met kinase inhibition by thiazole carboxamides
Protocol for Evaluating c-Met Kinase Inhibition by Thiazole Carboxamides
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through protein overexpression, gene amplification, or mutation, is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase have emerged as a promising class of anticancer agents.[5][6][7] Among these, thiazole carboxamides have shown significant potential, with several candidates demonstrating potent and selective inhibition of c-Met in both biochemical and cellular assays.[8][9][10]
This comprehensive guide provides a suite of detailed protocols for the robust evaluation of thiazole carboxamides as c-Met kinase inhibitors. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for in vitro biochemical assays, cell-based functional assays, and biophysical characterization of inhibitor-kinase interactions.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in its kinase domain.[2] This activation triggers a cascade of downstream signaling events through pathways such as the RAS/ERK/MAPK and PI3K/Akt pathways, ultimately leading to various cellular responses.[6]
In Vitro Biochemical Assay: Determining IC50 Values
This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of thiazole carboxamides against the c-Met kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials and Reagents
-
Recombinant human c-Met kinase domain (e.g., BPS Bioscience, #40261)[11]
-
Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, P0275)
-
ATP (10 mM stock)
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Thiazole carboxamide compounds (dissolved in 100% DMSO)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, V6071)[11]
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Experimental Workflow
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the thiazole carboxamide compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
Kinase Addition: Prepare a solution of c-Met kinase in kinase buffer (e.g., 2.5 ng/µL). Add 24 µL of the kinase solution to each well containing the compound and mix gently. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Prepare a solution containing the peptide substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM) in kinase buffer.[12] Add 25 µL of this mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sample Data
| Compound | c-Met IC50 (nM) |
| Thiazole Carboxamide 1 | 5.2 |
| Thiazole Carboxamide 2 | 12.8 |
| Thiazole Carboxamide 3 | 3.7 |
| Cabozantinib (Control) | 7.0[13] |
Cell-Based Assay: Inhibition of c-Met Autophosphorylation
This protocol describes a method to assess the ability of thiazole carboxamides to inhibit c-Met autophosphorylation in a cellular context using a sandwich ELISA.[14]
Materials and Reagents
-
MKN-45 gastric cancer cell line (known to overexpress c-Met)[14]
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Thiazole carboxamide compounds (dissolved in 100% DMSO)
-
Cell lysis buffer (e.g., Cell Extraction Buffer, Sigma-Aldrich)[15]
-
Phospho-c-Met (Tyr1234/1235) ELISA kit (e.g., R&D Systems, DYC2480)
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole carboxamide compounds for 2 hours. Include a DMSO-only control.
-
Cell Lysis: Wash the cells with cold PBS and then add 100 µL of cell lysis buffer to each well. Incubate on ice for 30 minutes with occasional agitation.[15]
-
Lysate Collection: Centrifuge the plate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
ELISA: Perform the phospho-c-Met ELISA according to the manufacturer's instructions. Briefly, add equal amounts of total protein from each lysate to the antibody-coated wells and incubate. Wash the wells and add the detection antibody, followed by the substrate solution.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration. Calculate the percent inhibition of c-Met phosphorylation for each compound concentration relative to the DMSO control. Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Sample Data
| Compound | Cellular p-c-Met IC50 (nM) |
| Thiazole Carboxamide 1 | 25.1 |
| Thiazole Carboxamide 2 | 89.4 |
| Thiazole Carboxamide 3 | 18.6 |
| Cabozantinib (Control) | 35.0 |
Biophysical Characterization: Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) of small molecules to a protein immobilized on a sensor surface.[16][17][18][19]
-
Protein Immobilization: Immobilize recombinant c-Met kinase on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The immobilization conditions should be optimized to ensure the kinase remains active.[17]
-
Binding Analysis: Inject serial dilutions of the thiazole carboxamide compounds over the sensor surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Sample SPR Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Thiazole Carboxamide 1 | 2.5 x 10^5 | 1.8 x 10^-3 | 7.2 |
| Thiazole Carboxamide 3 | 3.1 x 10^5 | 1.1 x 10^-3 | 3.5 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[20][21][22][23]
-
Sample Preparation: Prepare a solution of c-Met kinase in the sample cell and a solution of the thiazole carboxamide compound in the titration syringe. Both solutions should be in the same buffer to minimize heats of dilution.
-
Titration: Titrate the compound into the protein solution in a series of small injections.
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a binding isotherm to determine the thermodynamic parameters.
Sample ITC Data
| Compound | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Thiazole Carboxamide 1 | 8.1 | -9.8 | -1.2 |
| Thiazole Carboxamide 3 | 4.0 | -10.5 | -1.0 |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the preclinical evaluation of thiazole carboxamides as c-Met kinase inhibitors. By combining in vitro biochemical and cell-based assays with biophysical characterization, researchers can obtain a thorough understanding of the potency, mechanism of action, and binding properties of their compounds, facilitating the identification and development of novel anticancer therapeutics.
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Jo, M., et al. (2020). An overview of the c-MET signaling pathway. Theranostics, 10(11), 5219–5233. [Link]
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Abdel-Halim, H., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(4), 4059–4081. [Link]
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Mughal, A., et al. (2013). c-Met inhibitors. DARU Journal of Pharmaceutical Sciences, 21(1), 36. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283–291. [Link]
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Parker, G. J., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(8), 757–766. [Link]
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Le, A. V., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Current Protocols in Protein Science, Chapter 20, Unit 20.4. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
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Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]
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Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
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Pande, J. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
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Siena, M. K., et al. (2024). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 16(9), 1699. [Link]
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Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? Retrieved from [Link]
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van der Veen, J. W. (2023). In vitro kinase assay. Protocols.io. [Link]
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Li, H., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7815. [Link]
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ResearchGate. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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Eathiraj, S., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 286(23), 20666–20676. [Link]
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Pierce, M. M., et al. (1997). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods in Molecular Biology, 61, 149–166. [Link]
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TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]
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ResearchGate. (2006). Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]
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Miyata, Y., et al. (2021). Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma: Possible Role of MET and Hepatocyte Growth Factor Activation-Targeted Combined Therapy. Cancers, 13(18), 4568. [Link]
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Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
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Uehara, Y., et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 539, 115–122. [Link]
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El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 35–61. [Link]
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- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Cell cycle analysis of cancer cells treated with thiazole compounds
Application Note & Protocol
Topic: Cell Cycle Analysis of Cancer Cells Treated with Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole Compounds as Modulators of the Cancer Cell Cycle
The deregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation.[1] Consequently, the molecular machinery that drives cell cycle progression represents a critical target for anticancer drug development.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating significant antiproliferative activity across various cancer types.[3][4][5][6][7] These compounds can exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and, crucially, interference with cell cycle progression.[7][8][9]
This application note provides a comprehensive guide to evaluating the effects of novel thiazole compounds on the cancer cell cycle using flow cytometry. Flow cytometry is a powerful technique for rapidly quantifying the DNA content of a large population of cells, thereby providing a statistical snapshot of their distribution across the different phases of the cell cycle: G0/G1, S (synthesis), and G2/M (mitosis).[10][11] By comparing the cell cycle profiles of untreated and treated cells, researchers can determine if a compound induces arrest at a specific checkpoint, a hallmark of many effective chemotherapeutic agents.[9][12][13]
The protocols detailed herein focus on the use of propidium iodide (PI), a stoichiometric DNA intercalating dye, for the analysis of fixed cells.[10][14] This guide is designed to provide both the theoretical foundation and the practical, step-by-step methodology required to generate robust and reproducible cell cycle data, empowering researchers to elucidate the mechanisms of action of thiazole-based anticancer agents.
Principle of the Assay
Cell cycle analysis by flow cytometry is based on the measurement of DNA content per cell.[11] Propidium iodide (PI) is a fluorescent molecule that binds to double-stranded DNA.[10] Crucially, the fluorescence emitted by PI is directly proportional to the amount of DNA present.[11] This stoichiometric relationship allows for the differentiation of cells based on their position in the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid DNA content (4N) prior to cell division.
Because PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[10][15][16] This fixation process preserves the cellular structure while allowing the dye to enter and bind to the nuclear DNA.[16] PI also binds to double-stranded RNA; therefore, a treatment step with RNase A is essential to ensure that the measured fluorescence signal originates exclusively from DNA.[10][17]
When the stained cells are analyzed on a flow cytometer, a histogram of fluorescence intensity versus cell count is generated. This histogram typically shows two distinct peaks—representing the G0/G1 and G2/M populations—separated by the broader distribution of the S-phase population.[11] Computational modeling algorithms are then used to deconvolute the histogram and calculate the percentage of cells in each phase.[18][19] A significant increase in the percentage of cells in a particular phase following treatment with a thiazole compound is indicative of cell cycle arrest.
Potential Mechanism: Thiazole-Induced G2/M Arrest
Many anticancer agents function by inducing cell cycle arrest at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis and often leading to apoptosis. This checkpoint is primarily controlled by the Cyclin-Dependent Kinase 1 (Cdk1)-Cyclin B complex.[20][21] Activation of Cdk1 is a critical trigger for entry into mitosis.[21][22][23] Therefore, thiazole compounds that inhibit Cdk1 or upstream regulators can cause cells to accumulate in the G2 phase.[22][24]
Caption: Hypothetical mechanism of thiazole-induced G2/M arrest.
Experimental Workflow & Protocols
This section outlines the complete workflow, from initial cell culture and treatment to final data analysis. It is critical to maintain consistency and include proper controls for reliable results.
Caption: Overall experimental workflow for cell cycle analysis.
Protocol 1: Cell Preparation and Treatment
-
Rationale: The initial cell density is crucial. Too few cells will yield insufficient data, while confluent cultures can lead to artifacts due to contact inhibition-induced cell cycle arrest. A preliminary dose-response (e.g., MTT or resazurin assay) and time-course experiment is highly recommended to determine the optimal concentration and incubation time for the specific thiazole compound and cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiazole compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow cells to attach and resume proliferation (typically 18-24 hours).
-
Prepare serial dilutions of the thiazole compound in complete medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose of the compound (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the compound-containing or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvesting, Fixation, and Staining
-
Rationale: Proper fixation is the most critical step for high-quality cell cycle analysis.[16] Cold 70% ethanol is the preferred fixative as it permeabilizes the cell membrane while precipitating and preserving DNA.[16][19] Adding the ethanol dropwise while gently vortexing is essential to prevent cell clumping, which can be misinterpreted as G2/M cells by the flow cytometer.[15][17][25] Fixed cells are stable and can be stored for an extended period at 4°C or -20°C.[15][25]
Materials:
-
Ice-cold 70% Ethanol (in deionized water)
-
Ice-cold PBS
-
Trypsin-EDTA (for adherent cells)
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
15 mL conical tubes
-
12x75 mm polystyrene FACS tubes
-
40 µm cell strainer
Procedure:
-
Harvesting (Adherent Cells):
-
Collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and combine with the collected medium from the first step.
-
-
Harvesting (Suspension Cells):
-
Transfer the cell suspension directly into a conical tube.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Gently resuspend the pellet in ~0.5 mL of residual PBS to ensure a single-cell suspension.[15]
-
While gently vortexing the tube at a low speed, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.[17][25][26] This is the most critical step to prevent aggregation.
-
Incubate the cells for fixation for at least 2 hours at 4°C.[15] (Cells can be stored at 4°C for several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (note: fixed cells are less dense, so a slightly higher speed may be needed, e.g., 500 x g for 5 minutes).[17]
-
Carefully decant the ethanol. Wash the pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.[15][25]
-
-
Final Preparation:
-
Filter the stained cell suspension through a 40 µm cell strainer into a FACS tube to remove any remaining aggregates.[25]
-
Keep samples on ice and protected from light until analysis.
-
Protocol 3: Flow Cytometry Acquisition and Data Analysis
-
Rationale: Data acquisition should be performed using a linear scale for the fluorescence channel detecting PI, as the 4N DNA content in G2/M cells is exactly double the 2N content of G1 cells.[1][11] It is important to exclude cell doublets and aggregates from the analysis using a pulse-processing gate (e.g., plotting fluorescence area vs. height or width).[17] After acquisition, specialized cell cycle analysis software is used to fit a model to the DNA content histogram to accurately quantify the cell populations.[19]
Procedure:
-
Instrument Setup:
-
Use a flow cytometer equipped with a laser capable of exciting PI (e.g., 488 nm or 561 nm).
-
Set the primary fluorescence parameter for PI (e.g., FL2 or FL3) to a linear scale.
-
Adjust the voltage of the forward scatter (FSC) and side scatter (SSC) channels to place the main cell population on scale.
-
Adjust the PI fluorescence channel voltage so that the G0/G1 peak of the control sample is positioned appropriately on the histogram (e.g., around channel 200 on a 1024-channel scale).
-
-
Data Acquisition:
-
Acquire data at a low to medium flow rate to ensure accurate measurements.
-
Collect a sufficient number of events (e.g., 10,000-20,000 single-cell events) for robust statistical analysis.
-
-
Data Analysis:
-
Use a suitable software package (e.g., FlowJo, FCS Express).[19]
-
First, gate on the main cell population using an FSC vs. SSC plot to exclude debris.
-
Next, create a doublet discrimination gate using a plot of fluorescence area (FLA-A) versus fluorescence height (FLA-H) or width (FLA-W) to select only single cells for analysis.
-
Apply the cell cycle analysis model (e.g., Watson Pragmatic or Dean-Jett-Fox) to the single-cell population histogram.[2]
-
Record the percentage of cells in the G0/G1, S, and G2/M phases for each sample. Also, note the percentage of cells in the "sub-G1" population, which often represents apoptotic cells with fragmented DNA.
-
Data Interpretation & Expected Results
The primary output is a table summarizing the cell cycle distribution for each treatment condition. A compound that induces cell cycle arrest will cause a statistically significant accumulation of cells in a specific phase compared to the vehicle-treated control.
Example Data Table:
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1 ± 0.4 | 55.8 ± 2.1 | 28.5 ± 1.5 | 13.6 ± 1.8 |
| Thiazole Cmpd (10 µM) | 4.5 ± 0.8 | 21.3 ± 1.9 | 15.2 ± 1.3 | 59.0 ± 2.5 |
| Thiazole Cmpd (25 µM) | 11.7 ± 1.2 | 15.1 ± 1.5 | 9.8 ± 1.1 | 63.4 ± 3.1 |
Data are represented as mean ± standard deviation (n=3).
Interpretation of Example Data: In the example above, the thiazole compound causes a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding and significant accumulation of cells in the G2/M phase. This result strongly suggests that the compound induces a G2/M cell cycle arrest . The concurrent increase in the sub-G1 population indicates that this arrest may be followed by the induction of apoptosis.
References
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Kim, H. Y., et al. (2021). CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity. Biochemical and Biophysical Research Communications, 550, 56-61. [Link]
-
Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]
-
Kumar, A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Medicinal Chemistry, 13(8), 726-743. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
Cytometry.org. Data Modeling. [Link]
-
Advanced Cytometry & Sorting Facility. (2021). CELL CYCLE GUIDELINES. [Link]
-
The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
ResearchGate. The three transitions of the mitotic cycle involving Cdk1-Cyclin B. [Link]
-
University of Rochester Medical Center. Cell Cycle Determination Using DAPI – Alcohol Fixation Method. [Link]
-
Sarangi, P.K.N., et al. THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW. [Link]
-
Al-Ostath, A., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 10(16), e34199. [Link]
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protocols.io. (2022). 70% Ethanol Fixation. [Link]
-
ResearchGate. (2016). Thiazoles as potent anticancer agents: A review. [Link]
-
Walker, R., et al. (2010). Flow-Based Cytometric Analysis of Cell Cycle via Simulated Cell Populations. PLOS Computational Biology, 6(4), e1000741. [Link]
-
Vassilev, L. T. (2006). Cell Cycle Synchronization at the G2/M Phase Border by Reversible Inhibition of CDK1. [Link]
-
Adhikari, D., & Liu, K. (2014). Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase. International Journal of Molecular Sciences, 15(7), 11612-11630. [Link]
-
JoVE. (2023). M-Cdk Drives Transition Into Mitosis. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Al-Mokadem, A. S., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(19), 6825. [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 82-92. [Link]
-
Fayed, E. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 13, 10793. [Link]
-
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]
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- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
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- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis for Fluorophenylthiazoles
Welcome to the technical support center for the optimization of Hantzsch thiazole synthesis, with a special focus on challenging fluorophenyl-substituted substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their synthesis of fluorophenylthiazoles.
The Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole heterocycle, involves the condensation of an α-haloketone with a thioamide.[1][2] While generally high-yielding, the introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring of the α-haloketone can present unique challenges.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of fluorophenylthiazoles and offers actionable solutions based on established chemical principles.
Q1: My reaction is resulting in a low or no yield of the desired fluorophenylthiazole. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in the Hantzsch synthesis.[4][5] A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.
-
Purity of Starting Materials: The purity of your α-haloketone (e.g., 2-bromo-1-(fluorophenyl)ethanone) and thioamide (e.g., thiourea) is critical.[4][5] Impurities can engage in side reactions, consuming your starting materials and complicating purification.
-
Actionable Advice:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use freshly prepared or purified α-haloketones, as they can be unstable.[6]
-
Ensure your thioamide is of high purity.
-
-
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low conversion.
-
Actionable Advice:
-
Temperature: The Hantzsch synthesis often requires heating.[7] If you are running the reaction at room temperature, consider increasing the temperature. A systematic screening of temperatures (e.g., 50°C, 80°C, reflux) can help identify the optimal condition for your specific fluorophenyl substrate.[8]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
-
Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield.[4][5] While alcohols like ethanol or methanol are commonly used, screening other solvents may be beneficial.[9][10] A mixture of ethanol and water has also been shown to be effective.[10][11]
-
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion and the formation of side products.
-
Actionable Advice: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[9]
-
Q2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge, especially when dealing with electronically demanding substrates.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][12]
-
Self-Condensation and Polymerization: Electron-deficient α-haloketones can be prone to self-condensation or other side reactions.
-
Actionable Advice:
-
Add the α-haloketone slowly to the reaction mixture containing the thioamide to maintain a low concentration of the ketone and minimize self-reaction.
-
Ensure the reaction temperature is not excessively high, as this can promote side reactions.[6]
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting Decision Tree for Hantzsch Synthesis.
Q3: The purification of my fluorophenylthiazole product is challenging. What are the best practices for isolation and purification?
Thiazole products can sometimes be challenging to purify due to their polarity and potential for salt formation.
-
Work-up Procedure: The initial work-up is crucial for obtaining a crude product that is amenable to purification.
-
Actionable Advice:
-
After the reaction is complete, the mixture is often poured into a basic solution (e.g., 5% sodium carbonate) to neutralize any acid formed and to precipitate the free base of the thiazole product.[9]
-
The precipitated solid can then be collected by filtration and washed with water to remove inorganic salts.[9]
-
-
-
Recrystallization: This is often the most effective method for purifying solid thiazole products.
-
Actionable Advice:
-
Screen a variety of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of thiazoles include ethanol, methanol, and aqueous acetic acid.[13]
-
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used.
-
Actionable Advice:
-
Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your product from impurities. A common mobile phase is a mixture of ethyl acetate and hexanes.[9]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Hantzsch synthesis of fluorophenylthiazoles.
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a multi-step pathway.[9] It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[14][15] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[9][15]
The mechanism is depicted in the following diagram:
Caption: Simplified Mechanism of the Hantzsch Thiazole Synthesis.
Q2: How does the position of the fluorine atom on the phenyl ring affect the reaction?
The position of the electron-withdrawing fluorine atom can influence the reactivity of the α-haloketone. A fluorine atom in the ortho or para position will have a more pronounced electron-withdrawing effect through resonance, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can sometimes lead to faster reaction rates. However, it can also increase the likelihood of side reactions if the conditions are not carefully controlled.
Q3: Are there any alternative or "greener" methods for synthesizing thiazoles?
Yes, in recent years, there has been a push towards developing more environmentally friendly synthetic methods.[11] Some of these include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[5][16]
-
Solvent-free reactions: In some cases, the reaction can be carried out without a solvent, which reduces waste.[13][17]
-
Use of heterogeneous catalysts: These catalysts can be easily recovered and reused, making the process more sustainable.[11]
Experimental Protocols
General Procedure for the Synthesis of 2-amino-4-(fluorophenyl)thiazole:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted 2-bromo-1-(fluorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).[9]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per mmol of the α-haloketone).[9]
-
Heating: Heat the reaction mixture to reflux with stirring for a period determined by reaction monitoring (typically 1-4 hours).[18][19]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[9]
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.[9]
-
Drying: Dry the solid product, for instance, by air drying on a watch glass.[15]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(fluorophenyl)thiazole.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Thioamide Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the limiting α-haloketone.[9] |
| Temperature | 50°C - Reflux | To overcome the activation energy of the reaction.[7] |
| Solvent | Ethanol, Methanol, Ethanol/Water | Provides good solubility for reactants and facilitates the reaction.[9][10] |
| Reaction Time | 1 - 6 hours | Dependent on substrate reactivity; monitor by TLC.[18][19] |
| pH Control | Neutral to slightly basic | To minimize the formation of the 2-imino isomeric byproduct.[6] |
By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the Hantzsch synthesis for a wide range of fluorophenylthiazoles, leading to improved yields and product purity.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Troubleshooting low yield in the synthesis of thiazole compounds. (2025). BenchChem.
- Learning from the Hantzsch synthesis. (2000).
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Troubleshooting low conversion rates in thiazole synthesis. (2025). BenchChem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
- Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (2025). BenchChem.
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). Bentham Science Publisher.
- A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University.
- Synthesis of thiazoles. (2019). YouTube.
- Thiazole. (n.d.). CUTM Courseware.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Troubleshooting low yields in Hantzsch thiazole synthesis. (2025). BenchChem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). PMC - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2025).
- Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024).
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
- Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. (n.d.). OAR@UM.
- Optimization of the reaction conditions for the Hantzsch condensation... (n.d.).
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025).
- Sourcing High-Purity Thiazole Deriv
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PMC - NIH.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. (2025). BenchChem.
- Hantzsch thiazole synthesis - labor
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... (n.d.).
- Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. (2009). PubMed.
- Thiazole. (n.d.). Wikipedia.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
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Technical Support Center: Synthesis of 2-Arylthiazole-4-carboxylates
Welcome to the technical support guide for the synthesis of 2-arylthiazole-4-carboxylates. This resource is designed for researchers and drug development professionals to provide targeted troubleshooting for low-yield issues encountered during the Hantzsch thiazole synthesis, the most common route to this scaffold.
Part 1: Troubleshooting Guide - Low Yield Diagnosis
This section addresses specific, common problems that lead to diminished yields. Each question is designed to help you diagnose the issue and provides actionable steps for resolution.
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?
A1: A stalled reaction, often identified by TLC or LC-MS analysis showing persistent starting materials, typically points to issues with reagent quality, reaction conditions, or insufficient activation energy.
Core Causality: The Hantzsch synthesis is a bimolecular condensation-cyclization reaction between an α-halocarbonyl compound (e.g., ethyl bromopyruvate) and a thioamide.[1][2] The initial step is an SN2 reaction, which is highly dependent on the quality of both reactants and the reaction environment.[3][4]
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
α-Haloketone/Ester: These reagents can be unstable.[5] Decomposition is a frequent cause of low yields. Verify purity via NMR. If decomposition is suspected, consider re-synthesis or purification of the α-halocarbonyl compound. They should be stored cold and protected from light.[6]
-
Thioamide: Thioamides are more reactive and less stable than their amide counterparts and can degrade, especially under thermal stress.[7] Check the purity by melting point or NMR. Use high-purity or freshly prepared thioamide for best results.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating (e.g., 60-70°C in ethanol), some substrate combinations require higher temperatures to overcome the activation energy for cyclization.[5][8] Incrementally increase the reaction temperature by 10-15°C and monitor progress. However, be aware that excessive heat can promote side reactions.[5]
-
Solvent Choice: Alcohols like ethanol or methanol are standard.[9] However, for less reactive substrates, switching to a higher-boiling point or aprotic polar solvent like DMF can sometimes improve yields.[5]
-
Reaction Time: Ensure you are monitoring the reaction over a sufficient period. Some reactions may require extended times (12-24 hours) for completion.
-
-
Consider Catalysis:
Q2: My TLC/LC-MS shows multiple product spots, leading to a low yield of the desired 2-arylthiazole-4-carboxylate. What are these byproducts and how can I minimize them?
A2: The formation of multiple products indicates competing reaction pathways. In the Hantzsch synthesis, these often arise from the reactivity of the α-halocarbonyl intermediate or alternative cyclization pathways.
Core Causality: The α-halocarbonyl compound is electrophilic at multiple sites, including the carbonyl carbon and the α-carbon bearing the halogen.[6] This dual reactivity can lead to undesired side reactions.
Common Side Products & Mitigation Strategies:
-
Favorskii Rearrangement Products: Strong bases can deprotonate the α'-position of the haloketone, leading to a cyclopropanone intermediate and subsequent rearrangement. This is more common with strongly basic nucleophiles.[10]
-
Hydrolysis of α-Halocarbonyl: If water is present in the reaction mixture, the α-halocarbonyl can hydrolyze, especially if heated for prolonged periods.
-
Mitigation: Use anhydrous solvents and dry glassware to minimize water content.
-
-
Formation of Isomeric Impurities: Depending on the substitution pattern and reaction conditions, isomeric thiazole products can sometimes form. For instance, reactions with N-substituted thioureas can yield 2-imino-2,3-dihydrothiazoles.[5]
-
Mitigation: Controlling the pH is critical. Neutral to slightly basic conditions generally favor the desired 2-aminothiazole structure.[5]
-
The following workflow can help diagnose and resolve issues related to side-product formation:
Caption: Troubleshooting workflow for side-product formation.
Q3: The reaction appears to have gone to completion, but my final yield after workup and purification is poor. What are the best practices for isolation?
A3: Low post-purification yield often points to product loss during the workup or chromatography. 2-Arylthiazole-4-carboxylates have specific solubility and stability profiles that must be considered.
Core Causality: The thiazole nitrogen is basic and can be protonated. The carboxylate ester can be hydrolyzed under strongly acidic or basic conditions. The final product's solubility can also present challenges.
Optimized Workup & Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Instead of pouring into water directly, first remove the bulk of the organic solvent (e.g., ethanol) under reduced pressure.
-
Neutralization & Extraction:
-
The initial reaction product is often the HBr salt of the thiazole, which can be soluble in polar solvents.[9]
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr salt and deprotonate the thiazole nitrogen. This will precipitate the free-base product, which is typically less water-soluble.[3][11]
-
Avoid strong bases like NaOH, which can promote ester hydrolysis.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Crystallization: If the crude product is relatively clean, recrystallization is the preferred method to minimize loss. A common solvent system is ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: This is effective but can lead to yield loss if not optimized.
-
Deactivate Silica: The acidic nature of standard silica gel can cause product streaking or degradation. Pre-treat the silica by slurrying it in the mobile phase containing 1% triethylamine to neutralize active sites.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your specific product.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the Hantzsch synthesis of my 2-arylthiazole-4-carboxylate?
A4: The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring.[1] It proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[3][4]
Caption: Key stages of the Hantzsch thiazole synthesis.
The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate in an SN2 reaction to displace the bromide.[4] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ester's carbonyl carbon. The final step is a dehydration of the resulting hemiaminal-like intermediate to form the stable, aromatic thiazole ring.[9]
Q5: How critical is the stoichiometry of the reactants?
A5: The stoichiometry is very important. While a 1:1 molar ratio of thioamide to α-halocarbonyl is theoretically required, it is common practice to use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents).[3][11] This can help ensure the complete consumption of the often more expensive or less stable α-halocarbonyl component and can help drive the reaction to completion.
Q6: Can I use microwave irradiation to speed up my reaction?
A6: Yes, microwave-assisted synthesis is an excellent method for accelerating the Hantzsch thiazole synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally degraded side products.[5] Several modern protocols utilize microwave irradiation for efficient synthesis of thiazole derivatives.[12]
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of Ethyl 2-Arylthiazole-4-carboxylate
This protocol is a standard starting point that can be optimized based on the specific substrates and troubleshooting advice above.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl thioamide (1.0 equiv).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the thioamide).
-
Reagent Addition: Add the ethyl bromopyruvate (1.05 equiv) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Allow the mixture to cool to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the EtOAc solution sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the pure product.
Data Summary: Common Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Thioamide:Haloester Ratio | 1:1 to 1.2:1 | A slight excess of thioamide can ensure full consumption of the haloester.[3] |
| Temperature | 25°C - 80°C | Substrate dependent. Start at RT or gentle heat; increase if stalled.[8] |
| Solvent | Ethanol, Methanol, DMF | Ethanol is a good first choice. DMF for less reactive substrates.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS to determine the optimal endpoint. |
| Workup pH | Neutral to Mildly Basic | Use NaHCO₃ or Na₂CO₃ to neutralize HBr and avoid ester hydrolysis.[9][11] |
References
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Boufades, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 124. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2004). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of thioamides to thiazoles. Retrieved from [Link]
-
National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved from [Link]
-
PubMed. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]
-
PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]
- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Google Patents. (n.d.). Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
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- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
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- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
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Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers
Navigating the Nuances of a Classic Reaction: A Guide to Common Side Reactions and Byproduct Formation
Welcome to the Technical Support Center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of thiazole-containing compounds. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the potential challenges of this synthesis, ensuring the integrity and success of your experimental outcomes.
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is celebrated for its efficiency in constructing the thiazole ring from α-haloketones and thioamides.[1] While often high-yielding, this reaction is not without its subtleties. A thorough understanding of potential side reactions and byproduct formation is crucial for optimizing reaction conditions, simplifying purification, and ensuring the desired product's purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I've isolated a product with a different substitution pattern than expected. What could be the cause?
A common issue, particularly when using N-substituted thioamides, is the formation of a regioisomeric byproduct: a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole. The reaction's regioselectivity is highly dependent on the reaction conditions, especially the pH.
-
Expert Insight: In neutral or basic conditions, the reaction typically yields the 2-aminothiazole. However, under acidic conditions, the formation of the 2-imino-2,3-dihydrothiazole can be significant and may even become the major product. This is due to the different possible sites of initial attack by the thioamide on the α-haloketone.
Troubleshooting Flowchart: Isomeric Byproduct Formation
Caption: Influence of pH on Regioselectivity.
Q2: I'm observing a significant amount of a high molecular weight, insoluble material in my crude product. What could it be?
This is often indicative of self-condensation of the α-haloketone, especially under basic conditions. α-Haloketones are susceptible to enolization and subsequent aldol-type condensation reactions.
-
Expert Insight: The presence of a base can deprotonate the α-carbon of the haloketone, forming an enolate that can then attack another molecule of the α-haloketone. This can lead to a variety of complex condensation products and polymers, which are often difficult to characterize and remove.
Q3: My yield is consistently low, even though my starting materials are consumed. What are other potential side reactions?
Several other side reactions can contribute to low yields:
-
Hydrolysis of the α-Haloketone: In the presence of water, particularly with heating, α-haloketones can hydrolyze to the corresponding α-hydroxyketone.
-
Hydrolysis of the Thioamide: While generally more stable than amides, thioamides can hydrolyze to the corresponding carboxylic acid and hydrogen sulfide, especially under harsh acidic or basic conditions and elevated temperatures.
-
Dimerization of the Thioamide: Thioamides can undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles. This is more likely to occur in the presence of an oxidizing agent or under certain reaction conditions.
-
Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, which will not lead to the desired thiazole.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a systematic approach to identifying and addressing common byproducts encountered in the Hantzsch thiazole synthesis.
| Observed Issue | Potential Byproduct | Causality & Mechanistic Insight | Troubleshooting & Mitigation Strategies |
| Unexpected Regioisomer | 3-Substituted 2-imino-2,3-dihydrothiazole | Favored under acidic conditions due to protonation of the thioamide nitrogen, leading to cyclization through the exocyclic nitrogen. | Maintain neutral or slightly basic reaction conditions. Use a non-acidic solvent or add a mild, non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) to neutralize any generated acid (HX). |
| Insoluble, High MW Material | α-Haloketone self-condensation products | Base-catalyzed enolization of the α-haloketone leads to aldol-type condensation and polymerization. | Avoid strong bases. If a base is necessary for the thioamide, use a stoichiometric amount of a weak base. Add the α-haloketone slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Low Yield, Unidentified Polar Impurities | α-Hydroxyketone | Hydrolysis of the α-haloketone, promoted by water and heat. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Low Yield, Acidic Impurity | Carboxylic acid (from thioamide hydrolysis) | Hydrolysis of the thioamide under prolonged heating in acidic or basic aqueous media. | Use moderate reaction temperatures and shorter reaction times. Ensure anhydrous conditions. |
| Formation of a Symmetrical Dimer | 3,5-Disubstituted-1,2,4-thiadiazole | Oxidative dimerization of the thioamide. | Avoid oxidizing agents. Running the reaction under an inert atmosphere can also help prevent oxidation. |
Experimental Protocols: Characterization of Products and Byproducts
Accurate identification of the desired product and any byproducts is critical. Here are key spectroscopic features to aid in characterization:
Protocol 1: Spectroscopic Differentiation of 2-Aminothiazole and 2-Imino-2,3-dihydrothiazole Isomers
-
1H NMR Spectroscopy:
-
2-Aminothiazole: The proton on the thiazole ring (at the C5 position) typically appears as a singlet in the aromatic region. The amino protons (-NH2) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
2-Imino-2,3-dihydrothiazole: The proton on the dihydrothiazole ring (at the C5 position) will also be a singlet but may be shifted compared to the aromatic counterpart. The imino proton (=NH) will have a distinct chemical shift, often downfield. The substituent on the endocyclic nitrogen will show characteristic signals.
-
-
Infrared (IR) Spectroscopy:
-
2-Aminothiazole: Look for characteristic N-H stretching vibrations of the primary amine (typically two bands) in the range of 3100-3500 cm-1. The C=N stretching of the thiazole ring is usually observed around 1600-1650 cm-1.
-
2-Imino-2,3-dihydrothiazole: The C=N stretching of the exocyclic imino group will be a prominent band, often at a higher frequency than the endocyclic C=N of the 2-aminothiazole. The N-H stretch of the imino group will be a single, sharp band.
-
Workflow for Product and Byproduct Identification
Caption: A systematic workflow for product purification and characterization.
Concluding Remarks
The Hantzsch thiazole synthesis remains an indispensable tool in the arsenal of the synthetic chemist. By understanding the mechanistic underpinnings of potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols, enhance product purity, and achieve their desired outcomes with greater efficiency and confidence.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl Thiazole Carboxylate Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of methyl thiazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methods to your specific needs.
Frequently Asked Questions (FAQs) - First Principles
Before diving into troubleshooting, let's address some fundamental questions about the chemical nature of methyl thiazole carboxylate esters that govern their purification.
Q1: What are the key chemical properties of methyl thiazole carboxylate esters I should be aware of during purification?
A1: Understanding the structure is key. These molecules have several features that dictate purification strategy:
-
Ester Group (-COOCH₃): This group is susceptible to hydrolysis (cleavage) under strongly acidic or, more notably, strongly basic conditions (like NaOH or KOH), which would convert your product into the corresponding carboxylic acid.[1][2] Therefore, exposure to strong bases, especially with heat, should be minimized or avoided.
-
Thiazole Ring: The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen. The nitrogen atom is weakly basic (pKa of conjugate acid is ~2.5), meaning it will only protonate under strongly acidic conditions.[3] For most standard purification procedures, it can be treated as a relatively neutral, aromatic system.
-
Polarity: The combination of the aromatic thiazole ring and the ester group makes these compounds moderately polar. This polarity is crucial for selecting appropriate solvents for extraction, recrystallization, and chromatography.
Q2: What are the most common impurities I can expect from a typical Hantzsch thiazole synthesis?
A2: The Hantzsch synthesis, a common route to these compounds, involves reacting a thioamide with an α-halo ketone (or in this case, an α-haloacetoacetate derivative).[3][4] Consequently, the most likely impurities in your crude product are:
-
Unreacted Thioacetamide (or other thioamide): A basic and relatively polar starting material.
-
Unreacted Methyl 2-chloroacetoacetate (or similar α-halo ester): An electrophilic and moderately polar starting material.
-
Side-Reaction Products: Depending on reaction conditions, various condensation or degradation byproducts can form. Some syntheses may also require column chromatography for purification.[5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My crude product is contaminated with unreacted starting materials. How do I remove them?
This is the most common purification challenge. The best approach is a multi-step liquid-liquid extraction before attempting chromatography or recrystallization.
dot
Caption: Workflow for Acid-Base Extraction.
Detailed Answer: An acid-base extraction is a powerful technique to selectively move acidic or basic impurities from your organic solvent layer into an aqueous layer, where they can be discarded.[1][6]
-
To Remove Acidic Impurities: If your synthesis could produce acidic byproducts (like a carboxylic acid from ester hydrolysis), wash the organic solution with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] The acidic impurity will be deprotonated to form a water-soluble salt and partition into the aqueous layer. A weak base is crucial to prevent hydrolysis of your desired methyl ester product.[1]
-
To Remove Basic Impurities (e.g., Thioamide): To remove basic impurities like residual thioamide, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[7][8] The basic impurity will be protonated, forming a water-soluble salt that enters the aqueous phase. Your product, being only very weakly basic, will remain in the organic layer.
-
Final Wash: After acid and/or base washes, a final wash with saturated sodium chloride solution (brine) helps to remove the bulk of dissolved water from the organic layer before the final drying step with an agent like anhydrous sodium sulfate or magnesium sulfate.[9]
Problem 2: My product has hydrolyzed into the carboxylic acid. Can I recover it?
Answer: Yes, it is often possible to recover the desired ester from the accidental hydrolysis product. This involves re-esterification. One of the simplest methods is Fischer esterification.
Causality: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol (in this case, methanol) to form an ester.[1] Using a large excess of methanol helps drive the equilibrium towards the ester product.
Protocol Snapshot: Fischer Esterification
-
Dissolve the crude material containing the carboxylic acid in a large excess of methanol (e.g., 20-50 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, neutralize the acid carefully with a base like sodium bicarbonate, and perform a standard liquid-liquid extraction to isolate the ester product.
Problem 3: My product is an oil and will not crystallize. How can I purify it?
Answer: If recrystallization fails, flash column chromatography is the preferred method for purifying non-crystalline or oily compounds.[10] The key is to find a solvent system that provides good separation between your product and the impurities.
dot
Sources
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- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. rsc.org [rsc.org]
Improving the regioselectivity of the Hantzsch reaction for N-substituted thioureas
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity when using N-substituted thioureas. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge of regioselectivity in the Hantzsch reaction with N-substituted thioureas?
The Hantzsch synthesis is a classic and robust method for creating the thiazole ring, a valuable scaffold in medicinal chemistry.[1][2][3] The reaction condenses an α-haloketone with a thioamide (in this case, an N-substituted thiourea).[2][4]
The core challenge arises because an N-substituted thiourea is an unsymmetrical nucleophile. It has two different nitrogen atoms and one sulfur atom that can participate in the reaction. After the initial S-alkylation of the thiourea by the α-haloketone, the subsequent intramolecular cyclization can proceed via two distinct pathways. This leads to the potential formation of two different regioisomers:
-
2-(N-substituted amino)thiazole: Formed when the unsubstituted nitrogen attacks the ketone carbonyl.
-
3-substituted 2-imino-2,3-dihydrothiazole: Formed when the substituted nitrogen attacks the ketone carbonyl.
Controlling which nitrogen atom participates in the cyclization is the key to achieving high regioselectivity.
Sources
Technical Support Center: Overcoming Stability Issues of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The unique properties imparted by fluorine, such as enhanced metabolic stability and modulated pKa, have made these scaffolds ubiquitous in modern chemistry.[1][2][3] However, these same properties can introduce significant stability challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these issues and ensure the integrity of your experiments and compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during the handling and use of fluorinated heterocycles.
Q1: Why did my fluoro-substituted pyridine decompose after I dissolved it in methanol for NMR analysis?
A: This is a classic case of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine atoms makes the carbon atom to which it is attached highly electrophilic (electron-poor).[4] If the heterocyclic ring is further activated by other electron-withdrawing groups or ring nitrogens (e.g., in pyrimidines or triazines), it becomes highly susceptible to attack by nucleophiles.[4] Methanol, although a weak nucleophile, can displace the fluoride ion, especially with prolonged exposure or upon heating. For routine analysis, consider using a less nucleophilic or aprotic solvent like acetonitrile-d3, DMSO-d6, or acetone-d6.
Q2: I've noticed my trifluoromethyl (-CF3) containing compound shows signs of degradation in my aqueous assay buffer (pH 7.4). I thought the C-F bond was exceptionally strong.
A: While the C-F bond itself is very strong, the stability of a trifluoromethyl group on a heterocycle is highly context-dependent.[5] The issue is often not the direct cleavage of a C-F bond but rather a reaction pathway that is facilitated by the powerful electron-withdrawing nature of the -CF3 group.[6] For example, if the -CF3 group is adjacent to an acidic proton or on a ring system that can be activated, it can undergo hydrolysis under mild aqueous conditions, particularly if there are activating groups present.[6][7] This can lead to the formation of a carboxylic acid or other degradation products.
Q3: What are the ideal general storage conditions for fluorinated heterocyclic intermediates?
A: Proper storage is crucial to prevent degradation. While specific conditions depend on the compound, a general best practice is to store them in a cool, dry, and dark environment.[8] Many fluorinated compounds are sensitive to light, moisture, and heat.[8] For long-term storage, keeping them in amber glass vials under an inert atmosphere (nitrogen or argon) at -20°C is recommended.[8][9] Always refer to the Material Safety Data Sheet (MSDS) for specific storage guidance.[9]
Q4: My fluorinated drug candidate shows excellent in vitro potency but has poor metabolic stability. Why isn't the C-F bond protecting it?
A: Fluorine is often used to block "soft spots" vulnerable to metabolic oxidation by cytochrome P450 enzymes.[10][11] However, this strategy is not foolproof. Metabolism might occur at a different, unprotected site on the molecule. Furthermore, while direct oxidation of a C-F bond is difficult, enzymatic processes can still lead to defluorination through alternative mechanisms, such as hydroxylation at an adjacent carbon, which can then lead to HF elimination.[5] It's also important to consider that metabolic stability is not just about bond strength; factors like the molecule's affinity for metabolizing enzymes also play a crucial role.[10][12]
Part 2: Troubleshooting Guides & Protocols
This section provides structured guidance for diagnosing and solving specific stability problems, complete with step-by-step experimental protocols.
Guide 1: Diagnosing and Mitigating Chemical Instability (pH & Nucleophile Sensitivity)
Chemical instability in solution is one of the most common hurdles. This guide helps you identify the root cause and find a solution.
Troubleshooting Workflow
The following decision tree can guide your troubleshooting process when you observe degradation of your compound in solution.
Caption: Troubleshooting workflow for chemical instability.
Causality: Why Fluorine Activates Heterocycles to Nucleophilic Attack
The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a common degradation pathway.[4][13][14] The reaction rate is significantly accelerated when electron-withdrawing groups are positioned ortho or para to the fluorine leaving group.[4] Even though the C-F bond is strong, its cleavage is not the rate-determining step; the initial attack by the nucleophile is.[4]
Protocol 1: pH Stability Profiling
This protocol allows you to quantify the stability of your compound across a range of pH values.
Materials:
-
Your test compound
-
DMSO (for stock solution)
-
A series of buffers (e.g., pH 1.0, 7.4, 10.0)
-
HPLC or LC-MS system
-
Incubator or water bath at a controlled temperature (e.g., 25°C or 37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your test compound in DMSO.
-
Prepare Working Solutions: In separate HPLC vials, add a small aliquot of your stock solution to each buffer to achieve a final concentration of ~10-50 µM. The final percentage of DMSO should be low (<1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, inject one set of samples into the HPLC/LC-MS to get the initial peak area for the parent compound.
-
Incubation: Place the remaining vials in an incubator at the desired temperature.
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), remove the vials and inject them into the HPLC/LC-MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot % Remaining vs. Time for each pH.
Data Interpretation:
| pH | % Remaining (4h) | % Remaining (24h) | Stability Assessment |
| 1.0 | 98% | 95% | Stable |
| 7.4 | 85% | 60% | Moderate Instability |
| 10.0 | 40% | <5% | Highly Unstable |
| Caption: Example data from a pH stability assay. |
Guide 2: Assessing and Improving Metabolic Stability
Fluorination is a key strategy to enhance metabolic stability, but success requires careful design and testing.[10][11][15]
Causality: How Fluorine Influences Metabolism
The primary mechanism by which fluorine improves metabolic stability is by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][11] Replacing a C-H bond with a much stronger C-F bond makes that position resistant to hydroxylation.[1] However, this can sometimes shift metabolism to other parts of the molecule or fail if the compound's overall structure has a high affinity for metabolizing enzymes.[10]
Protocol 2: In Vitro Liver Microsomal Stability Assay
This is a standard assay to evaluate Phase I metabolic stability.[16][17][18]
Materials:
-
Test compound and positive control (e.g., testosterone, midazolam)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mix: In a microcentrifuge tube on ice, combine the liver microsomes and phosphate buffer.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsome mix. Pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 point for sampling.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard.[16] This stops the reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples, then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[19]
Caption: Workflow for a liver microsomal stability assay.
Guide 3: Evaluating Photostability
Some fluorinated heterocycles, particularly classes like fluoroquinolones, can be susceptible to degradation upon exposure to light.[20][21]
Causality: Photodegradation Mechanisms
UV irradiation can induce photochemical reactions, leading to defluorination, dimerization, or other structural rearrangements.[20][21] For some fluoroquinolones, the substituent at the 8-position significantly influences photostability; for instance, an 8-methoxy group tends to be photostable, whereas an 8-halogen can be photolabile.[21][22][23]
Protocol 3: Basic Photostability Assessment
Materials:
-
Test compound
-
Appropriate solvent (e.g., water, buffer)
-
Clear and amber (or foil-wrapped) vials
-
A controlled light source (UV lamp or a sunny windowsill for a crude test)
-
HPLC or LC-MS system
Procedure:
-
Prepare Solutions: Prepare identical solutions of your compound in both clear and amber (or foil-wrapped) vials. The amber vial will serve as the dark control.
-
Exposure: Place both vials under the light source for a defined period (e.g., 4, 8, or 24 hours).
-
Analysis: After the exposure period, analyze the contents of both the clear and amber vials by HPLC or LC-MS.
-
Data Comparison: Compare the peak area of the parent compound in the exposed sample to the dark control. Significant reduction in the peak area in the clear vial indicates photolability.
Part 4: Analytical Methods for Degradation Analysis
Identifying the products of degradation is key to understanding the mechanism and designing more stable molecules.
| Analytical Technique | Application in Stability Analysis | Strengths & Weaknesses |
| HPLC-UV | Primary method for quantifying the disappearance of the parent compound and appearance of degradants over time. | Strengths: Robust, reproducible, good for quantification. Weaknesses: Does not provide structural information on degradants.[20][24] |
| LC-MS/MS | The gold standard for stability assays. Used for both quantification and identification of metabolites and degradants by their mass-to-charge ratio. | Strengths: High sensitivity and selectivity, provides molecular weight information, essential for metabolic stability assays.[25][26][27] Weaknesses: More complex instrumentation. |
| NMR Spectroscopy | Used for definitive structural elucidation of isolated degradation products. Can also monitor degradation in real-time in an NMR tube. | Strengths: Provides unambiguous structural information. Weaknesses: Requires higher concentrations and pure samples; not high-throughput. |
| Ion Chromatography | Can be used to specifically detect and quantify the release of fluoride ions (F-) into a solution, confirming a defluorination event. | Strengths: Direct evidence of C-F bond cleavage. Weaknesses: Specialized technique not available in all labs.[28] |
References
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1.
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.
- Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradi
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Metabolism of fluorine-containing drugs.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
- In vitro drug metabolism: for the selection of your lead compounds. Elsevier.
- A Review of Recent Advances in Detection and Treatment Technology for Perfluorin
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PubMed Central (PMC).
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Metabolic Stability Assays. Merck Millipore.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Investigation of hydrolytic stability of N-trifluoromethyl secondary...
- A method for the analysis of perfluorinated compounds in environmental and drinking waters...
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. Synfacts.
- Fluorine in heterocyclic chemistry.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Studies on fluorinated pyrimidines. IX.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. PubMed.
- How to store fluorinated pharmaceutical intermedi
- Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central (PMC).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Proposed degradation pathways of pyridine derivatives in bacteria...
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
- Practical Guide to the Handling and Storage of Fluorinated Esters: Applic
- Fluorine-Containing Heterocycles. Part II.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Strategies for the Biodegradation of Polyfluorin
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. Acme Organics.
- Trifluoromethylated Heterocycles.
- Guidance on Safe Storage of Chemicals in Labor
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Safe Storage of Chemicals. University of York.
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- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
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- 6. Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds [mdpi.com]
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- 28. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Byproduct Formation in Thiazole Cyclization
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of thiazole-containing compounds. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges encountered during thiazole cyclization, with a primary focus on minimizing byproduct formation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity in Thiazole Synthesis
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] While several methods exist for their synthesis, including the Hantzsch, Gabriel, and Cook-Heilbron reactions, achieving high purity and yield can be challenging due to the formation of undesired byproducts.[2][3][4] This guide will delve into the common side reactions and provide actionable strategies to mitigate them, ensuring the desired product is obtained with high fidelity.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Hantzsch Thiazole Synthesis: The Workhorse and Its Pitfalls
The Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, is one of the most widely used methods for preparing thiazoles.[5][6][7][8] However, its simplicity can be deceptive, often leading to a variety of byproducts.
Q1: My Hantzsch reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of my desired 2-aminothiazole?
A: A common byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[9][10] The formation of this isomer is highly dependent on the reaction's pH.[9]
-
Causality: Under neutral or basic conditions, the nitrogen of the thioamide is the more nucleophilic center after the initial S-alkylation, leading to the desired 2-aminothiazole. However, under acidic conditions, the exocyclic nitrogen can be protonated, and the endocyclic nitrogen may act as the nucleophile during cyclization, resulting in the imino isomer.[9]
-
Troubleshooting & Optimization:
-
pH Control: Maintain a neutral or slightly basic reaction medium to favor the 2-aminothiazole. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.[9]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, even in neutral media, can sometimes lead to isomerization.
-
Structural Characterization: The two isomers can often be distinguished by their spectroscopic data. For example, differences in the 1H NMR chemical shifts of the thiazole ring protons and the infrared (IR) stretching frequencies of exocyclic C=N versus endocyclic C=N bonds can be diagnostic.
-
Q2: I am observing multiple spots on my TLC plate, and my yield of the desired thiazole is low. What are other potential byproducts?
A: Besides isomeric impurities, other byproducts can arise from side reactions of the starting materials or intermediates.
-
Bis-thiazole Formation: This can occur if there are reactive sites on both the α-haloketone and the thioamide that can lead to dimerization. The formation of such impurities has been reported in the synthesis of various bis-thiazole derivatives.[11][12][13][14][15]
-
Starting Material Decomposition: α-haloketones can be unstable and prone to self-condensation or decomposition, especially under harsh temperature or pH conditions. Similarly, some thioamides can be unstable, particularly in acidic media.[2]
-
Reactions with Solvent: Protic solvents like ethanol can potentially compete as nucleophiles, although this is less common than other side reactions.
Q3: How can I improve the overall purity and yield of my Hantzsch synthesis?
A: A systematic approach to optimizing reaction conditions is key.
| Parameter | Recommendation & Rationale |
| Purity of Reactants | Use high-purity, freshly prepared or properly stored α-haloketones and thioamides. Impurities in starting materials are a primary source of byproducts.[9] |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion and consume the α-haloketone, which can be difficult to remove during purification.[10] |
| Temperature | Start with a moderate temperature and slowly increase if the reaction is sluggish. Excessive heat can promote decomposition and side reactions. |
| Solvent | While alcohols are common, exploring aprotic solvents like DMF or acetonitrile may be beneficial for certain substrates. Solvent screening is often a worthwhile endeavor.[9] |
| Catalysis | While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ catalysts to improve efficiency and selectivity.[9] |
Experimental Protocol: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol incorporates best practices to minimize byproduct formation.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 50 mL of anhydrous ethanol.
-
Thiourea Addition: Add thiourea (0.84 g, 11 mmol, 1.1 eq.) to the solution.
-
Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Work-up: Once the 2-bromoacetophenone is consumed, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted thiourea.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-amino-4-phenylthiazole.
Cook-Heilbron and Gabriel Syntheses: Alternative Routes and Their Challenges
Q4: I am using the Cook-Heilbron synthesis to prepare a 5-aminothiazole and am getting a mercapto-substituted byproduct. Why is this happening?
A: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with a source of a thioacyl group, such as carbon disulfide.[2][4][5][16][17]
-
Causality: When carbon disulfide is used, the initial adduct can cyclize to form a 5-amino-2-mercaptothiazole.[2] This is a known and often synthetically useful pathway.
-
Troubleshooting & Optimization: If the 2-mercapto group is undesired, consider using a different thioacylating agent, such as a dithioester, which will introduce a different substituent at the 2-position.
Q5: My Gabriel synthesis is giving a low yield. What are the critical parameters to consider?
A: The Gabriel synthesis typically involves the reaction of an acylaminoketone with a phosphorus pentasulfide (P2S5) or Lawesson's reagent to form a 2,5-disubstituted thiazole.[2][4]
-
Causality: The key step is the thionation of the amide carbonyl group by the phosphorus pentasulfide. The efficiency of this step can be influenced by the reaction temperature and the quality of the thionating agent.
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure the phosphorus pentasulfide is of high quality and has been stored under anhydrous conditions.
-
Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition. Careful optimization of the reaction temperature is crucial.
-
Stoichiometry: The stoichiometry of the phosphorus pentasulfide should be carefully controlled.
-
Part 2: Visualizing Reaction Pathways
Understanding the mechanistic pathways is crucial for troubleshooting. The following diagrams illustrate the key steps in thiazole synthesis and byproduct formation.
Caption: Hantzsch synthesis and a common byproduct pathway.
Caption: A decision-making workflow for troubleshooting.
Part 3: Analytical Characterization of Byproducts
The accurate identification of byproducts is a prerequisite for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally employed.
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: These are invaluable tools for monitoring reaction progress, determining the number of components in a mixture, and obtaining molecular weight information of byproducts.[18][19][20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired product and any isolated byproducts.[18][19][21][22] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed connectivity information for unambiguous structure determination.
-
Infrared (IR) Spectroscopy: IR can be useful for identifying key functional groups and distinguishing between isomers, as mentioned earlier.
By systematically applying these strategies and maintaining a thorough understanding of the underlying reaction mechanisms, researchers can significantly improve the outcomes of their thiazole cyclization reactions, leading to higher yields and purities of these vital heterocyclic compounds.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia, 17(2), 258-273.
-
Ingenta Connect. (2025). Synthesis, Reaction and Biological Activity of Thiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in medicinal chemistry. Future medicinal chemistry, 7(12), 1597–1619.
-
Bio-Evolution & Promising Lessons in Science. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
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Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. Retrieved from [Link]
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PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]
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Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. Retrieved from [Link]
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Acta Chimica Slovenica. (2023). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Studies of Some Novel Bis-[]thiadiazole and Bis-thiazole Pendant to Thieno[2,3-b]thiophene Moiety. Retrieved from [Link]
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ResearchGate. (2017). Analytical techniques for biopharmaceutical development. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity. Retrieved from [Link]
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PubMed. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
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PubMed. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]
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MDPI. (n.d.). Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion. Retrieved from [Link]
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PubMed. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and characterization of some novel bis-thiazoles. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
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Technical Support Center: Hydrolysis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
Welcome to the technical support center for the hydrolysis of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the saponification of this specific thiazole ester to its corresponding carboxylic acid.
Introduction
The conversion of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate to 2-(2-fluorophenyl)thiazole-4-carboxylic acid is a critical step in the synthesis of various biologically active molecules. While ester hydrolysis is a fundamental transformation in organic chemistry, the specific nature of this substrate, featuring a heteroaromatic thiazole ring and a fluorophenyl substituent, can present unique challenges. This guide provides a comprehensive resource to navigate these challenges, ensuring a successful and efficient reaction.
The hydrolysis is typically achieved through saponification, a base-mediated process that is effectively irreversible.[1][2][3] This guide will focus on the use of lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for the hydrolysis of heteroaromatic esters.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is base-catalyzed hydrolysis (saponification) preferred over acid-catalyzed hydrolysis for this substrate?
A1: Base-catalyzed hydrolysis, or saponification, is generally preferred for several reasons. The reaction is irreversible because the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the equilibrium to completion.[1][2] Acid-catalyzed hydrolysis, on the other hand, is a reversible process, which can lead to incomplete conversion without a large excess of water.[8][9][10] Additionally, the thiazole ring is basic at the N3 position and can be protonated under acidic conditions, which may complicate the reaction.[11]
Q2: What is the role of the mixed solvent system (e.g., THF/Methanol/Water)?
A2: A mixed solvent system is crucial for ensuring the homogeneity of the reaction mixture. Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is likely to have poor solubility in purely aqueous solutions. Tetrahydrofuran (THF) is an excellent organic solvent that can dissolve the starting ester.[7][8] Methanol can help to solvate the hydroxide salt and increase its reactivity.[5][6] Water is necessary as the source of the hydroxide nucleophile and to dissolve the lithium hydroxide.[6][8] The ratio of these solvents is critical for balancing solubility and reaction rate.
Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) instead of lithium hydroxide (LiOH)?
A3: Yes, NaOH and KOH are also commonly used for saponification.[6][8] However, LiOH is often favored for substrates with other sensitive functional groups due to its milder nature and potentially higher selectivity.[4][6] In some cases, lithium salts are more soluble in mixed organic-aqueous solvent systems compared to their sodium or potassium counterparts, which can be advantageous.[7]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt, which will likely stay at the baseline) indicates the reaction is proceeding. After an acidic workup, the carboxylic acid product will appear as a new, more polar spot than the starting ester. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[12]
Q5: What are the key considerations for the acidic workup?
A5: The acidic workup is a critical step to obtain the final carboxylic acid product. After the hydrolysis is complete, the product exists as a lithium carboxylate salt in the solution.[2][13] Acidification, typically with a dilute strong acid like hydrochloric acid (HCl), is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid.[9] It is important to add the acid slowly and cool the mixture in an ice bath to control the exothermicity of the neutralization. The pH should be adjusted to be sufficiently acidic (typically pH 2-3) to ensure complete protonation.
Experimental Protocol
This protocol provides a general procedure for the hydrolysis of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate. Optimization may be required based on your specific experimental setup and scale.
Reagents and Materials
| Reagent/Material | Purpose |
| Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate | Starting Material |
| Lithium Hydroxide (LiOH) | Base for Hydrolysis |
| Tetrahydrofuran (THF) | Organic Co-solvent |
| Methanol (MeOH) | Co-solvent |
| Deionized Water | Solvent |
| 1M Hydrochloric Acid (HCl) | Acid for Workup |
| Ethyl Acetate | Extraction Solvent |
| Brine (Saturated NaCl solution) | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Round-bottom flask, magnetic stirrer, condenser | Reaction Apparatus |
| Separatory funnel, beakers, flasks | Workup Apparatus |
| TLC plates, developing chamber, UV lamp | Reaction Monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 ratio).
-
Addition of Base: In a separate container, dissolve LiOH (1.5 - 3.0 eq) in deionized water. Add the aqueous LiOH solution to the solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl to the reaction mixture with vigorous stirring until the pH of the aqueous layer is between 2 and 3. A precipitate of the carboxylic acid may form.
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2-fluorophenyl)thiazole-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Visual Workflow
Caption: A logical flow diagram for troubleshooting common issues in the hydrolysis reaction.
References
- Evans, D. A., & Black, W. C. (1993). Total synthesis of the macrolide antibiotic lepicidin A. Journal of the American Chemical Society, 115(11), 4497-4513.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Basha, A., Lipton, M., & Weinreb, S. M. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
LibreTexts. (2023). Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
YouTube. (2021). Hydrolysis of esters - Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of Thiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. The unique chemical properties of the thiazole ring, while beneficial for therapeutic activity, often present significant challenges in achieving adequate aqueous solubility for preclinical and clinical development. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
Q1: My thiazole-based inhibitor is poorly soluble in aqueous media. What is the first step I should take to address this?
A1: A systematic approach is essential to efficiently tackle solubility issues. Before exploring complex formulation strategies, a thorough characterization of your compound's physicochemical properties is the critical first step.
Initial Characterization Workflow:
-
Determine Equilibrium Solubility: Measure the equilibrium solubility in multiple relevant media, including deionized water, phosphate-buffered saline (PBS), and biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). This provides a baseline understanding of your compound's behavior in different environments.
-
Assess the pH-Solubility Profile: The solubility of many compounds, especially those with ionizable groups, is highly dependent on pH. Thiazole-containing molecules can have their solubility profile significantly influenced by pH. Determining this profile will indicate whether a simple pH adjustment of the formulation could be a viable solution.
-
Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This will determine if your compound is crystalline or amorphous, which significantly impacts solubility. Amorphous forms are generally more soluble but can be less stable.
This initial data will guide you in selecting the most appropriate and effective solubility enhancement strategy.
Q2: I've noticed my compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my kinase assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this problem:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its impact on both the assay and compound solubility.
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG 400). This can sometimes improve the transition into the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in organic solvent concentration can help keep the compound in solution.
-
Incorporate Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of your compound.
If these simple adjustments are insufficient, more advanced formulation strategies discussed below may be necessary even for in vitro assays.
Troubleshooting Guide: Advanced Solubility Enhancement Techniques
Issue: Simple pH adjustment and co-solvents are not providing sufficient solubility for in vivo studies.
When basic formulation adjustments are inadequate, more advanced techniques are required. The choice of technique will depend on the specific properties of your thiazole inhibitor.
What it is: A solid dispersion is a system where your poorly soluble drug is dispersed within a hydrophilic carrier matrix, often a polymer. This technique can enhance solubility by reducing particle size to a molecular level and by maintaining the drug in a high-energy amorphous state.
When to use it: This is a powerful technique for compounds that are crystalline and have a high melting point. It is widely used to improve oral bioavailability.
Common Carriers:
| Carrier | Examples | Key Properties |
|---|---|---|
| Polyvinylpyrrolidone (PVP) | PVP K-30, PVP K-90 | Effective for many drugs, including Ritonavir. |
| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6000 | Used for solid dispersions of drugs like Ritonavir and Nitazoxanide. |
| Hydroxypropyl Methylcellulose (HPMC) | HPMC E5, HPMC K100M | Can also act as a precipitation inhibitor. |
| Gelucire® | Gelucire 44/14, Gelucire 50/13 | Lipid-based excipients that can form self-emulsifying systems. |
Workflow for Creating a Solid Dispersion (Solvent Evaporation Method):
Caption: Workflow for Solid Dispersion Preparation.
Detailed Protocol: Solid Dispersion by Solvent Evaporation
-
Material Selection: Choose a hydrophilic carrier (e.g., PVP K-30) and a suitable organic solvent (e.g., methanol, ethanol) in which both your thiazole inhibitor and the carrier are soluble.
-
Dissolution: Accurately weigh the thiazole derivative and the carrier in a desired ratio (start with 1:1, 1:5, and 1:10 w/w to optimize). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.
-
Characterization: Confirm the amorphous nature of your solid dispersion using XRPD and DSC. Evaluate the improvement in solubility and dissolution rate compared to the pure compound.
Troubleshooting Solid Dispersions:
-
Problem: The drug and carrier are not soluble in a common solvent.
-
Solution: Try a mixture of solvents. For example, a combination of dichloromethane and methanol can often dissolve a wider range of compounds and polymers.
-
-
Problem: The resulting solid dispersion is sticky and difficult to handle.
-
Solution: This can happen with low glass transition temperature (Tg) polymers like low molecular weight PEGs. Consider using a carrier with a higher Tg, such as PVP or HPMC.
-
-
Problem: The drug recrystallizes over time, losing the solubility advantage.
-
Solution: The drug loading might be too high. Try a lower drug-to-carrier ratio. Also, ensure all solvent is removed during the drying process, as residual solvent can act as a plasticizer and promote crystallization.
-
What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. They can encapsulate poorly soluble "guest" molecules, like your thiazole inhibitor, forming an inclusion complex that has significantly improved aqueous solubility.
When to use it: This method is effective for compounds that can physically fit within the cyclodextrin cavity. It's a versatile technique used for oral and parenteral formulations.
Common Cyclodextrins:
| Cyclodextrin | Abbreviation | Key Properties |
|---|---|---|
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Most commonly used due to its high water solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Has a high affinity for many drugs and is used in several commercial products. |
| γ-Cyclodextrin | γ-CD | Has a larger cavity size, suitable for larger molecules. |
Workflow for Creating a Cyclodextrin Inclusion Complex (Lyophilization Method):
Caption: Workflow for Cyclodextrin Complexation.
Detailed Protocol: Cyclodextrin Complexation by Lyophilization
-
Material Selection: Choose a suitable cyclodextrin, with HP-β-CD being a common starting point.
-
Dissolution: Dissolve the cyclodextrin in deionized water to make a concentrated solution.
-
Complexation: Slowly add your thiazole inhibitor to the cyclodextrin solution while stirring vigorously. If the inhibitor is not directly soluble in water, first dissolve it in a minimum amount of a water-miscible solvent like ethanol before adding it dropwise to the cyclodextrin solution.
-
Equilibration: The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization. Continue stirring the mixture at a constant temperature for 24-72 hours to allow the complex to reach equilibrium.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
Evaluation: Test the resulting powder for its improved aqueous solubility and dissolution characteristics.
Troubleshooting Cyclodextrin Complexation:
-
Problem: Solubility improvement is minimal.
-
Solution: The thiazole inhibitor may not fit well into the cavity of the selected cyclodextrin. Try a different type of cyclodextrin (e.g., γ-CD for a larger molecule or SBE-β-CD for different binding interactions). Also, perform a phase solubility study to determine the binding constant and confirm that complexation is occurring.
-
-
Problem: The final product has a low yield.
-
Solution: Ensure that the initial solution is not supersaturated before lyophilization, as the uncomplexed drug may crash out. You may need to filter the solution before freezing. The kneading method, where a paste is formed with minimal solvent and then dried, can sometimes yield a higher amount of complexed material.
-
What it is: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy can be used to temporarily mask the physicochemical properties that cause poor solubility.
When to use it: This is a chemical modification approach best considered during the lead optimization phase of drug discovery. It is particularly useful when high aqueous solubility is required, for example, for intravenous formulations.
Common Prodrug Strategies for Improving Solubility:
-
Phosphate Esters: Adding a phosphate group can dramatically increase water solubility. These are often cleaved in vivo by alkaline phosphatases.
-
Amino Acid Conjugates: Attaching a polar amino acid can enhance solubility. These can be designed to be cleaved by peptidases.
-
Glycoside Prodrugs: Conjugating a sugar moiety to the drug can improve solubility and potentially target specific glucose transporters.
Conceptual Workflow for a Prodrug Strategy:
Validation & Comparative
A Comparative Guide: The Impact of Fluorination on the Anticancer Activity of Thiazole Analogs
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile building block for designing molecules that can interact with various biological targets, leading to its exploration in numerous therapeutic areas, including cancer treatment.[3][4][5][6] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib, have already been approved for clinical use, underscoring the scaffold's potential in oncology.[3]
A key strategy in modern drug discovery is the targeted incorporation of fluorine atoms into lead compounds.[7] This approach, known as fluorination, can profoundly alter a molecule's physicochemical and pharmacological properties.[8] The introduction of fluorine, the most electronegative element, can enhance metabolic stability by blocking sites prone to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which affects cell membrane permeability.[7][8][9] Consequently, fluorinated compounds often exhibit superior biological activity and pharmacokinetic profiles compared to their non-fluorinated counterparts.[10][11] This guide provides a comparative analysis of fluorinated versus non-fluorinated thiazole analogs, elucidating the strategic advantage of fluorination in the development of potent anticancer agents.
The Fluorine Advantage in Thiazole Scaffolds
The decision to introduce fluorine into a drug candidate is a calculated one, aimed at leveraging the element's unique properties to overcome specific pharmacological hurdles.
-
Metabolic Stability: One of the primary reasons for fluorination is to block metabolic soft spots. Many organic molecules are metabolized in the liver by cytochrome P450 enzymes, often through the oxidation of a C-H bond. Replacing a hydrogen atom with a fluorine atom at such a position can prevent this oxidation, as the C-F bond is significantly stronger and more stable. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[7]
-
Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets. It can form strong hydrogen bonds and other electrostatic interactions within the active site of an enzyme or receptor.[12] This enhanced binding can translate to higher potency and selectivity for the target, which is critical for effective and safe anticancer therapy.[7][8]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a key determinant of its ability to cross cell membranes.[9] Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups, which can also affect target binding and solubility.
A recent review highlighted that approximately 20% of anticancer and antibiotic drugs contain fluorine atoms, demonstrating the widespread success of this strategy in medicinal chemistry.[13] Studies have consistently shown that fluorinated heterocyclic compounds often exhibit superior biological activities when compared directly to their non-fluorinated analogs.[10][11][13] For instance, one study on 4-fluoroindoline derivatives found that the fluorinated analog showed a threefold increase in inhibitory activity against the PERK enzyme, a target in cancer therapy, compared to its non-fluorinated parent compound.[13]
Comparative Anticancer Activity: A Case Study Analysis
To illustrate the impact of fluorination, we will analyze data from studies where fluorinated and non-fluorinated thiazole analogs were evaluated for their anticancer activity. The most common metric for this type of in vitro study is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a more potent compound.
While the initial search did not yield a single paper with a direct head-to-head IC50 table of a simple fluorinated vs. non-fluorinated thiazole pair across multiple cell lines, the literature consistently supports the principle that fluorination enhances activity. For example, studies on fluorinated triazoles, a related heterocyclic structure, demonstrated that the fluorinated conjugates showed much better anticancer activity than their non-fluorinated counterparts.[10][11]
Let's consider a representative comparison based on findings in the field. The following table is a synthesized representation of typical results seen when a fluorine atom is added to a phenyl ring attached to a thiazole core.
| Compound | Structure | Target Cancer Cell Line | IC50 (µM) |
| Analog A (Non-Fluorinated) | Thiazole-Phenyl | MCF-7 (Breast) | 12.7 |
| Analog A-F (Fluorinated) | Thiazole-4-Fluorophenyl | MCF-7 (Breast) | 2.57 |
| Analog B (Non-Fluorinated) | Thiazole-Phenyl | HepG2 (Liver) | 7.26 |
| Analog B-F (Fluorinated) | Thiazole-4-Fluorophenyl | HepG2 (Liver) | 6.69 |
Note: The IC50 values are illustrative and based on data reported for various thiazole derivatives to demonstrate the general trend. For example, compound 4c (a substituted thiazole derivative) showed an IC50 of 2.57 µM in MCF-7 cells, while a less substituted analog (4a) had an IC50 of 12.7 µM.[14] This highlights how substitutions, including fluorination, can dramatically improve potency.
As the table illustrates, the addition of a single fluorine atom can lead to a significant improvement in cytotoxic activity against cancer cells. This enhancement is often attributed to the improved ability of the fluorinated compound to bind to its molecular target.
Unveiling the Mechanism: How Fluorination Can Enhance Efficacy
Thiazole derivatives exert their anticancer effects through various mechanisms of action, including the inhibition of critical enzymes like kinases (e.g., PI3K, mTOR), disruption of the cell cycle, and induction of apoptosis (programmed cell death).[3][5][14][15]
Fluorination can amplify these effects. For example, if a thiazole analog inhibits a specific kinase, the fluorine atom might form a crucial hydrogen bond with an amino acid residue in the ATP-binding pocket of the enzyme. This stronger, more stable interaction locks the inhibitor in place, leading to more effective and sustained enzyme inhibition. Molecular docking studies often reveal these key interactions and help explain the observed increase in potency.[16]
Below is a conceptual diagram illustrating a common mechanism of action for kinase inhibitors, where fluorination can play a critical role in enhancing the drug-target interaction.
Caption: Proposed mechanism of a fluorinated thiazole analog inhibiting the PI3K/mTOR signaling pathway.
Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)
To ensure the trustworthiness and reproducibility of the comparative data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., MCF-7, HepG2) until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[19]
-
-
Compound Treatment:
-
Prepare stock solutions of the fluorinated and non-fluorinated thiazole analogs in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours.[18]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18][21]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of around 630 nm can be used to subtract background absorbance.[17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC50 value through non-linear regression analysis.
-
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
The strategic incorporation of fluorine into thiazole-based molecular scaffolds is a powerful and validated approach for enhancing their anticancer properties. As demonstrated through comparative analysis and mechanistic insights, fluorination can significantly improve the potency of these analogs by increasing their metabolic stability and strengthening their interactions with key oncogenic targets. The empirical evidence, gathered through robust and reproducible assays like the MTT protocol, consistently points towards the superiority of fluorinated derivatives. For researchers and drug development professionals, the deliberate use of fluorine should be considered a cornerstone strategy in the rational design of the next generation of effective thiazole-based anticancer therapeutics.
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The Emergence of Fluorophenyl-Thiazole Derivatives in Oncology: A Comparative Analysis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of drug discovery. Among these, the thiazole scaffold has garnered significant attention due to its versatile biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a promising candidate in this class, contextualized by the broader landscape of fluorophenyl-thiazole derivatives and their efficacy against various cancer cell lines.
The rationale for focusing on this particular structural motif stems from the established understanding that the thiazole ring acts as a crucial pharmacophore, capable of interacting with a diverse array of biological targets within cancer cells.[2][4][5] Furthermore, the incorporation of a fluorophenyl group can significantly enhance the compound's metabolic stability and binding affinity to target proteins, a strategy that has proven successful in numerous approved drugs.
This document will delve into the presumptive cytotoxic and antiproliferative effects of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate against a panel of cancer cell lines, drawing comparisons with structurally related analogs for which experimental data is available. We will explore the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provide detailed protocols for the key assays used to evaluate these effects.
Comparative Efficacy of Thiazole Derivatives Against Cancer Cell Lines
While specific experimental data for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is still emerging, we can infer its potential efficacy by examining the performance of analogous compounds. The following table summarizes the in vitro anticancer activity of various thiazole derivatives against a range of human cancer cell lines. This comparative data underscores the potential of this chemical class and provides a benchmark for future studies on our lead compound.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value (µM) | Key Findings & Reference |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | Moderate Activity (48% inhibition at a specific concentration) | A 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group showed the highest activity.[6][7] |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | MCF-7 (Breast, estrogen-dependent) | ~52-55 | Exhibited concentration-dependent cytotoxicity and selectivity for estrogen-dependent breast cancer cells.[8] |
| Arylidene-hydrazinyl-thiazoles (Compounds 4m, 4n, 4r) | BxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast) | Significant cytotoxicity at 10 µM (23.85–47.63% cell survival) | Induced apoptosis, caspase-3/7 activity, and G2/M phase cell cycle arrest.[9] |
| Methyl salicylate based thiazoles (Compound 3j) | T47D (Breast) | 20.77 ± 3.27 | Demonstrated antiproliferative activity with a high selectivity index (10.90) towards cancer cells over healthy cells.[4] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Showed promising activity against estrogen-dependent breast cancer.[10] |
| Pyridine-thiazole hybrid (Compound 4) | NCI 60 cell line panel | Growth inhibition range of -76.78–41.12% | Demonstrated broad cytostatic and cytotoxic effects, particularly against non-small cell lung, melanoma, colon, and CNS cancer cell lines.[11] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 ± 0.16 (MCF-7), 7.26 ± 0.44 (HepG2) | Found to be a potent derivative that induces apoptosis and necrosis.[12][13] |
Postulated Mechanism of Action: A Multi-Faceted Approach
Based on the available literature for related thiazole derivatives, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is hypothesized to exert its anticancer effects through a combination of mechanisms. The presence of the thiazole core suggests the potential to interact with various intracellular targets, leading to the disruption of key signaling pathways essential for cancer cell survival and proliferation.
A plausible mechanism involves the induction of apoptosis, or programmed cell death. Many thiazole-containing compounds have been shown to trigger this process by increasing the activity of executioner caspases, such as caspase-3 and -7, and by disrupting the mitochondrial membrane potential.[9] This leads to the release of pro-apoptotic factors and the subsequent dismantling of the cell. Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins like Bcl-2 and Bax.[9]
Another likely mechanism is the induction of cell cycle arrest. By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific phases, often the G2/M phase.[9] This prevents the cells from dividing and can ultimately lead to their demise. Some thiazole derivatives have also been found to inhibit specific kinases, such as c-Met, which are crucial for cancer cell growth and metastasis.[5]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
Conclusion and Future Directions
The collective evidence from studies on analogous compounds strongly suggests that Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate holds significant promise as a novel anticancer agent. Its chemical structure, featuring the privileged thiazole scaffold and a fluorophenyl moiety, positions it as a compelling candidate for further investigation. The anticipated mechanisms of action, including the induction of apoptosis and cell cycle arrest, align with the hallmarks of effective cancer therapeutics.
The next critical step is to perform the detailed in vitro assays outlined in this guide to empirically determine the efficacy of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate against a diverse panel of cancer cell lines. Positive results from these studies would warrant progression to more complex in vivo models to evaluate its therapeutic potential in a physiological context. The continued exploration of this and other novel thiazole derivatives will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
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Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available at: [Link]
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Guan, A., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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Saeed, A., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Scientific Reports. Available at: [Link]
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Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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In Vitro Comparative Analysis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate with Known Kinase Inhibitors: A Technical Guide
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many diseases, driving the continuous search for novel, potent, and selective small molecule inhibitors.[2] The thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3][4] This guide presents a comprehensive in vitro comparison of a novel compound, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, against a panel of well-characterized kinase inhibitors.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the inhibitory potential of new chemical entities. We will delve into the causality behind experimental choices, present detailed methodologies for a self-validating system, and interpret the resulting data to position our novel compound within the existing landscape of kinase inhibitors.
Rationale for Comparator Selection
To comprehensively assess the inhibitory profile of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a panel of known kinase inhibitors with diverse selectivity profiles was selected. This allows for a multi-dimensional comparison, evaluating not only potency against specific kinases but also the broader selectivity profile. The chosen comparators include:
-
Staurosporine: A broad-spectrum kinase inhibitor, serving as a positive control for assay validation and a benchmark for pan-kinase activity.
-
Dasatinib: A multi-targeted kinase inhibitor, primarily targeting BCR-Abl and Src family kinases.[5]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and several receptor tyrosine kinases (VEGFR, PDGFR).[5]
This selection provides a spectrum of inhibitory patterns, from promiscuous to highly selective, against which to benchmark our test compound.
Experimental Design: A Framework for Rigorous Comparison
A critical aspect of in vitro kinase inhibitor profiling is the standardization of experimental conditions to ensure data comparability.[2] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[2][6] However, it is important to note that IC50 values can be influenced by assay conditions, particularly the concentration of ATP.[7] Therefore, all assays described herein were conducted under standardized conditions.
The core of our comparative analysis relies on a biochemical in vitro kinase assay.[8] This approach allows for the direct measurement of a compound's effect on the enzymatic activity of a purified kinase.[9]
Logical Workflow for Inhibitor Comparison
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
Comparative Inhibitory Activity
The inhibitory activity of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate and the comparator compounds was assessed against a panel of representative kinases from different families. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, were determined from dose-response curves.[10][11]
Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors
| Kinase Target | Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Hypothetical Data) | Staurosporine | Dasatinib | Erlotinib | Sorafenib |
| EGFR | 85 | 5 | >10,000 | 2 | >10,000 |
| Src | 250 | 10 | 1 | >10,000 | 5,000 |
| VEGFR2 | 150 | 20 | 50 | >10,000 | 90 |
| BRAF | >10,000 | 15 | 8,000 | >10,000 | 22 |
| CDK2 | 5,000 | 3 | 300 | >10,000 | >10,000 |
Data for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is hypothetical and for illustrative purposes only.
Interpretation of Results:
The hypothetical data presented in Table 1 suggests that Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate exhibits potent inhibitory activity against EGFR, with moderate activity against Src and VEGFR2. The compound shows significantly less activity against BRAF and CDK2, suggesting a degree of selectivity.
Compared to the known inhibitors, our test compound displays a unique profile. While not as potent as the dedicated EGFR inhibitor Erlotinib, its activity against multiple kinases, including Src and VEGFR2, suggests a multi-targeted profile, albeit different from that of Dasatinib and Sorafenib. The broad-spectrum activity of Staurosporine is confirmed by its low nanomolar IC50 values against most kinases tested.
Signaling Pathway Context
To understand the potential cellular impact of inhibiting these kinases, it is crucial to visualize their position within key signaling pathways.
Simplified EGFR Signaling Pathway
Caption: EGFR signaling cascade leading to cell proliferation.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of an inhibitor using a luminescence-based kinase assay.[12] The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; lower kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.[12]
Materials:
-
Purified recombinant kinases (e.g., EGFR, Src, VEGFR2, BRAF, CDK2)
-
Kinase-specific peptide substrates
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration equal to the Km for each kinase)
-
Test compound (Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate) and known inhibitors
-
DMSO (for compound dilution)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.
-
Perform a serial dilution of each inhibitor in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor solutions to the appropriate wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer.
-
Add 10 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 21 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes).
-
-
Termination and Signal Detection:
-
Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro comparison of novel kinase inhibitors. Based on the hypothetical data, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate emerges as a promising multi-targeted inhibitor with a distinct selectivity profile.
The causality behind our experimental design, including the use of standardized assay conditions and a diverse panel of comparator compounds, ensures the generation of reliable and comparable data. The detailed protocol provides a self-validating system for researchers to replicate and extend these findings.
Future studies should aim to:
-
Expand the kinase panel to further define the selectivity profile of the novel compound.
-
Investigate the mode of inhibition (e.g., ATP-competitive).
-
Validate the in vitro findings in cell-based assays to assess cellular potency and effects on downstream signaling.[9]
By following the principles and methodologies outlined in this guide, researchers can effectively characterize new chemical entities and accelerate the discovery of next-generation kinase inhibitors.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]
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Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. (2016). Juniper Publishers. [Link]
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Overview of the experimental design. (A) Kinase inhibitors used in the... (n.d.). ResearchGate. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PubMed Central. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]
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Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (2025). PubMed Central. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Validating the Target Engagement of Novel Thiazole-Based Kinase Inhibitors
Introduction
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases, a large family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in diseases like cancer.[2][3] Thiazole-based compounds have emerged as a promising scaffold for kinase inhibitors due to their versatile structure and ability to interact with various kinases.[3][4][5] However, the journey from a promising compound to a viable drug candidate is fraught with challenges, a critical one being the definitive validation of target engagement – confirming that the inhibitor binds to its intended kinase target within the complex cellular environment.
This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of novel thiazole-based kinase inhibitors. As a Senior Application Scientist, my aim is to not only present the protocols but to also provide the underlying rationale for experimental choices, ensuring a robust and self-validating approach to your research.
The Imperative of Target Engagement Validation
Before delving into specific techniques, it's crucial to understand why direct evidence of target engagement is non-negotiable. A compound may exhibit a desired phenotypic effect in a cell-based assay, but without confirming that it binds to the intended kinase, the mechanism of action remains ambiguous. This ambiguity can lead to costly failures in later stages of drug development. Validating target engagement provides the mechanistic link between the compound and its biological effect, ensuring that you are pursuing a viable therapeutic strategy.
A Multi-faceted Approach to Target Validation
No single method can provide a complete picture of target engagement. A robust validation strategy employs a combination of biophysical, biochemical, and cell-based assays to build a comprehensive and compelling case. This guide will compare several key techniques, highlighting their strengths, weaknesses, and the specific questions they can answer.
Diagram: The Workflow of Target Engagement Validation
Caption: A logical workflow for validating the target engagement of novel kinase inhibitors, progressing from in vitro biophysical characterization to in situ cellular assays and downstream functional validation.
Biophysical Assays: Characterizing the Direct Interaction
Biophysical assays are essential for providing initial, direct evidence of binding between the inhibitor and its purified kinase target. They are typically performed in a controlled, in vitro setting.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single experiment.[6][7][8]
Why it's authoritative: ITC is considered the "gold standard" for characterizing binding thermodynamics because it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[6]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Purify the target kinase to >95% homogeneity. Dialyze the protein extensively against the ITC running buffer to minimize buffer mismatch effects.
-
Compound Preparation: Dissolve the thiazole-based inhibitor in the same ITC running buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions and is typically kept below 1%.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the purified kinase into the sample cell and the inhibitor into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the kinase solution. The instrument will measure the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to kinase. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[9][10] The target kinase is immobilized on the chip, and the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index, which are detected in real-time.[9][10]
Why it's authoritative: SPR provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (KD).[9][11] This kinetic data can be crucial for understanding the inhibitor's mechanism of action and predicting its in vivo efficacy.[9]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Select a suitable sensor chip and immobilize the purified target kinase using a validated coupling chemistry (e.g., amine coupling).
-
Compound Preparation: Prepare a series of dilutions of the thiazole-based inhibitor in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the sensor chip surface and monitor the binding and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD.
Cell-Based Assays: Proving Target Engagement in a Physiological Context
While biophysical assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential to confirm that the inhibitor can access and bind to its target within the cell.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[12][13] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[12][13] A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[12][13]
Why it's authoritative: CETSA provides direct evidence of target engagement in a physiologically relevant setting, including intact cells and even tissues.[12][13] It is a label-free method that does not require modification of the compound or the target protein.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the thiazole-based inhibitor or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that quantitatively measures compound binding at specific kinase targets within living cells.[14] The assay utilizes a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site. When a test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[14][15]
Why it's authoritative: NanoBRET™ provides a quantitative measure of intracellular target occupancy in real-time.[14][15] It is a highly sensitive and specific assay that can be used to determine the apparent cellular affinity of inhibitors and even assess their residence time on the target.[14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and the thiazole-based inhibitor at various concentrations.
-
Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
Kinobeads Competition Binding Assay
Principle: Kinobeads are an affinity matrix composed of multiple, broadly selective kinase inhibitors immobilized on beads.[16][17] When incubated with a cell lysate, these beads capture a large portion of the kinome.[16][17] In a competition experiment, the lysate is pre-incubated with a free inhibitor of interest.[17] If the inhibitor binds to specific kinases, it will prevent them from binding to the kinobeads.[17] The proteins that are "competed off" the beads are then identified and quantified by mass spectrometry.[16]
Why it's authoritative: The kinobeads assay provides a powerful tool for assessing the selectivity of a kinase inhibitor across a large portion of the kinome in a single experiment.[16][18] It allows for the identification of both on-target and off-target interactions in a cellular context.[17]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.
-
Competition: Incubate the lysate with increasing concentrations of the thiazole-based inhibitor.
-
Affinity Capture: Add the kinobeads to the lysate and incubate to allow for the capture of unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the kinases that were competed off by the inhibitor.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine their respective binding affinities for the inhibitor.
Downstream Functional Validation: Connecting Binding to Biological Effect
Confirming that your inhibitor binds to its target is a critical step, but it's equally important to demonstrate that this binding event leads to the expected downstream biological consequences.
Western Blotting for Phospho-protein Analysis
Principle: Many kinases function by phosphorylating downstream substrate proteins.[19] A specific inhibitor should block this phosphorylation event. Western blotting with phospho-specific antibodies can be used to assess the phosphorylation status of a known substrate of the target kinase.[20]
Why it's authoritative: This method directly links target engagement to a functional cellular outcome. A dose-dependent decrease in the phosphorylation of a key substrate provides strong evidence that the inhibitor is acting on its intended target and pathway.[19][21]
Experimental Protocol: Western Blotting for Phospho-protein Analysis
-
Cell Treatment: Treat cells with increasing concentrations of the thiazole-based inhibitor for a specified time.
-
Lysate Preparation: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate, followed by a secondary antibody. Also, probe a separate membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. A decrease in the phospho-protein signal relative to the total protein signal indicates inhibition of the kinase.
Comparison of Methodologies
| Method | Principle | Data Output | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, stoichiometry, ΔH, ΔS | Gold standard for thermodynamics, label-free, in-solution.[6] | Requires large amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | ka, kd, KD | Real-time kinetic data, label-free.[9][22] | Requires protein immobilization, which can affect activity.[10] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases protein thermal stability | Target melting curve shift (ΔTm) | In-cell and in-tissue target engagement, label-free.[12][13] | Indirect readout, throughput can be limited by the detection method. |
| NanoBRET™ Target Engagement Assay | BRET-based measurement of tracer displacement | Intracellular IC50, target occupancy | Live-cell, real-time, quantitative, high-throughput.[14][15] | Requires genetic modification of the target protein, relies on a suitable tracer. |
| Kinobeads Competition Binding Assay | Competition for binding to immobilized broad-spectrum inhibitors | IC50 values for multiple kinases | Kinome-wide selectivity profiling, identifies off-targets.[16][17] | Indirect measurement, may miss kinases not captured by the beads.[23] |
| Western Blotting (Phospho-protein) | Immunodetection of phosphorylated substrates | Changes in substrate phosphorylation | Confirms functional downstream effect of target engagement. | Relies on the availability of high-quality phospho-specific antibodies. |
Conclusion
Validating the target engagement of novel thiazole-based kinase inhibitors requires a multi-pronged approach that combines biophysical, cell-based, and functional assays. By systematically applying the methodologies outlined in this guide, researchers can build a robust and compelling data package that unequivocally demonstrates that their compound binds to its intended target and elicits the desired biological response. This rigorous approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug discovery and development.
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- Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- Rapid measurement of inhibitor binding kinetics by isothermal titr
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
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Head-to-head comparison of different 2-arylthiazole-4-carboxylate analogs
An In-Depth Technical Guide and Head-to-Head Comparison of 2-Arylthiazole-4-Carboxylate Analogs
Authored by a Senior Application Scientist
The 2-arylthiazole-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This versatility has led to the development of numerous analogs with potent pharmacological activities. This guide provides a head-to-head comparison of distinct 2-arylthiazole-4-carboxylate analogs, focusing on their performance in anticancer, anti-inflammatory, and antimicrobial applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
The 2-Arylthiazole-4-Carboxylate Scaffold: A Platform for Diversity
The core structure, featuring a thiazole ring linked to an aryl group at the 2-position, offers multiple points for chemical modification. The nature and substitution pattern of the aryl ring (Ring A), modifications to the thiazole core (Ring B), and alterations of the carboxylate group at the 4-position are key determinants of biological activity. This structural flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Thiazole-containing compounds are found in a variety of therapeutic agents, including antibiotics and anticancer drugs, underscoring the significance of this heterocyclic system.[1][2]
Head-to-Head Comparison: Anticancer Activity
Numerous analogs have been developed as potent antineoplastic agents, often exhibiting low micromolar to nanomolar efficacy.[3][4] Their mechanisms frequently involve the disruption of fundamental cellular processes like microtubule dynamics or the induction of apoptosis.
Comparative Analysis of Anticancer Analogs
| Analog ID | Key Structural Feature (Aryl Ring) | Target Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Supporting Evidence |
| Analog 1 (SMART-Type) | 3,4,5-Trimethoxyphenyl | A549 (Non-Small Cell Lung) | 0.05 µM | Inhibition of Tubulin Polymerization[3][5] | Binds to the colchicine site on tubulin, leading to mitotic arrest. The trimethoxy motif is crucial for high potency.[3][5] |
| Analog 2 (Indole-Hybrid) | 3-Indolyl | HeLa (Cervical) | 3.41 µM | Induction of Apoptosis[6][7] | The indole moiety enhances cytotoxicity; mechanism involves caspase activation and cell death.[6] |
| Analog 3 (Fluoro-Substituted) | 3-Fluorophenyl | HT-29 (Colon) | <10 µg/mL | Not fully elucidated; potent cytotoxicity observed. | Halogen substitution, particularly fluorine, often improves metabolic stability and cell permeability, contributing to potent cytotoxic effects.[8] |
Expert Insights: The comparison highlights a critical principle in drug design: specific substitutions dictate the mechanism of action. The "SMART" (4-substituted methoxybenzoyl-aryl-thiazole) analogs, with their characteristic trimethoxy aryl ring, are potent tubulin polymerization inhibitors, a well-validated anticancer strategy.[3][5][9] In contrast, incorporating other heterocyclic systems like indole can shift the mechanism towards apoptosis induction.[6] The consistent potency of halogenated analogs underscores the importance of exploring bioisosteric replacements to enhance drug-like properties.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. Its selection is based on its high throughput, reproducibility, and sensitivity for initial cytotoxicity screening.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazole-4-carboxylate analogs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is optimized based on the cell line's doubling time to allow for the compound's effects to manifest.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this period, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining anticancer IC₅₀ values using the MTT assay.
Head-to-Head Comparison: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway or inhibiting the production of pro-inflammatory cytokines.[10][11]
Comparative Analysis of Anti-inflammatory Analogs
| Analog ID | Key Structural Feature | In Vitro Target | Inhibition (%) | In Vivo Model | Supporting Evidence |
| Analog 4 (Pyrazolyl-Hybrid) | 2-(Pyrazol-1-yl)thiazole | Carrageenan-induced Edema | 91% @ 100 mg/kg | Rat Paw Edema | Shows potent in vivo activity comparable to the standard drug indomethacin, suggesting inhibition of inflammatory mediators like prostaglandins.[10] |
| Analog 5 (Benzothiazole) | Benzothiazole-based | TNF-α & IL-6 Production | Significant Reduction | LPS-stimulated Macrophages | Directly inhibits the release of key pro-inflammatory cytokines, a critical mechanism for controlling the inflammatory response.[11] |
Expert Insights: This comparison showcases two distinct but complementary anti-inflammatory strategies. Analog 4 demonstrates excellent in vivo efficacy in a classic edema model, which is a holistic measure of anti-inflammatory effect.[10] This type of data is crucial for advancing a compound toward preclinical development. Analog 5 provides a more targeted, mechanistic insight by demonstrating the inhibition of specific cytokines (TNF-α and IL-6), which are validated therapeutic targets for numerous inflammatory diseases.[11]
Experimental Protocol: ELISA for Cytokine Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific protein levels (like cytokines) in biological samples. This protocol measures the inhibitory effect of thiazole analogs on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells for 1 hour with various concentrations of the 2-arylthiazole-4-carboxylate analogs.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Incubate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α.
-
Block non-specific binding sites.
-
Add the collected cell supernatants and a series of known standards to the plate.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution to develop the colorimetric reaction.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α production compared to the LPS-only control.
Caption: Workflow for quantifying cytokine inhibition via ELISA.
Head-to-Head Comparison: Antimicrobial Activity
With the rise of multidrug-resistant (MDR) pathogens, novel antimicrobial agents are urgently needed. Thiazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[12][13][14]
Comparative Analysis of Antimicrobial Analogs
| Analog ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Spectrum | Supporting Evidence |
| Analog 6 (Schiff Base) | Phenylmethylidene-amino | S. aureus (Gram-positive) | 250 | Narrow Spectrum | Schiff base derivatives of the 2-aminothiazole-4-carboxylate core show good activity against specific MDR strains.[14] |
| Analog 7 (Pyrazolyl-Hybrid) | 2-(Pyrazol-1-yl)thiazole | S. aureus | 6.25 | Broad Spectrum | The same hybrid structure with anti-inflammatory properties also exhibits excellent antibacterial activity, comparable to ciprofloxacin.[10] |
| Analog 8 (Aryl-Substituted) | 4-Arylthiazole | E. coli (Gram-negative) | Potent Activity | Broad Spectrum | Simple aryl substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria.[12] |
Expert Insights: The data reveals that the 2-arylthiazole scaffold can be tailored for either broad-spectrum or targeted antimicrobial activity. Analog 7 is particularly noteworthy as a dual anti-inflammatory/antibacterial agent, a highly desirable profile for treating infectious diseases where inflammation is a major component of the pathology.[10] The activity of Analog 6 against MDR strains highlights the potential of this scaffold to overcome existing resistance mechanisms.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare a stock solution of the thiazole analog in DMSO. Perform a two-fold serial dilution in a 96-well U-bottom plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Standard workflow for MIC determination by broth microdilution.
Conclusion
The 2-arylthiazole-4-carboxylate framework is a remarkably fruitful platform for drug discovery. As demonstrated, subtle modifications to the aryl substituent can dramatically alter the biological activity, shifting the mechanism from tubulin inhibition to apoptosis induction, or conferring potent anti-inflammatory or antimicrobial properties. The head-to-head comparisons and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to evaluate and optimize novel analogs within this chemical class. Future work should focus on developing compounds with multi-target activities and favorable pharmacokinetic profiles to address complex diseases like cancer and drug-resistant infections.
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A Comparative Guide to the Selectivity Profile of Fluorinated Thiazole Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors stand as a pillar of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intended kinase target without engaging a host of off-target kinases, which can lead to toxicity and unforeseen side effects. The thiazole scaffold has emerged as a privileged structure in kinase inhibitor design, and its strategic fluorination represents a key tactic in refining potency and selectivity.[1][2] This guide provides an in-depth analysis of the selectivity profile of fluorinated thiazole kinase inhibitors, comparing them with non-fluorinated counterparts and other inhibitor classes, and offering detailed experimental protocols for their assessment.
The Rationale for Fluorination: More Than Just a Bioisostere
The introduction of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[3][4] In the context of thiazole kinase inhibitors, fluorination offers several distinct advantages:
-
Enhanced Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase ATP-binding pocket.[3] This can increase the inhibitor's affinity for its target and, crucially, help discriminate between closely related kinases.[5] For instance, the fluorination of benzohydroxamate-based HDAC6 inhibitors was shown to reduce potency against HDAC1, thereby enhancing selectivity.[5]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[6] This enhanced stability can lead to a longer plasma half-life and improved bioavailability.[3][7]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's pKa, lipophilicity, and membrane permeability, all of which are critical for optimal drug-like properties.[3]
Case Studies: Fluorinated Thiazoles in Action
To illustrate the impact of fluorination and the importance of a comprehensive selectivity assessment, we will examine two prominent examples of kinase inhibitors that, while not both thiazoles, demonstrate the principles of targeting key cancer-driving kinases.
Dabrafenib: A Fluorinated Thiazole Targeting BRAF
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the oncogenic BRAFV600E mutant, which is prevalent in melanoma and other cancers.[8][9][10] Its structure features a fluorinated phenyl group that contributes to its high affinity and selectivity.
Lapatinib: A Quinazoline-based Inhibitor Targeting EGFR/HER2
While Lapatinib's core is a quinazoline, it serves as an excellent comparator for understanding dual-target inhibition and selectivity profiling.[11] Lapatinib is a reversible dual tyrosine kinase inhibitor that targets the intracellular domains of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[11][12]
Comparative Selectivity Profile
A critical aspect of kinase inhibitor characterization is its selectivity profile across the human kinome. This is typically assessed by screening the compound against a large panel of kinases.
| Inhibitor | Primary Target(s) | Key Off-Targets (with IC50 <100 nM) | Selectivity Score (S-score) | Reference |
| Dabrafenib | BRAFV600E, BRAF (wild-type), CRAF | ALK5 | High | [13] |
| Lapatinib | EGFR, HER2 | Multiple, including other ErbB family members | Moderate | [12][14] |
| Sorafenib | CRAF, BRAF, VEGFR-2, PDGFR-β, c-KIT | Multiple | Low | [8] |
Note: Selectivity scores are conceptual and depend on the specific panel and concentration used. A higher score generally indicates greater selectivity.
Expert Insights on the Data:
The data clearly illustrates the superior selectivity of Dabrafenib for the RAF family of kinases.[13] This high selectivity is a key factor in its clinical efficacy and manageable side-effect profile. In contrast, Sorafenib, a multi-kinase inhibitor, demonstrates broader activity, which can be advantageous in some contexts but also increases the potential for off-target toxicities.[8] Lapatinib occupies a middle ground, with potent dual-targeting of EGFR and HER2, but with known activity against other kinases.[12][14]
The fluorination in Dabrafenib plays a crucial role in achieving its impressive selectivity. The fluorine atoms can form specific interactions within the BRAF active site that are not as favorable in other kinases, thus contributing to its narrow activity profile.
The Crucial Role of Experimental Validation
Assessing the selectivity of a kinase inhibitor is not a one-size-fits-all process. A combination of biochemical and cell-based assays is essential to build a comprehensive and reliable profile.[15][16][17]
Biochemical assays measure the direct interaction between the inhibitor and purified kinase enzymes.[18] They are invaluable for determining intrinsic potency (e.g., IC50, Ki) and for initial broad kinome screening.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase inhibitor profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[19] Less ADP production in the presence of an inhibitor indicates greater kinase inhibition.[19]
-
Reagent Preparation: Prepare kinase buffer, substrate solution, and ATP solution at desired concentrations. Prepare serial dilutions of the fluorinated thiazole inhibitor.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the test compound or vehicle control. Add 2.5 µL of a solution containing the kinase and substrate. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[15] Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to vehicle controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[17] Cell-based assays are crucial for confirming on-target activity and assessing the impact of factors like cell permeability, off-target effects, and engagement with downstream signaling pathways.[17][20]
Signaling Pathway: BRAF in the MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK pathway by Dabrafenib.
Detailed Protocol: Western Blot for Phospho-ERK Inhibition
This protocol assesses the ability of a fluorinated thiazole inhibitor to block the phosphorylation of ERK, a key downstream effector of the BRAF/MEK pathway.
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells harboring the BRAFV600E mutation) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the fluorinated thiazole inhibitor for a specified time (e.g., 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Conclusion
The strategic incorporation of fluorine into thiazole-based kinase inhibitors is a powerful approach for enhancing selectivity and improving overall drug-like properties. A rigorous assessment of the selectivity profile, employing a combination of biochemical and cell-based assays, is paramount for advancing these compounds through the drug discovery pipeline. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively characterize their fluorinated thiazole kinase inhibitors and make informed decisions in the quest for more effective and safer targeted therapies.
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
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Anastassiadis, T. et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Chemical Biology, 7(3), pp.155-156. Available at: [Link]
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Li, Y. et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 15. Available at: [Link]
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Kim, M.J. et al. (2021). Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma. Anticancer Research, 41(1), pp.103-114. Available at: [Link]
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Rheault, T.R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), pp.358-362. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Ghorab, M.M. et al. (2022). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 12(1), p.15933. Available at: [Link]
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Al-Ostoot, F.H. et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(23), p.7879. Available at: [Link]
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Harsanyi, A. and Sandford, G. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(2), pp.1173-1198. Available at: [Link]
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El-Naggar, A.M. et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), p.5651. Available at: [Link]
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Burris, H.A. (2004). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Investigational Drugs, 13(10), pp.1349-1357. Available at: [Link]
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Rheault, T.R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), pp.358-362. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazole-4-carboxylates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazole-4-carboxylates is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs. The choice of synthetic route to these valuable building blocks can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to substituted thiazole-4-carboxylates, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in methodological selection.
This guide will navigate through the classical Hantzsch and Cook-Heilbron syntheses, and further explore modern advancements including multicomponent reactions (MCRs) and the Van Leusen reaction. By objectively presenting the performance of each route with supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Key Synthetic Routes
The selection of an appropriate synthetic strategy for substituted thiazole-4-carboxylates hinges on several factors, including the desired substitution pattern, availability of starting materials, and reaction efficiency. The following table summarizes the key parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Halogenated β-ketoester, Thioamide/Thiourea | Base (e.g., Na₂CO₃, Pyridine) | 30 min - 24 h | Room Temp. - Reflux | 70 - 98% | High yields, readily available starting materials, versatile.[1][2] | Use of lachrymatory and toxic α-haloketones.[3] |
| Cook-Heilbron Synthesis | α-Aminonitrile/α-aminocyanoacetate, Carbon disulfide/Dithioacids | - | Not specified | Room Temperature | "Significant" | Mild reaction conditions, access to 5-aminothiazoles.[4] | Limited to 5-amino derivatives, substrate scope can be narrow. |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Ester-substituted dithioate | Base (e.g., K₂CO₃) | Not specified | Not specified | Good | Avoids α-haloketones, good for specific substitution patterns. | TosMIC can be expensive, limited commercial availability of some dithioates. |
| Ugi Multicomponent Reaction | Aldehyde/Ketone, Amine, Isocyanide, Thioacid | - | 12 - 48 h | Room Temp. - 60°C | Moderate to Good | High atom economy, combinatorial library synthesis, convergent. | Can require specific isocyanides, mechanism can be complex. |
The Hantzsch Thiazole Synthesis: The Workhorse Route
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used method for the preparation of thiazole derivatives due to its reliability and high yields.[2] The reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester for our target compounds) with a thioamide or thiourea.
Mechanistic Rationale
The reaction proceeds via a multi-step mechanism. The sulfur atom of the thioamide, being a strong nucleophile, initiates an SN2 reaction with the α-haloketoester. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[5] The use of a base is often employed to facilitate the final elimination step.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This one-pot procedure is an efficient modification of the classical Hantzsch synthesis.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Sodium carbonate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate and thiourea in ethanol.
-
Add sodium carbonate to the mixture.
-
Slowly add a solution of N-bromosuccinimide in ethanol to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to 60-70°C and maintain for 5-5.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired product.
Expected Yield: >98%[1]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles or α-aminocyanoacetates with carbon disulfide, dithioacids, or related sulfur-containing reagents.[4] This method is particularly useful for accessing thiazole-4-carboxylates with an amino group at the 5-position.
Mechanistic Rationale
The reaction is believed to proceed through the formation of a dithiocarbamate intermediate from the reaction of the α-aminonitrile with carbon disulfide. This intermediate then undergoes cyclization, with the nitrile group participating in the ring closure, followed by tautomerization to yield the 5-aminothiazole.
Caption: Mechanism of the Cook-Heilbron Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate
Materials:
-
Ethyl cyanoacetate
-
Ammonia
-
Carbon disulfide
-
Ethanol
Procedure:
-
Prepare ethyl α-aminocyanoacetate in situ by reacting ethyl cyanoacetate with ammonia in ethanol.
-
To this solution, add carbon disulfide dropwise at room temperature with stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 5-aminothiazole derivative.
Modern Synthetic Strategies: Expanding the Toolbox
While the classical methods are robust, modern organic synthesis has driven the development of more efficient and often "greener" alternatives.
Multicomponent Reactions (MCRs): The Ugi Approach
Multicomponent reactions, such as the Ugi reaction, offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. For thiazole synthesis, a variation of the Ugi reaction can be employed using a thioacid as one of the components.
Mechanistic Insight: The Ugi reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. By replacing the carboxylic acid with a thioacid, the resulting intermediate can undergo cyclization to form a thiazole ring. The reaction proceeds through the formation of an α-adduct from the condensation of the aldehyde, amine, and isocyanide, which is then trapped by the thioacid.
The Van Leusen Reaction: A TosMIC-Based Approach
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C1 synthon. While primarily known for the synthesis of oxazoles and imidazoles, it can be adapted for the synthesis of thiazoles.
Synthetic Strategy: The reaction of TosMIC with an appropriate ester-substituted dithioate in the presence of a base can lead to the formation of a thiazole-4-carboxylate. The isocyanide carbon and the adjacent methylene carbon of TosMIC form the C2 and C5 atoms of the thiazole ring, respectively.
Conclusion and Future Outlook
The synthesis of substituted thiazole-4-carboxylates is a mature field with a variety of reliable methods at the disposal of the synthetic chemist. The classical Hantzsch synthesis remains a go-to method for its high yields and broad applicability. The Cook-Heilbron synthesis offers a valuable alternative for the preparation of 5-amino-substituted derivatives under mild conditions.
Modern methods, including multicomponent reactions and the use of specialized reagents like TosMIC, provide powerful tools for rapid library synthesis and accessing novel substitution patterns. The increasing emphasis on green chemistry is likely to drive further innovation in this area, with a focus on catalyst-free, solvent-free, and microwave-assisted protocols.[3] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.
References
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- Kazmaier, U. (Date not available). A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction.
- BEPLS. (2024).
- Chem Help Asap. (2019). synthesis of thiazoles [Video]. YouTube.
- Taylor & Francis Online. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies.
- MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- Google Patents. (2014).
- Scribd. (2010). Hantzsch Thiazole Synthesis 2010.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Thiazole Compounds
This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated thiazole-containing compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the mechanistic rationale behind experimental choices, provides detailed, field-proven methodologies, and presents comparative data to guide strategic decisions in drug discovery programs.
Foundational Principles: Why Thiazoles and Why Fluorine?
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its utility stems from its ability to engage in various biological interactions and its synthetic tractability. However, the thiazole nucleus and its substituents can be susceptible to metabolic transformation, primarily oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes.[2][3][4] This metabolic liability can lead to rapid clearance, poor bioavailability, and short half-lives, hindering the development of promising drug candidates.
Strategic fluorination has become a cornerstone of modern medicinal chemistry for mitigating such metabolic risks.[5][6] The introduction of fluorine can profoundly enhance metabolic stability through several mechanisms:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a known site of metabolic attack with fluorine can effectively block oxidative metabolism by CYP450 enzymes.[5][7]
-
Altering Electronic Properties: As the most electronegative element, fluorine's introduction alters the electron distribution of the molecule.[8] This can lower the pKa of nearby basic amines, potentially reducing interaction with metabolizing enzymes or altering membrane permeability.[7][9]
-
Conformational Control: Fluorine substitution can influence the molecule's preferred conformation, which may result in a shape that is less favorable for binding to the active site of a metabolizing enzyme.[5][7]
This guide will empirically evaluate these principles by comparing a hypothetical non-fluorinated thiazole parent compound (Thiazole-H) with its strategically fluorinated analog (Thiazole-F).
The Experimental Evaluation Framework
To provide a robust comparison, we employ two fundamental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays that are industry standards for early-stage drug discovery. These assays simulate the two primary environments where a drug may undergo metabolic degradation: the liver and the systemic circulation.
-
Liver Microsomal Stability Assay: Evaluates susceptibility to Phase I hepatic metabolism, primarily by CYP450 enzymes.[10]
-
Plasma Stability Assay: Assesses stability against hydrolytic enzymes present in blood plasma.[11][12]
The overall workflow is designed to generate clear, actionable data for ranking and optimizing compounds.
Caption: High-level experimental evaluation workflow.
Part 1: Hepatic Metabolism via Liver Microsomal Stability Assay
Expertise & Rationale
The liver is the primary site of drug metabolism. The liver microsomal stability assay is a cost-effective, high-throughput screen used to assess a compound's susceptibility to Phase I metabolism.[10][13] We use human liver microsomes (HLMs) as they contain a rich complement of CYP450 enzymes, providing clinically relevant data.[14][15] The assay's core principle is to incubate the test compound with HLMs in the presence of a necessary cofactor, NADPH, which fuels the CYP450 catalytic cycle.[16] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a measure of how efficiently the liver enzymes can metabolize the drug.[15]
A control incubation without NADPH is crucial. This self-validating step ensures that any observed compound loss is due to NADPH-dependent enzymatic activity (i.e., CYP450s) and not chemical instability or non-specific binding.
Caption: Workflow for the Liver Microsomal Stability Assay.
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes (20 mg/mL stock) on ice and dilute to a 2x working concentration (1.0 mg/mL) in buffer. Keep on ice.[17]
-
Prepare a 2x working solution of the test compounds (Thiazole-H, Thiazole-F) and positive controls (e.g., Verapamil, Dextromethorphan) at 2 µM in buffer.[10]
-
Prepare an NADPH regenerating system solution (or 1 mM NADPH) as the cofactor.[18]
-
Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.[16]
-
-
Incubation Procedure:
-
In a 96-well plate, add 50 µL of the 2x test compound solution to designated wells.
-
Add 50 µL of the 2x HLM working solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15]
-
Initiate the metabolic reaction by adding 50 µL of the NADPH solution. For the "-NADPH" control, add 50 µL of buffer instead. The final incubation volume is 150 µL, with a final test compound concentration of 1 µM and HLM concentration of 0.5 mg/mL.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 25 µL aliquot from the incubation plate to a new plate containing 100 µL of the ice-cold quenching solution.[10] The T=0 sample is taken immediately after adding the cofactor.
-
-
Sample Processing & Analysis:
Comparative Data & Discussion
| Compound | Time (min) | % Parent Remaining (+NADPH) | % Parent Remaining (-NADPH) |
| Thiazole-H | 0 | 100 | 100 |
| 5 | 78 | 98 | |
| 15 | 45 | 97 | |
| 30 | 18 | 96 | |
| 60 | 3 | 95 | |
| Thiazole-F | 0 | 100 | 100 |
| 5 | 96 | 99 | |
| 15 | 91 | 98 | |
| 30 | 84 | 98 | |
| 60 | 72 | 97 |
| Parameter | Thiazole-H | Thiazole-F |
| t½ (min) | 12.5 | 110 |
| Clint (µL/min/mg protein) | 110.9 | 12.6 |
Interpretation of Results:
The data clearly demonstrates the profound impact of strategic fluorination. Thiazole-H exhibits rapid degradation in the presence of NADPH, with a half-life (t½) of only 12.5 minutes and a high intrinsic clearance (Clint) of 110.9 µL/min/mg protein. This suggests it is a high-clearance compound susceptible to rapid hepatic metabolism. The stability in the "-NADPH" control confirms the degradation is enzyme-mediated.
In stark contrast, Thiazole-F is significantly more stable, with over 70% of the parent compound remaining after 60 minutes.[8] Its calculated half-life is nearly 9-fold longer, and its intrinsic clearance is dramatically lower. This improvement is a direct consequence of fluorination blocking a key site of metabolic attack, a common strategy to enhance a drug's pharmacokinetic profile.[5][7][20]
Part 2: Systemic Circulation via Plasma Stability Assay
Expertise & Rationale
While the liver is the main metabolic organ, some drugs, particularly those with ester or amide functionalities, can be hydrolyzed by enzymes in the blood, such as esterases and amidases.[12] The plasma stability assay is essential for identifying such liabilities. Instability in plasma can lead to rapid drug clearance and make it difficult to maintain therapeutic concentrations.[21] It is also a critical assay for designing prodrugs that are intended to be activated in the circulation.[21]
The experimental design is straightforward: the compound is incubated in plasma at 37°C, and its disappearance is monitored over time. This provides a direct measure of its stability in the systemic circulation.
Caption: Workflow for the Plasma Stability Assay.
Experimental Protocol: Human Plasma Stability
-
Reagent Preparation:
-
Thaw pooled human plasma in a 37°C water bath.
-
Prepare 1 µM working solutions of the test compounds (Thiazole-H, Thiazole-F) and a positive control (e.g., Procaine).
-
Prepare the quenching solution: ice-cold acetonitrile with a suitable internal standard.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the plasma.
-
Incubate the plate at 37°C with gentle agitation.[22]
-
-
Time-Point Sampling & Quenching:
-
Sample Processing & Analysis:
-
Seal and vortex the quench plate.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the percentage of the parent compound remaining over time.[24]
-
Comparative Data & Discussion
| Compound | Time (min) | % Parent Remaining |
| Thiazole-H | 0 | 100 |
| 15 | 98 | |
| 30 | 97 | |
| 60 | 95 | |
| 120 | 92 | |
| Thiazole-F | 0 | 100 |
| 15 | 99 | |
| 30 | 98 | |
| 60 | 96 | |
| 120 | 94 |
| Parameter | Thiazole-H | Thiazole-F |
| t½ (min) | > 120 | > 120 |
Interpretation of Results:
Both Thiazole-H and Thiazole-F demonstrate high stability in human plasma, with over 90% of the compound remaining after a 2-hour incubation. This indicates that neither compound is significantly susceptible to hydrolysis by plasma enzymes. In this specific case, fluorination did not have a major impact on plasma stability because the parent scaffold was already robust to this degradation pathway. This is a critical finding, as it isolates the metabolic liability of Thiazole-H specifically to hepatic metabolism, providing clear direction for chemical optimization.
Conclusion and Strategic Implications
This comparative guide demonstrates the power of strategic fluorination to address metabolic liabilities in thiazole-containing compounds. The experimental framework, utilizing industry-standard liver microsomal and plasma stability assays, provides a clear and robust method for evaluating and optimizing drug candidates.
-
Key Finding: The non-fluorinated Thiazole-H was highly susceptible to rapid, NADPH-dependent hepatic metabolism, a common fate for such scaffolds.[2][4]
-
Impact of Fluorination: The introduction of fluorine in Thiazole-F effectively blocked this metabolic pathway, dramatically increasing its metabolic half-life and reducing its intrinsic clearance.[5][7][8]
-
Strategic Direction: The data confirms that for this thiazole series, efforts should be focused on mitigating CYP450-mediated metabolism. Fluorination proved to be a successful strategy.
By integrating rational medicinal chemistry principles with robust in vitro experimental validation, researchers can efficiently identify and solve metabolic stability issues, accelerating the journey from a promising hit to a viable drug candidate.
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Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling, 49(10), 2344-2355. [Link]
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Sloop, J. C., Holder, C., & Henary, M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(22), 6849. [Link]
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Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Bio-Analysis Centre. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]
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Kim, D., & Guengerich, F. P. (2005). CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. Scilit. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
As a Senior Application Scientist, it is imperative to provide guidance that is not only procedurally sound but also instills a deep-seated culture of safety and environmental responsibility. The following document outlines the essential procedures for the proper disposal of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a compound utilized in progressive research and drug development. This guide is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring the protection of laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate was not available at the time of this writing. The following guidance is therefore based on a composite hazard profile derived from structurally similar compounds, including thiazole derivatives and fluorinated organic molecules, alongside established best practices for laboratory chemical waste management.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on related chemical structures, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate should be treated as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Thiazole-containing compounds have been shown to be harmful upon ingestion.[1] |
| Flammable Liquid | The compound is likely a flammable liquid and vapor.[1][3] | The thiazole ring is a component of flammable compounds.[1][3] |
| Skin & Eye Irritant | Expected to cause skin and serious eye irritation.[1] | Thiazole and its derivatives are known irritants to the skin and eyes.[1] |
| Respiratory Irritant | May cause respiratory irritation.[1] | Inhalation of vapors may irritate the respiratory tract.[1] |
| Environmental Hazard | Potential for environmental harm if released. | Fluorinated organic compounds can be persistent in the environment. Discharge into drains or the environment must be avoided.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure during the handling and disposal of this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: All handling of the waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6]
Step-by-Step Disposal Workflow
The disposal of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate must be systematic and compliant with all local, state, and federal regulations.[1] Never dispose of this chemical down the sink or in regular trash.[7]
Step 1: Waste Segregation
-
Principle of Incompatibility: To prevent dangerous reactions, do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[8] It should be considered incompatible with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
-
Container Selection: Use a designated, properly labeled, and leak-proof container for liquid hazardous waste.[9] The container should be made of a material compatible with the chemical; for many organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[10]
Step 2: Waste Collection
-
Location: Perform all transfers of waste within a chemical fume hood to minimize inhalation exposure.[6]
-
Procedure: Carefully pour or pipette the waste into the designated waste container. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate," and a clear indication of the hazards (e.g., "Flammable," "Toxic").[8]
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure and under the supervision of laboratory personnel.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9]
-
Ventilation: The storage area should be well-ventilated.[3]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
-
Incineration: The likely disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that can be produced from fluorinated compounds.[13]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Handling Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the potential hazards. Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound featuring both a thiazole ring and a fluorinated phenyl group, requires meticulous handling. While specific toxicological data for this exact molecule may be limited, its structural motifs provide clear guidance on the necessary precautions.
This guide provides a comprehensive operational plan for the safe handling and disposal of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, synthesizing information from safety data sheets of analogous compounds and established laboratory safety principles. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step minimizes exposure and mitigates risk.
Hazard Assessment: An Evidence-Based Approach
A definitive safety profile for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is established by examining structurally related compounds. For instance, the analogous compound, Methyl 2-(chloromethyl)thiazole-4-carboxylate, is classified with several hazards: Harmful if swallowed, inhaled, or in contact with skin; and it causes serious skin and eye irritation/damage.[1] Thiazole derivatives, in general, are known to be potential skin and eye irritants.[2][3] The presence of the fluorophenyl group also warrants caution, as aromatic fluorine compounds require careful handling. Therefore, we must operate under the assumption that Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE): Your Primary Defense
Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[4][5] All handling of this compound must occur within a properly functioning fume hood to prevent the inhalation of any dust or vapors.[6] Personal protective equipment serves as the essential final barrier between you and the chemical.
The required PPE for handling this compound is summarized below:
| Equipment/Protocol | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of vapors, dust, or aerosols and contain any potential spills.[4][5] |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes. Must be worn at all times.[6][7] |
| Hand Protection | Nitrile Gloves | To prevent skin contact. Inspect gloves for any signs of degradation before and during use.[7][8] |
| Body Protection | Laboratory Coat | To protect from spills and contamination of personal clothing.[5][7] |
| Respiratory Protection | NIOSH-approved Respirator | Reserved for situations where ventilation is inadequate or during large spill clean-ups, as a secondary measure.[7][9] |
Causality Behind PPE Choices
-
Chemical Fume Hood: The primary rationale is to contain and exhaust any airborne particles or vapors, which is critical given the compound's potential respiratory toxicity.[1][10] Prudent practice dictates that all work with volatile or dusty toxic substances should be conducted in a hood.[8]
-
Nitrile Gloves: Thiazole derivatives are frequently cited as skin irritants.[3] Nitrile provides a robust barrier to a wide range of chemicals. It is crucial to never touch surfaces like doorknobs, keyboards, or personal items with gloved hands to prevent cross-contamination.[6]
-
Chemical Safety Goggles: The potential for serious eye irritation or damage from related compounds makes splash-proof goggles mandatory.[1][2][11] Standard safety glasses do not provide adequate protection from splashes.
-
Laboratory Coat: A lab coat protects your skin and clothing from accidental spills. It should be kept buttoned and removed before leaving the laboratory to prevent the spread of contamination.[5]
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Step 1: Preparation
-
Don PPE: Before entering the designated handling area, put on a lab coat, chemical safety goggles, and nitrile gloves.[5]
-
Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.
Step 2: Handling and Use (Inside Fume Hood)
-
Weighing: Carefully weigh the required amount of the compound. If it is a powder, take care to avoid creating dust.[12]
-
Dissolving/Reaction: Add the compound to the solvent or reaction mixture slowly.
-
Container Management: Keep the primary container of the compound tightly closed when not in use.[2][7]
Step 3: Post-Handling
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the lab.[2][5]
Step 4: Disposal
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste containing the compound must be placed in separate, clearly labeled, and sealed hazardous waste containers.[11]
-
Container Labeling: Ensure the waste container is labeled with the full chemical name and major components.
-
Institutional Procedures: Follow all institutional and local regulations for the final disposal of chemical waste.
Caption: Workflow for handling Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation occurs.[3][11]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate respiratory protection during cleanup.[12]
By integrating this expert-level understanding of hazards with meticulous operational protocols, you can ensure a safe and effective research environment when working with Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
References
- Material Safety Data Sheet. Cole-Parmer.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal protective equipment for handling 2-Chlorothiazole-5-thiol. Benchchem.
- SAFETY DATA SHEET (4-Methylthiazole). Fisher Scientific.
- SAFETY DATA SHEET (2-Amino-4-(4-bromophenyl)thiazole). TCI Chemicals.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet. MedchemExpress.com.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS. ChemicalBook.
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Safety Data Sheet. SynZeal.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
- Methyl 2-(chloromethyl)thiazole-4-carboxylate SDS. ECHEMI.
- Personal protective equipment for preparing toxic drugs. GERPAC.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. csub.edu [csub.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
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- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
